1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-8-2-1-7(5-9(8)12)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWRZKLNKGRWRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC(=N2)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole: Molecular Architecture, Synthetic Workflows, and Applications in Medicinal Chemistry
As the demand for highly specific, target-directed therapeutics accelerates, the strategic selection of molecular building blocks becomes the defining factor in successful drug design. 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole (CAS: 1003011-48-0) represents a highly versatile, bifunctional scaffold [1]. Characterized by an electron-deficient pyrazole core, a highly lipophilic di-halogenated benzyl moiety, and a reducible nitro handle, this compound serves as a critical intermediate in the synthesis of advanced immunomodulators, particularly Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors [4].
This technical guide dissects the physicochemical properties, deterministic synthetic methodologies, and downstream functionalization strategies for this compound, providing a self-validating framework for medicinal chemists and process scientists.
Molecular Architecture & Physicochemical Profile
The utility of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole stems from its distinct structural domains. The 3,4-dichlorobenzyl group acts as a robust hydrophobic anchor. In biological targets, this moiety frequently engages in halogen bonding and extensively occupies deep, lipophilic enzymatic pockets. The 3-nitro-1H-pyrazole core acts as a rigid, aromatic spacer. The nitro group is strongly electron-withdrawing, which lowers the pKa of the pyrazole ring during synthesis and serves as a masked amine for subsequent derivatization (e.g., into ureas or amides).
Quantitative Physicochemical Data
The following table summarizes the key molecular parameters that govern the compound's behavior in both synthetic environments and biological assays [1].
| Parameter | Value | Functional Implication |
| CAS Number | 1003011-48-0 | Unique registry identifier for procurement and safety tracking. |
| Molecular Formula | C10H7Cl2N3O2 | Defines the stoichiometric baseline for reaction equivalents. |
| Molecular Weight | 272.09 g/mol | Optimal low-MW fragment, leaving room for further functionalization without violating Lipinski's Rule of 5. |
| LogP (Estimated) | ~3.5 - 4.0 | High lipophilicity driven by the 3,4-dichloro substitution; requires polar aprotic solvents (DMF, DMSO) for dissolution. |
| Hydrogen Bond Donors | 0 | The N1 position is alkylated, rendering the molecule an obligate H-bond acceptor in its current state. |
| Hydrogen Bond Acceptors | 4 | Provided by the nitro oxygens and the N2 nitrogen of the pyrazole ring. |
Deterministic Synthetic Methodologies
The construction of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole is achieved through a convergent, three-stage workflow. Each step is governed by specific thermodynamic and kinetic principles, ensuring high regioselectivity.
Figure 1: Synthetic workflow for 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole.
Protocol A: Synthesis of 3-Nitro-1H-pyrazole via Thermal Rearrangement
Direct nitration of pyrazole predominantly yields 1-nitropyrazole because the N-H nitrogen is the most nucleophilic site. To obtain the C3-nitro isomer, a thermally driven N-to-C migration is required [2, 3].
Causality & Mechanism: The rearrangement is driven by the thermodynamic stability of the C-nitro isomer over the N-nitro isomer. Heating the intermediate in a high-boiling solvent provides the activation energy necessary for the migration of the nitro group to the C3 position.
Self-Validating Step-by-Step Procedure:
-
Nitration: Slowly add pyrazole (1.0 eq) to a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C. Maintain the temperature strictly below 10°C to prevent uncontrolled exotherms.
-
Quench & Isolate: Pour the mixture over crushed ice. Extract with ethyl acetate, wash with saturated NaHCO3, and concentrate to yield 1-nitropyrazole. Validation: TLC (Hexane:EtOAc 3:1) should show a single high-Rf spot.
-
Thermal Rearrangement: Dissolve 1-nitropyrazole in benzonitrile (or utilize a one-pot hydrothermal reactor to avoid toxic solvents) [2]. Heat the solution to 180°C for 3 hours.
-
Precipitation: Cool the mixture to room temperature and dilute with hexane. The product, 3-nitro-1H-pyrazole, will precipitate as a tan solid.
-
Filtration & Verification: Collect the solid via vacuum filtration. Validation: LC-MS must confirm a mass of 113.07 g/mol , and 1H NMR (DMSO-d6) should show the characteristic pyrazole protons at δ 8.03 (d) and 7.03 (d) ppm [3].
Protocol B: Regioselective N-Alkylation
The final assembly involves the N-alkylation of 3-nitro-1H-pyrazole with 3,4-dichlorobenzyl chloride.
Causality & Mechanism: The strongly electron-withdrawing nitro group at C3 increases the acidity of the N1 proton. A mild base like Potassium Carbonate (K2CO3) is sufficient to generate the pyrazolide anion. The reaction proceeds via an SN2 mechanism. DMF is chosen as the solvent because its polar aprotic nature poorly solvates the anion, maximizing its nucleophilicity.
Self-Validating Step-by-Step Procedure:
-
Deprotonation: Suspend 3-nitro-1H-pyrazole (1.0 eq) and anhydrous K2CO3 (2.0 eq) in dry DMF. Stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add 3,4-dichlorobenzyl chloride (1.1 eq) dropwise. Elevate the temperature to 60°C and stir for 4-6 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the 3-nitro-1H-pyrazole peak is consumed and a new peak corresponding to [M+H]+ 272.0 is dominant.
-
Workup: Quench the reaction with ice water, which will force the highly lipophilic product to precipitate. Extract with dichloromethane (DCM), wash extensively with brine (to remove DMF), dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from ethanol or purify via flash chromatography to yield pure 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole.
Downstream Reactivity: Chemoselective Nitro Reduction
To utilize this building block in drug discovery, the nitro group must typically be reduced to an amine, yielding 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine .
Critical Causality Warning: Standard catalytic hydrogenation (H2 over Pd/C) is strictly contraindicated for this molecule. Palladium readily inserts into the aryl-chloride bonds, leading to catastrophic hydrodehalogenation and loss of the critical 3,4-dichloro pharmacophore.
Chemoselective Protocol (Iron/Ammonium Chloride):
-
Dissolve 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole in a 4:1 mixture of Ethanol and Water.
-
Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl, 2.0 eq).
-
Reflux the suspension at 80°C for 2 hours. The mild, weakly acidic conditions provided by NH4Cl activate the iron surface without cleaving the aryl chlorides.
-
Validation: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with EtOAc, and verify the product via LC-MS ([M+H]+ 242.0). The resulting amine is highly nucleophilic and ready for coupling with isocyanates or carboxylic acids.
Applications in Medicinal Chemistry: IDO1 Inhibition
The primary application of 1-(3,4-dichlorobenzyl)-1H-pyrazole derivatives is in the field of immuno-oncology, specifically as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) [4].
Tumors upregulate IDO1 to metabolize L-tryptophan into kynurenine. The resulting tryptophan depletion and kynurenine accumulation in the tumor microenvironment trigger T-cell anergy and activate regulatory T cells (Tregs), effectively blinding the immune system to the tumor.
Figure 2: Mechanism of IDO1 inhibition by pyrazole derivatives in tumor immune evasion.
Structure-Activity Relationship (SAR) Insights: When 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine is elaborated into a urea or amide derivative, it acts as a potent competitive inhibitor of IDO1. The 3,4-dichlorobenzyl group is perfectly tuned to slip into the deep, hydrophobic Pocket A of the IDO1 active site, engaging in Van der Waals interactions and halogen bonding with the surrounding phenylalanine and tyrosine residues. The pyrazole core mimics the indole ring of the native substrate (tryptophan), positioning the functionalized C3-amine to coordinate with the catalytic heme iron, thereby shutting down the enzyme's activity and restoring T-cell mediated tumor destruction [4].
References
- Google Patents. "US10047066B2 - IDO inhibitors".
Comprehensive Physicochemical and Synthetic Profiling of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole
Executive Summary
In modern drug discovery and agrochemical development, functionalized pyrazoles serve as privileged scaffolds due to their robust metabolic stability and versatile hydrogen-bonding capabilities. Specifically, 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole is a critical intermediate. The precise molecular weight and formula of this compound dictate its stoichiometric behavior during complex multi-step syntheses, while its regiochemistry profoundly impacts its binding affinity in biological targets.
This technical guide provides an in-depth analysis of the compound's molecular formula, exact molecular weight, regioselective synthetic methodology, and the analytical workflows required to validate its structural integrity.
Physicochemical and Structural Profiling
The core structure of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole consists of a 1H-pyrazole ring substituted at the N1 position with a 3,4-dichlorobenzyl moiety and at the C3 position with a nitro group.
Understanding the exact quantitative metrics of this molecule is the first step in establishing a self-validating experimental system. The presence of two chlorine atoms significantly influences both the molecular weight and the isotopic signature observed in mass spectrometry.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Molecular Formula | Derived from the fusion of the pyrazole core ( | |
| Average Molecular Weight | 272.09 g/mol | Critical for stoichiometric calculations during downstream amidation or reduction reactions. |
| Monoisotopic Mass | 270.9915 Da | The exact mass of the most abundant isotope combination (using |
| 271.9988 m/z | The target mass-to-charge ratio for positive-ion mode liquid chromatography-mass spectrometry. | |
| Isotopic Pattern | ~ 9 : 6 : 1 ratio | The natural abundance of |
Regioselective Synthetic Methodology
The synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole relies on the N-alkylation of 3-nitro-1H-pyrazole. However, because the pyrazole ring contains two nitrogen atoms (N1 and N2) capable of acting as nucleophiles, controlling regioselectivity is paramount.
Causality in Experimental Design
The regioselectivity of the N-alkylation of 3-nitropyrazole is heavily influenced by the nature of the base, the solvent, and the inherent electronic properties of the pyrazole ring[1]. The strongly electron-withdrawing nitro group at the C3 position reduces the nucleophilicity of the adjacent N2 atom. Furthermore, steric hindrance from the C3-nitro group creates an energetic barrier, directing the bulky 3,4-dichlorobenzyl electrophile predominantly toward the N1 position[1]. Using a mild, non-nucleophilic base like Potassium Carbonate (
Step-by-Step Alkylation Protocol
-
Preparation: Charge a flame-dried, round-bottom flask with 3-nitro-1H-pyrazole (1.0 equivalent) and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add finely powdered, anhydrous
(1.5 equivalents). Stir the suspension at room temperature for 30 minutes to facilitate the formation of the highly nucleophilic pyrazolate anion. -
Electrophilic Addition: Dropwise, add 3,4-dichlorobenzyl chloride (1.1 equivalents) to the stirring mixture. The dropwise addition prevents localized concentration spikes that could promote polyalkylation or undesired side reactions.
-
Thermal Activation: Heat the reaction mixture to 60°C and maintain stirring for 4 to 6 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed.
-
Quenching and Extraction: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Washing and Drying: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (to remove residual DMF) and brine. Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the major 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole from trace amounts of the 5-nitro isomer.
Synthetic workflow and regioselective N-alkylation of 3-nitropyrazole.
Analytical Validation Workflow
A self-validating protocol requires orthogonal analytical techniques to confirm both the molecular weight (formula verification) and the regiochemistry (structural verification).
LC-MS (Formula and Molecular Weight Confirmation)
To confirm the molecular formula (
-
Target Identification: The base peak must correspond to the
ion at m/z 271.99 . -
Isotopic Validation: Because the formula contains exactly two chlorine atoms, the mass spectrum must display a characteristic
isotopic cluster in an approximate 9:6:1 intensity ratio. If this cluster is absent, the dichlorobenzyl moiety was either altered or lost during synthesis.
2D-NOESY NMR (Regiochemical Confirmation)
Mass spectrometry cannot differentiate between the 3-nitro and 5-nitro isomers, as both share the exact same molecular weight and formula. To validate that the alkylation occurred at N1 (yielding the 3-nitro isomer), 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is employed.
-
Mechanistic Proof: In the 3-nitro isomer, the benzyl methylene protons (
) are spatially adjacent to the pyrazole C5 proton. A strong NOE cross-peak between the signal and the pyrazole signal confirms the 3-nitro structure. If the compound were the 5-nitro isomer, the benzyl protons would be adjacent to the nitro group, and this specific NOE correlation would be absent.
Analytical validation pipeline for molecular weight and structural confirmation.
Applications in Drug Development
The precise calculation of the molecular weight and formula of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole is not merely an academic exercise; it is a prerequisite for its use as a pharmacophore building block.
Once synthesized and validated, the nitro group of this molecule can be reduced (e.g., via Pd/C catalyzed hydrogenation) to an amine, yielding 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine. This amine is a highly sought-after nucleophile used to construct complex amide or urea linkages. For example, similar N-alkylated aminopyrazole derivatives have been successfully deployed in the design of highly potent and isoform-selective JNK3 inhibitors, where the pyrazole core forms critical hydrogen bonds within the kinase hinge region[2]. The bulky, lipophilic 3,4-dichlorobenzyl group is often utilized to probe deep hydrophobic pockets within target proteins, enhancing both binding affinity and metabolic half-life.
References
-
Journal of Medicinal Chemistry - ACS Publications. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Available at: [Link]
Sources
biological activity of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole derivatives
An In-Depth Technical Guide to the Biological Activity of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole Derivatives
Abstract
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2][3] This guide provides a comprehensive technical overview of the predicted biological activities and investigational pathways for a specific, yet underexplored, class of compounds: 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole derivatives. By dissecting the molecule's constituent functional groups—the pyrazole core, the electron-withdrawing 3-nitro group, and the 1-(3,4-dichlorobenzyl) substituent—we can logically infer its therapeutic potential. This document outlines rationales for investigating its antimicrobial, anticancer, and enzyme inhibitory activities, supported by detailed, field-proven experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazoles are five-membered heterocyclic compounds that have garnered significant interest from the scientific community due to their wide spectrum of biological activities.[4][5] The versatility of the pyrazole ring allows for extensive chemical modification, making it a "privileged scaffold" in drug design. Molecules incorporating this nucleus have demonstrated potent anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties, among others.[1][6] The presence of the pyrazole moiety in established drugs like Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity) underscores its therapeutic importance and validates its continued exploration.[2][3]
Deconstruction of the Core Molecule: A Rationale for Activity
The specific structure, 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, suggests a confluence of functionalities that are each known to contribute to biological effects.
-
The 1H-Pyrazole Core: This aromatic heterocycle provides a stable, modifiable framework. Its nitrogen atoms can act as hydrogen bond acceptors, while the ring system can engage in π-π stacking interactions with biological targets.
-
The 3-Nitro Group: The nitro (-NO2) group is a strong electron-withdrawing substituent. Its presence can significantly modulate the electronic properties of the pyrazole ring, often enhancing the compound's biological potency.[7] In many contexts, nitroaromatic compounds are recognized for their antimicrobial and anticancer activities, sometimes acting as bio-reductive prodrugs.[7][8]
-
The 1-(3,4-dichlorobenzyl) Group: This substituent provides lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets. The dichlorinated phenyl ring offers specific steric and electronic features that can govern binding affinity and selectivity for a target protein. The substitution pattern is critical, as it can dictate the orientation of the molecule within a binding pocket.
Based on this analysis, we can hypothesize that these derivatives are prime candidates for screening in several key therapeutic areas.
General Synthesis Strategy
The synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole derivatives is not explicitly detailed in the provided literature for this exact molecule, but a logical and robust synthetic route can be designed based on established methods for N-alkylation and nitration of pyrazoles.[9][10][11] The primary challenge lies in controlling the regioselectivity of both the nitration and alkylation steps.
A common approach involves the initial nitration of the pyrazole ring, followed by N-alkylation with the appropriate benzyl halide.
Caption: Generalized workflow for the synthesis of the target compound.
Protocol 1: General Synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole
-
Step 1: Nitration of Pyrazole.
-
To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 1H-pyrazole portion-wise while maintaining the temperature.
-
Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the cooled solution with vigorous stirring.[1]
-
Allow the reaction to stir at a low temperature for a specified period before letting it warm to room temperature.
-
Quench the reaction by pouring it over crushed ice.
-
Neutralize the solution with a base (e.g., NaOH) to precipitate the product.
-
Filter, wash with water, and dry the crude product, which will likely be a mixture of 3-nitro-1H-pyrazole and 4-nitro-1H-pyrazole.
-
-
Step 2: Isomer Separation.
-
Separate the 3-nitro-1H-pyrazole from its isomers using column chromatography on silica gel with an appropriate eluent system (e.g., hexane-ethyl acetate).
-
-
Step 3: N-Alkylation.
-
Dissolve the purified 3-nitro-1H-pyrazole in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., K₂CO₃ or NaH) to the solution and stir for 30 minutes to deprotonate the pyrazole nitrogen.
-
Add 1-(3,4-dichlorobenzyl) chloride to the reaction mixture.
-
Heat the mixture (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
After completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
-
Predicted Biological Activities & Screening Protocols
Antimicrobial Activity
Rationale: Pyrazole derivatives are well-documented antimicrobial agents.[4] The presence of a nitro group, as seen in compounds like metronidazole, is a classic pharmacophore for antimicrobial activity, particularly against anaerobic bacteria and certain parasites. The lipophilic benzyl group can facilitate passage through microbial cell walls. Therefore, this class of compounds is a strong candidate for antimicrobial screening.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: Workflow for a generic luminescence-based kinase inhibition assay.
-
Kinase Reaction: In a multi-well plate, combine the kinase of interest (e.g., VEGFR2), its specific substrate peptide, ATP, and varying concentrations of the test compound.
-
Incubation: Allow the kinase reaction to proceed at room temperature for a set time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes.
-
Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Decreased luminescence in the presence of the test compound indicates inhibition. Calculate the IC₅₀ value from a dose-response curve.
| Compound Class | Target Enzyme | IC₅₀ / Kᵢ (nM) |
| Pyrazolo[3,4-d]pyrimidine | CHK1 | < 1 |
| Pyrazole Derivatives | hCA I | 5.13 - 16.9 |
| Pyrazole Derivatives | hCA II | 11.77 - 67.39 |
| N-Phenyl-pyrazole-carboxamide | HDAC6 | 4.95 |
Table 2: Examples of potent enzyme inhibition by various pyrazole-based compounds against different target classes, illustrating the scaffold's versatility.[12]
Conclusion and Future Directions
The 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole scaffold represents a promising, yet underexplored, area for drug discovery. Based on a systematic analysis of its chemical features and the extensive literature on related pyrazole derivatives, there is a strong scientific rationale to investigate these compounds for antimicrobial, anticancer, and enzyme-inhibitory activities. The protocols outlined in this guide provide a robust framework for the initial screening and characterization of this compound class. Positive results from these assays would warrant further investigation into structure-activity relationships (SAR), mechanism of action, and preclinical development.
References
- Benchchem. (n.d.). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.
- Vatsadze, I. A., Serushkina, O. V., Dutov, M. D., & Dalinger, I. L. (2015). Nitropyrazoles (review). ResearchGate.
- (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
- (2019). Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. ACS Omega.
- (2021). Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives.
-
(2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[1][9][13]riazin-7(6H). PMC. Retrieved from
- (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Journals.
- Kavitha, N.V., et al. (n.d.). Synthesis and antimicrobial activities of some new pyrazole derivatives. Der Pharma Chemica.
- (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
- (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
- (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications.
- (n.d.). Synthesis and antimicrobial activity of some new 3,4-disubstituted pyrroles and pyrazoles. Der Pharma Chemica.
- (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Open Research@CSIR-NIScPR.
- (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.
- (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- (n.d.). Biological Activities of Pyrazoline Derivatives -A Recent Development. ResearchGate.
- (2025). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals.
- (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
- Benchchem. (n.d.). Application Notes and Protocols for the Development of Enzyme Inhibitors with a 5-Hydrazinyl-4-phenyl-1H-pyrazole Scaffold.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. noveltyjournals.com [noveltyjournals.com]
- 7. ajpp.in [ajpp.in]
- 8. meddocsonline.org [meddocsonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Comprehensive Solubility Profile and Handling Guidelines for 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole in DMSO
Executive Summary
The compound 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole represents a class of highly lipophilic, halogenated heterocyclic building blocks frequently utilized in early-stage drug discovery. Structurally analogous to known Receptor Interacting Protein 1 (RIP1) kinase inhibitors (such as the 2,4-dichloro variant)[1][2], this compound presents significant solvation challenges. While its hydrophobic dichlorobenzyl tail and rigid pyrazole core restrict aqueous solubility, its solvation in pure Dimethyl Sulfoxide (DMSO) is highly favorable.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic protocols. This guide explores the thermodynamic and kinetic causality behind the solubility profile of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, providing self-validating methodologies to ensure data integrity during biochemical screening and formulation.
Physicochemical Profiling & Solvation Thermodynamics
To understand a compound's solubility behavior, one must first analyze its molecular architecture. The solubility of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole is governed by the energetic penalty of disrupting water's hydrogen-bond network versus the favorable dipole-dipole interactions offered by organic solvents.
Why DMSO?
DMSO is an aprotic, amphiphilic solvent with a high dielectric constant (
Table 1: Predicted Physicochemical Properties
| Property | Value / Descriptor | Solvation Implication |
| Molecular Formula | C₁₀H₇Cl₂N₃O₂ | High halogen content drives lipophilicity. |
| Molecular Weight | 272.09 g/mol | Small molecule; minimal steric hindrance during solvation. |
| LogP (Predicted) | ~3.5 - 4.0 | Highly hydrophobic; predicts severe aqueous insolubility. |
| Topological Polar Surface Area | 63.6 Ų | Moderate polarity localized to the nitro-pyrazole head. |
| H-Bond Donors / Acceptors | 0 / 4 | Incapable of self-donation; relies entirely on solvent acceptance. |
Experimental Determination of DMSO Solubility
In early drug discovery, solubility is not a single static value. It must be evaluated through two distinct lenses: Kinetic Solubility (the point of precipitation upon aqueous dilution) and Thermodynamic Solubility (the absolute equilibrium capacity of the solvent)[4][5].
Methodology A: Kinetic Solubility via Laser Nephelometry (High-Throughput)
Kinetic solubility mimics the exact conditions of a biological assay. It measures the metastable state of a compound when transitioning from a 100% DMSO stock into an aqueous buffer[4][6].
Causality & Logic: We utilize laser nephelometry (turbidimetry) because it detects the exact inflection point where the solvent capacity is breached, leading to spontaneous nucleation and phase separation[7][8].
Self-Validating Protocol:
-
Stock Preparation: Dissolve 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole in 100% anhydrous DMSO to a concentration of 10 mM.
-
Serial Dilution: Create a 10-point concentration gradient in 100% DMSO.
-
Aqueous Transfer: Transfer aliquots into a 96-well plate containing PBS (pH 7.4) to achieve a final DMSO concentration of exactly 2% (v/v)[5].
-
Equilibration: Incubate the plate at 25°C for 2 hours on an orbital shaker. Validation Check: Include a known insoluble control (e.g., ketoconazole) to verify assay sensitivity.
-
Nephelometric Readout: Measure light scattering at 620 nm.
-
Analysis: Plot turbidity against compound concentration. The concentration immediately preceding the exponential rise in turbidity is the kinetic solubility limit[6][7].
Caption: Workflow for high-throughput kinetic solubility screening via laser nephelometry.
Methodology B: Thermodynamic Equilibrium Solubility (Shake-Flask / HPLC-UV)
Thermodynamic solubility is the "gold standard" for determining the maximum amount of compound that can dissolve in pure DMSO or specific DMSO/water co-solvent mixtures[5][7].
Causality & Logic: Unlike kinetic methods, this approach begins with solid material to ensure true solid-liquid equilibrium is reached, preventing false-high readings caused by transient supersaturation[3][4].
Self-Validating Protocol:
-
Saturation Setup: Add an excess of solid 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole (e.g., 50 mg) to a sealed glass vial.
-
Solvent Addition: Add 1.0 mL of 100% anhydrous DMSO.
-
Agitation: Place the vial on a thermomixer at 25°C and agitate at 300 rpm.
-
Equilibrium Verification (Self-Validation): Extract 50 µL aliquots at 24 hours and 48 hours. Logic: If the 48-hour concentration matches the 24-hour concentration, thermodynamic equilibrium is confirmed.
-
Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet any undissolved solid[7].
-
Quantification: Dilute the supernatant into the mobile phase and analyze via HPLC-UV against a pre-established standard curve[4][9].
Caption: Shake-flask thermodynamic equilibrium solubility protocol utilizing HPLC-UV.
Managing the "DMSO Crash" in Biological Assays
A critical failure point in evaluating compounds like 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole occurs during the transition from the DMSO stock to the aqueous assay environment (e.g., cell culture media).
The Mechanism of the Crash:
When a highly concentrated DMSO solution is injected into water, the DMSO rapidly diffuses into the bulk aqueous phase. The local environment of the pyrazole compound shifts from a favorable dielectric constant (
Mitigation Strategies:
-
Stepwise Dilution: Never spike 100% DMSO stock directly into 100% aqueous media. Perform an intermediate dilution (e.g., 10% DMSO in buffer) before the final transfer.
-
Acoustic Dispensing: Utilize acoustic liquid handling (e.g., Echo dispensers) to transfer nanoliter volumes of DMSO directly into the assay plate, ensuring instantaneous micro-mixing and preventing localized supersaturation.
-
Surfactant Addition: The inclusion of 0.01% Tween-20 or Pluronic F-68 in the receiving aqueous buffer can raise the kinetic solubility limit by stabilizing the transient nanoparticles before they nucleate into macro-precipitates.
Caption: Mechanistic pathway of the "DMSO crash" phenomenon during aqueous dilution.
Best Practices for Storage and Handling
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic. If a stock solution of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole is left exposed to ambient air, DMSO will absorb atmospheric moisture. Even a 5% water content in the DMSO stock can drastically reduce the thermodynamic solubility of this highly lipophilic compound, causing premature precipitation in the storage tube.
-
Freeze-Thaw Cycles: Store DMSO stocks at room temperature in a desiccator if used frequently, or aliquot into single-use tubes for -20°C storage. Repeated freeze-thaw cycles can cause localized concentration gradients (freeze-concentration effects) that force the compound out of solution.
References
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors Source: PubMed (NIH) URL:[Link]
-
ADME Solubility Assay Source: BioDuro-Sundia URL:[Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility Source: SciSpace (InTech) URL:[Link]
- Source: Google Patents (EP1428015A1)
Sources
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP1428015A1 - A method of measuring solubility - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Dichlorobenzyl Pyrazole Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, the pyrazole ring is universally recognized as a "privileged scaffold." As a five-membered heteroaromatic system, it acts simultaneously as a hydrogen bond donor and acceptor, making it highly adept at anchoring into the hinge regions of various kinases and enzymes[1].
When functionalized with a dichlorobenzyl moiety (typically at the N1 or C4 positions), the pharmacological profile of the pyrazole core is dramatically amplified. From an application scientist's perspective, the causality here is structural: the bulky, electron-withdrawing dichlorobenzyl group increases the molecule's lipophilicity and steric hindrance[2]. This structural modification prevents rapid metabolic degradation (e.g., via cytochrome P450 oxidation) and drives deep, irreversible insertion into the hydrophobic binding pockets of target proteins. Consequently, dichlorobenzyl pyrazoles and their derivatives exhibit a broad spectrum of potent biological activities, including anticancer, antifungal, and anti-inflammatory properties[3][4].
Primary Pharmacological Modalities
Oncology: Kinase Inhibition Pathways
Pyrazole derivatives have become cornerstones in targeted oncology due to their exceptional inhibitory activity against critical kinases such as BRAF(V600E), EGFR, telomerase, and Aurora-A kinase[4]. The dichlorobenzyl substitution specifically enhances ATP-competitive inhibition. By mimicking the adenine ring of ATP, the pyrazole core forms critical hydrogen bonds with the kinase hinge region, while the dichlorobenzyl group occupies the adjacent hydrophobic specificity pocket. Recent developments in diphenyl pyrazole-chalcone hybrids have demonstrated remarkable selectivity, achieving >80% growth inhibition against specific cancer cell lines (e.g., HNO-97) without inducing toxicity in normal human skin fibroblasts (HSF)[1].
Infectious Diseases: Antifungal & Antimicrobial Activity
In the realm of infectious diseases, pyrazole carboxamides are highly effective succinate dehydrogenase inhibitors (SDHIs)[3]. Compounds featuring 2,4-dichlorobenzyl or 3,5-dichlorobenzyl substitutions disrupt the fungal tricarboxylic acid (TCA) cycle. By blocking the ubiquinone-binding site of complex II in the respiratory chain, these agents trigger catastrophic cellular energy depletion and subsequent pathogen death[3].
Mechanistic Visualization
The following diagram illustrates the mechanistic intervention of a dichlorobenzyl pyrazole (DBP) inhibitor within a typical Receptor Tyrosine Kinase (RTK) signaling cascade, a primary target in oncology.
Figure 1: Interruption of the EGFR/BRAF signaling cascade by Dichlorobenzyl Pyrazole inhibitors.
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and trustworthiness in drug development, all synthetic and screening workflows must be designed as self-validating systems.
Figure 2: Standard hit-to-lead workflow for pyrazole-based pharmacophores.
Protocol A: Synthesis of 1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxamide
Causality & Rationale: The synthesis relies on a nucleophilic substitution (
Step-by-Step Procedure:
-
Initiation: Dissolve 10 mmol of 1H-pyrazole-4-carboxamide in 15 mL of anhydrous DMF under an inert argon atmosphere.
-
Deprotonation: Add 12 mmol of anhydrous
. Stir at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion. -
Alkylation: Dropwise, add 11 mmol of 2,4-dichlorobenzyl chloride. Elevate the temperature to 60°C and stir for 6 hours.
-
Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (3:1 Hexane:Ethyl Acetate). The protocol is validated to proceed to workup only when the starting material spot (
) disappears completely, replaced by a single product spot ( ). -
Workup & Purification: Quench with ice water (50 mL), extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine to remove residual DMF, dry over
, and concentrate in vacuo. -
Self-Validation Checkpoint (HRMS): Confirm structural integrity via High-Resolution Mass Spectrometry. The presence of an
peak exhibiting the characteristic 9:6:1 isotopic clustering confirms the successful integration of the moiety.
Protocol B: High-Throughput TR-FRET Kinase Inhibition Assay
Causality & Rationale: To evaluate the ATP-competitive inhibition of the synthesized compound against BRAF, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. Time-resolved measurements are critical because they introduce a microsecond delay before reading, which allows short-lived background autofluorescence from the test compounds to decay, drastically improving the signal-to-noise ratio. Furthermore, the ATP concentration is strictly clamped at the
Step-by-Step Procedure:
-
Preparation: Prepare a 384-well microtiter plate. Dispense 5 μL of the target kinase (e.g., BRAF at 2 nM) in assay buffer (50 mM HEPES, 10 mM
, 1 mM EGTA, 0.01% Brij-35, pH 7.5). -
Compound Addition: Add 100 nL of the dichlorobenzyl pyrazole compound (serially diluted in DMSO) using an acoustic liquid handler. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 μL of a substrate/ATP mix. Crucial: Ensure ATP final concentration is exactly at the established
(e.g., 10 μM). -
Quenching & Detection: After 60 minutes, add 10 μL of stop buffer containing EDTA (to chelate
and halt the kinase) alongside Europium-labeled anti-phospho antibodies and an APC-labeled tracer. -
Self-Validation Checkpoint (Z'-Factor): Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. The assay data is only considered valid and trustworthy if
.
Quantitative Structure-Activity Relationship (SAR) Data
To consolidate the pharmacological versatility of the pyrazole scaffold, the following table summarizes quantitative efficacy metrics across various targets based on recent literature[1][3][4].
| Compound / Scaffold Modification | Target / Assay | Efficacy Metric (IC50 / MIC) | Pharmacological Implication |
| 1-Methyl-N-2',4'-dichlorobenzyl-3-(CF3)-1H-pyrazole-4-carboxamide | Fungal Succinate Dehydrogenase | Broad-spectrum fungicidal | Disrupts fungal TCA cycle; highly effective agrochemical/pharmaceutical antifungal agent. |
| Diphenyl pyrazole-chalcone hybrids | HNO-97 Cancer Cell Line | >80% Inhibition | Demonstrates selective cytotoxicity against tumor cells while sparing normal human skin fibroblasts. |
| 3-(2-Hydroxy-4-isopropoxyphenyl)-4-phenyl-1H-pyrazole | Cytospora sp. / A. solani | IC50: 16.77 - 28.84 μg/mL | Potent antifungal lead specifically targeting resistant pathogenic strains. |
| 2-oxo-dihydropyridinyl-3-yl pyrazole amides | Glycogen Phosphorylase a (GPa) | IC50: 230 - 260 nM | Nanomolar enzyme inhibition; promising therapeutic candidate for metabolic disorders. |
Conclusion
The integration of a dichlorobenzyl moiety into the pyrazole framework represents a masterclass in rational drug design. By carefully balancing hydrogen-bonding capabilities with strategic steric bulk and lipophilicity, researchers can fine-tune these molecules to target a vast array of biological pathways—from kinase-driven oncogenesis to fungal respiratory chains. As high-throughput screening and structure-based drug design continue to evolve, the dichlorobenzyl pyrazole scaffold will undoubtedly remain a highly privileged structure in the medicinal chemist's arsenal.
References
-
ISSN 2320-5407 International Journal of Advanced Research (2014) International Journal of Advanced Research. URL:[Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC National Institutes of Health (NIH). URL:[Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC National Institutes of Health (NIH). URL:[Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold SAR Publication. URL: [Link]
-
pyrazole amide derivatives: Topics by Science.gov Science.gov. URL:[Link]
Sources
- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole | 1019007-48-7 | Benchchem [benchchem.com]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pyrazole amide derivatives: Topics by Science.gov [science.gov]
1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole CAS number search
An In-depth Technical Guide to 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole for Researchers and Drug Development Professionals
Introduction
Heterocyclic compounds are foundational to modern medicinal chemistry, with nitrogen-containing scaffolds appearing in a vast array of pharmaceuticals.[1] Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a "privileged scaffold" due to its versatile biological activities.[1][2] First synthesized in 1883, pyrazole derivatives have been developed into drugs with analgesic, anti-inflammatory, anticancer, antimicrobial, and antidepressant properties.[1] The structural versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[2]
This technical guide focuses on a specific derivative, 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole . This molecule combines three key structural motifs: the biologically active pyrazole core, a 3,4-dichlorobenzyl group known to enhance binding affinity and modulate pharmacokinetic properties, and a nitro group which acts as a potent electron-withdrawing group and a versatile synthetic handle for further chemical elaboration.[3] Understanding the synthesis, properties, and potential applications of this compound is crucial for researchers aiming to develop novel therapeutics.
Compound Identification and Core Properties
A precise identification of a chemical entity is paramount for scientific research and development. The core properties of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole are summarized below.
| Property | Value | Source |
| CAS Number | 1003011-48-0 | [4] |
| Molecular Formula | C₁₀H₇Cl₂N₃O₂ | [5] |
| Molecular Weight | 272.09 g/mol | Calculated |
| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]-3-nitro-1H-pyrazole | |
| Canonical SMILES | C1=CC(=C(C=C1CN2C=C(N=C2)[O-])Cl)Cl | |
| InChI Key | Not available in search results. |
Synthesis and Mechanistic Rationale
The synthesis of polysubstituted pyrazoles is a well-established field in organic chemistry.[6] The target molecule, 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, is an N-substituted pyrazole. The most direct and logical synthetic approach is the N-alkylation of a pre-existing 3-nitro-1H-pyrazole ring with a suitable electrophile, in this case, 3,4-dichlorobenzyl halide.
Retrosynthetic Analysis
A retrosynthetic disconnection of the target molecule breaks the C-N bond between the pyrazole nitrogen and the benzyl group. This reveals two key starting materials: 3-nitro-1H-pyrazole and 3,4-dichlorobenzyl bromide (or chloride).
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole.
Sources
- 1. epj-conferences.org [epj-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. 1003011-48-0|1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 1-(3,4-dichlorobenzyl)-4-nitro-1h-pyrazole (C10H7Cl2N3O2) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antimicrobial Potential of Substituted Pyrazole Derivatives
A Note on the Target Compound: 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole
Initial literature and database searches did not yield specific data on the antimicrobial properties of the compound 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole. This suggests that the compound may be novel or its biological activities have not yet been reported in publicly accessible scientific literature. However, the structural motifs present in this molecule—specifically the pyrazole core, the dichlorobenzyl group, and the nitro group—are all well-recognized pharmacophores in the field of antimicrobial research.
This guide will, therefore, focus on the broader, well-documented class of substituted pyrazole derivatives. By examining the established antimicrobial activities of pyrazoles featuring chloro and nitro substitutions, we can provide a robust framework for understanding the potential of and guiding future research into specific compounds like 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole.
The Pyrazole Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a foundation for compounds with a wide array of biological activities. Pyrazole derivatives have been extensively investigated and developed as antitumor, anti-inflammatory, antiviral, and notably, antimicrobial agents[1][2][3]. Their prevalence in both natural products, such as the C-glycoside pyrazofurin with its broad-spectrum antimicrobial activity, and synthetic pharmaceuticals underscores their therapeutic importance[4][5].
The versatility of the pyrazole core allows for substitution at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties. This modulation is key to optimizing potency, selectivity, and pharmacokinetic profiles, making pyrazoles a highly attractive starting point for the development of new antimicrobial drugs to combat the growing challenge of antibiotic resistance[6][7].
Postulated Mechanisms of Antimicrobial Action
The precise mechanism of action for many pyrazole derivatives is still an area of active investigation and can vary significantly based on the specific substitutions. However, for nitro-substituted heterocycles, a common and well-documented pathway involves the reductive activation of the nitro (NO₂) group within the microbial cell.
Causality of the Pathway: This mechanism is predicated on the lower reduction potential of the nitro group compared to the electron acceptors in the host's cellular respiration. Microorganisms, particularly anaerobic bacteria and some fungi, possess enzymatic machinery (e.g., nitroreductases) that can readily donate electrons to the nitro group. This selective reduction is the key to the compound's antimicrobial activity and its relative safety for host cells. The reduction process generates a cascade of highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals[8]. These intermediates can indiscriminately damage a variety of critical cellular components.
Key molecular targets include:
-
DNA Damage: The reduced nitro species can covalently bind to DNA, leading to strand breaks and helical destabilization, which ultimately halts replication and leads to cell death[8].
-
Enzyme Inhibition: Reactive intermediates can oxidize or covalently modify essential enzymes, disrupting metabolic pathways crucial for cell survival.
-
Membrane Disruption: Some pyrazole derivatives have been shown to interfere with the integrity of the bacterial cell wall or membrane, leading to leakage of cellular contents[7].
Caption: Postulated reductive activation pathway for nitro-pyrazole derivatives.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole and any attached phenyl rings. Analysis of various studies reveals key trends that can guide the design of more potent compounds.
-
Halogen Substituents (e.g., Chloro): The presence of chloro groups, particularly on a phenyl ring attached to the pyrazole, often enhances antimicrobial activity. This is attributed to an increase in the compound's lipophilicity, which can facilitate its passage across the lipid-rich bacterial cell membrane[2][3]. Dichloro-substituted compounds frequently exhibit greater potency than their mono-chloro or non-halogenated counterparts[9].
-
Nitro Group: As discussed in the mechanism section, the nitro group is a strong electron-withdrawing group that is often crucial for activity, especially against anaerobic bacteria and certain fungi. Its position on the ring can significantly impact efficacy[10][11].
-
Other Substituents: Electron-donating groups like methoxy (-OCH₃) have sometimes been shown to decrease activity compared to compounds with electron-withdrawing groups[5][12]. The overall electronic and steric profile of the molecule dictates its ability to interact with its biological target.
Table 1: Summary of SAR for Substituted Pyrazoles
| Compound Class | Key Substituents | General Activity Trend | Target Organisms | Reference |
| Phenyl Pyrazoles | Chloro, Bromo on phenyl ring | Increased lipophilicity correlates with higher activity. | S. aureus, C. albicans | [2][3] |
| Nitro-pyrazoles | Nitro group on pyrazole or phenyl ring | Essential for activity; reduction leads to cytotoxicity. | S. aureus, P. aeruginosa | [10][11] |
| Pyrazolo-Benzimidazoles | Nitro group on pyrazole ring | Nitro-substituted compounds were most active against all tested strains. | S. aureus, E. coli, P. aeruginosa | [10] |
| Thiazole-Pyrazoles | Chloro, Nitro on phenyl ring | Electron-withdrawing groups enhance activity. | Gram-positive & Gram-negative bacteria | [11][12] |
Experimental Protocols for Antimicrobial Evaluation
A critical component of antimicrobial drug discovery is the robust and standardized evaluation of a compound's activity. The following section details a self-validating workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel pyrazole derivative.
Protocol: Broth Microdilution for MIC Determination
This method is a gold-standard technique for quantifying the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]
Rationale for Experimental Choices:
-
Broth Microdilution vs. Agar Diffusion: Microdilution is chosen for its quantitative nature (providing a specific MIC value in µg/mL) and its efficiency in testing multiple compounds and concentrations simultaneously. Agar diffusion only provides a qualitative zone of inhibition.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the internationally standardized medium for susceptibility testing of most common, non-fastidious bacteria. The controlled levels of divalent cations (Ca²⁺ and Mg²⁺) are critical as they can affect the activity of certain classes of antibiotics and ensure reproducibility.
-
Inoculum Standardization: The inoculum density is standardized to ~5 x 10⁵ CFU/mL. A lower density might overestimate potency, while a higher density could overwhelm the compound, leading to false-negative results. This is typically achieved by adjusting the turbidity of a bacterial suspension to a 0.5 McFarland standard.
-
Inclusion of Controls: Positive (no drug) and negative (no bacteria) controls are essential to validate the experiment. The positive control ensures the bacteria are viable and the medium supports growth, while the negative control confirms the sterility of the medium. A standard antibiotic (e.g., Ciprofloxacin) is used as a reference control to benchmark the new compound's activity.
Step-by-Step Methodology:
-
Compound Preparation: a. Prepare a stock solution of the test pyrazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL). b. Ensure the final concentration of the solvent in the assay does not exceed a level known to be non-toxic to the microorganisms (typically ≤1%).
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick several colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL.
-
Assay Plate Preparation (96-well plate): a. Add 100 µL of CAMHB to all wells of a sterile 96-well microtiter plate. b. Add a specific volume of the compound stock solution to the first column of wells to achieve the highest desired concentration, and mix. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last column. d. Reserve columns for controls:
- Positive Control: Wells with CAMHB only (no drug).
- Negative Control: Wells with CAMHB only (no drug, no bacteria).
- Reference Drug: A separate row with a serial dilution of a standard antibiotic.
-
Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to all wells except the negative control. This brings the final volume in each well to 200 µL. b. Seal the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Result Interpretation: a. Following incubation, visually inspect the plate for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Perspectives
While direct evidence for the antimicrobial activity of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole is currently unavailable, the extensive body of research on related pyrazole derivatives provides a strong rationale for its investigation. The pyrazole scaffold, functionalized with electron-withdrawing chloro and nitro groups, represents a promising strategy for developing novel antimicrobial agents[11][12][13].
Future research should prioritize the synthesis and in vitro screening of this specific compound against a diverse panel of clinically relevant bacteria and fungi. Should promising activity be identified, subsequent studies should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index, and exploring its efficacy in biofilm disruption models. Such a systematic approach will be crucial in determining if this and related pyrazole derivatives can be developed into the next generation of drugs to combat infectious diseases.
References
-
Title: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives Source: Der Pharma Chemica URL: [Link]
-
Title: Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives Source: MDPI URL: [Link]
-
Title: Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives Source: Preprints.org URL: [Link]
-
Title: A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole Source: Zenodo URL: [Link]
-
Title: Synthesis and antimicrobial activity of some new 3,4-disubstituted pyrroles and pyrazoles Source: Der Pharma Chemica URL: [Link]
-
Title: Antibacterial Activity of Heterocyclic Compounds Source: Encyclopedia MDPI URL: [Link]
-
Title: Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review Source: MDPI URL: [Link]
-
Title: SYNTHESIS, CHARACTERIZATION AND IN-VITRO ANTIMICROBIAL EVALUATION OF SOME NOVEL HETROCYCLIC COMPOUNDS Source: International Journal of Research in Pharmacy and Chemistry URL: [Link]
-
Title: Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles Source: MDPI URL: [Link]
-
Title: Antibacterial pyrazoles: tackling resistant bacteria Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles Source: ResearchGate URL: [Link]
-
Title: One-pot Synthesis and Antimicrobial Activities of N-Substituted Pyrazoles from Nitro-olefins and Hydrazones Source: International Journal of Pharmaceutical Sciences and Nanotechnology URL: [Link]
-
Title: Antimicrobial Activity of Nitroaromatic Derivatives Source: Encyclopedia.pub URL: [Link]
-
Title: New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities Source: MDPI URL: [Link]
-
Title: Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives Source: Asian Journal of Pharmacy and Pharmacology URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity Source: Scholars Research Library URL: [Link]
-
Title: Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives Source: MedDocs Publishers URL: [Link]
-
Title: Synthesis, characterization and antimicrobial activity of pyrazole derivatives Source: Open Research@CSIR-NIScPR URL: [Link]
-
Title: Synthesis and antimicrobial activities of some new pyrazole derivatives Source: Der Pharma Chemica URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. mdpi.com [mdpi.com]
- 11. meddocsonline.org [meddocsonline.org]
- 12. ajpp.in [ajpp.in]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
N-Benzylated Nitropyrazoles: From Discovery to Advanced Applications in Necroptosis Inhibition and Energetic Materials
Executive Summary
The chemical evolution of N-benzylated nitropyrazoles represents a fascinating intersection of medicinal chemistry and high-energy materials science. Originally explored as synthetic intermediates for nucleoside analogs, these compounds have recently emerged as highly potent Receptor Interacting Protein 1 (RIP1) kinase inhibitors for the treatment of inflammatory diseases, as well as critical precursors for next-generation poly-nitrated energetic materials. This whitepaper provides an in-depth technical analysis of the history, mechanistic synthesis, and dual-domain applications of N-benzylated nitropyrazoles.
Historical Context and Chemical Evolution
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. The introduction of a nitro group (-NO₂) to the pyrazole core drastically alters its electronic landscape, turning the electron-rich ring into an electron-deficient system. Historically, nitropyrazoles were utilized in the synthesis of C-nucleosides. For instance, in 1980, researchers demonstrated the utility of 1,4-dinitropyrazoles undergoing cine-substitution to synthesize formycin via N-benzyl nitropyrazole intermediates[1].
However, the true structural breakthrough occurred when researchers systematically explored the N-benzylation of nitropyrazoles. The addition of a benzyl group serves two distinct, field-dependent purposes:
-
Medicinal Chemistry: The benzyl moiety acts as a lipophilic anchor, perfectly contoured to occupy the hydrophobic allosteric pockets of specific kinases, while the nitro group engages in critical hydrogen bonding or electrostatic interactions[2].
-
Materials Science: In the synthesis of energetic materials, the N-benzyl group functions as a robust, sterically hindering protecting group that directs regioselectivity during cycloadditions and withstands harsh nitration conditions before subsequent cleavage[3].
Pharmacological Applications: RIP1 Kinase Inhibition
Receptor Interacting Protein 1 (RIP1) kinase is a master regulator of necroptosis—a programmed form of necrotic cell death implicated in severe inflammatory conditions such as pancreatitis, ischemic stroke, and neurodegeneration[4].
Discovery and Structure-Activity Relationship (SAR)
The discovery of 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (Compound 1a) marked a turning point in RIP1 kinase inhibitor design[2]. High-throughput screening identified Compound 1a as a hit, prompting extensive SAR optimization. The strategic substitution of halogens on the benzyl ring and modifications to the pyrazole core led to the discovery of Compound 4b, which demonstrated exceptional binding affinity and in vivo efficacy in protecting the pancreas in L-arginine-induced pancreatitis models[2].
Table 1: Quantitative SAR Data of Key N-Benzyl-Nitropyrazole Derivatives
| Compound ID | Pyrazole Core | N-Benzyl Substitution | RIP1 Kinase | Necroptosis |
| Compound 1a (Hit) | 3-nitro-1H-pyrazole | 2,4-dichlorobenzyl | 0.310 | 0.850 |
| Compound 3a (Intermediate) | 4-chloro-3-nitro-1H-pyrazole | None (N-H) | > 10.0 | > 10.0 |
| Compound 4b (Optimized) | 4-chloro-3-nitro-1H-pyrazole | 2,5-difluorobenzyl | 0.078 | 0.160 |
Data derived from the structural optimization studies by Zou et al.[2].
Mechanistic Pathway of Inhibition
N-benzylated nitropyrazoles function as Type III (allosteric) kinase inhibitors. They bind to the hydrophobic pocket adjacent to the ATP-binding site, locking the RIP1 kinase in an inactive "DFG-out" conformation. This prevents the auto-phosphorylation required to recruit RIP3 and MLKL, thereby halting the assembly of the necrosome.
Figure 1: RIP1 Kinase signaling pathway and its targeted inhibition by N-benzyl nitropyrazoles.
Protocol: Synthesis of 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (Compound 1a)
This self-validating protocol details the N-alkylation of 3-nitropyrazole, optimized for high yield and regioselectivity[2].
-
Preparation: Flame-dry a 50 mL round-bottom flask under inert
atmosphere. Dissolve 3-nitro-1H-pyrazole (1.0 g, 8.9 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF). -
Base & Catalyst Addition: Add anhydrous
(3.7 g, 26.7 mmol) and tetrabutylammonium bromide (TBAB) (145 mg, 0.89 mmol).-
Causality:
serves as a mild base to deprotonate the pyrazole N-H without degrading the nitro group. TBAB acts as a phase-transfer catalyst, significantly enhancing the solubility and nucleophilicity of the pyrazolide anion in DMF, ensuring rapid and complete N-alkylation.
-
-
Alkylation: Dropwise add 2,4-dichlorobenzyl chloride (1.9 g, 9.7 mmol) over 10 minutes. Stir the mixture at room temperature for 1 hour.
-
Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The complete disappearance of the UV-active starting material spot (
) and the appearance of a new, less polar product spot ( ) confirms reaction completion. -
Quenching & Extraction: Pour the mixture into 50 mL of ice-cold water to precipitate the crude product. Extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine ( mL) to completely remove residual DMF. -
Purification: Dry over anhydrous
, concentrate in vacuo, and purify via flash column chromatography to yield Compound 1a as a pale yellow solid.
Advanced Materials: High-Density Energetic Compounds
Beyond pharmacology, N-benzylated nitropyrazoles have recently revolutionized the synthesis of high-energy-density materials (HEDMs). In early 2026, researchers demonstrated a highly concise synthetic route to 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole, utilizing a skeletal editing strategy via a [4+1] cycloaddition[3].
The [4+1] Cycloaddition Strategy
Traditional syntheses of poly-nitrated pyrazoles require 10 to 12 hazardous steps with low overall yields. By employing benzyl isocyanide as a reagent, the pyrazole framework can be constructed in a single step from a tetrazine precursor[3]. The benzyl group is seamlessly incorporated onto the N1 position, protecting the ring during subsequent highly oxidative nitration steps, thereby reducing the total synthetic sequence to just 4 or 5 steps[3].
Figure 2: Experimental workflow for[4+1] cycloaddition yielding pyrazole precursors.
Protocol: Synthesis of Energetic Precursors via[4+1] Cycloaddition
This methodology outlines the skeletal editing approach to construct the N-benzylated pyrazole core[3].
-
Cycloaddition Setup: Dissolve the tetrazine-derived intermediate (1.0 eq) in anhydrous DMSO.
-
Reagent Addition: Add benzyl isocyanide (
, 1.2 eq) to the solution. Stir continuously at room temperature for 24 hours.-
Causality: Benzyl isocyanide acts as a bifunctional reagent. The isocyanide carbon provides the essential C1 synthon required to close the open-chain precursor into a five-membered pyrazole ring. Simultaneously, the benzyl moiety is installed at the N1 position, serving as an indispensable protecting group that prevents unwanted N-oxidation in later steps.
-
-
Precipitation & Isolation: Upon completion (verified by LC-MS), add an excess of cold distilled water to the reaction mixture. The N-benzylated nitropyrazole intermediate will precipitate out of the DMSO/water mixture. Filter the precipitate and wash with cold water.
-
Acidic Hydrolysis: Suspend the intermediate in an acidic ethanol solution (e.g., 2M HCl in EtOH) and heat to reflux.
-
Causality: The acidic conditions hydrolyze the transient imine/amide functionalities generated during the cycloaddition, cleanly yielding the 4-aminopyrazole advanced intermediate (77% yield)[3].
-
-
Final Recovery: Neutralize the mixture with saturated
, extract with dichloromethane, dry, and crystallize to obtain the pure energetic precursor.
Conclusion
The journey of N-benzylated nitropyrazoles from niche nucleoside intermediates to frontline RIP1 kinase inhibitors and advanced energetic materials underscores the profound impact of rational structural modification. By leveraging the unique electronic properties of the nitropyrazole core and the steric/lipophilic tuning provided by N-benzylation, researchers have unlocked highly efficient, atom-economical pathways across vastly different scientific disciplines.
References
- Source: Chemical Biology & Drug Design / Ovid (Zou et al., 2016)
- Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)
- Source: Journal of the Chemical Society, Chemical Communications - RSC Publishing (Buchanan et al., 1980)
- Source: Frontiers in Pharmacology (Chen et al., 2022)
Sources
Methodological & Application
Application Note: Regioselective Synthesis and Isolation of 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole
Here is a detailed application note and synthesis protocol for 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, designed for researchers and drug development professionals.
Introduction & Mechanistic Rationale
The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical development. Specifically, 3-nitro-1H-pyrazole serves as a highly versatile building block due to the electronic properties imparted by the nitro group, which can later be reduced to an amine for further functionalization (e.g., amide coupling or urea formation) [1].
The N-alkylation of 3-nitro-1H-pyrazole with 3,4-dichlorobenzyl chloride presents a classic regioselectivity challenge. Because 3-nitro-1H-pyrazole exists as a pair of tautomers, deprotonation yields an ambident pyrazolide anion. Alkylation can occur at either N1 or N2, leading to a mixture of two regioisomers: 1-alkyl-3-nitro-1H-pyrazole and 1-alkyl-5-nitro-1H-pyrazole .
Causality in Experimental Design: To maximize the yield of the desired 1,3-isomer, we utilize a mild base (Potassium Carbonate, K₂CO₃) in a polar aprotic solvent (N,N-Dimethylformamide, DMF). The electron-withdrawing nature of the nitro group makes the adjacent nitrogen (N2) less nucleophilic due to both steric hindrance and inductive deactivation. Consequently, thermodynamic and kinetic control under these conditions favors substitution at the N1 position, yielding the 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole as the major product [2]. Flash column chromatography is strictly required to resolve the major 1,3-isomer from the minor 1,5-isomer.
Experimental Workflow
Workflow for the N-alkylation and regiomeric separation of 3-nitropyrazole derivatives.
Materials and Reagents
| Reagent / Material | CAS Number | Equivalents | Function |
| 3-Nitro-1H-pyrazole | 26621-44-3 | 1.0 eq | Starting Material (Nucleophile) |
| 3,4-Dichlorobenzyl chloride | 102-47-6 | 1.1 eq | Alkylating Agent (Electrophile) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.0 eq | Mild Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 0.2 M | Polar Aprotic Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | Extraction / Chromatography |
| Hexanes | 110-54-3 | - | Chromatography |
| Brine (Sat. NaCl) | 7647-14-5 | - | Aqueous Wash |
Step-by-Step Synthesis Protocol
Phase 1: Reaction Setup and Deprotonation
-
Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 3-nitro-1H-pyrazole (1.0 eq) to the flask and dissolve in anhydrous DMF (to achieve a 0.2 M concentration). Rationale: Anhydrous conditions prevent the competitive hydrolysis of the benzyl chloride.
-
Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) in one portion. Stir the suspension at room temperature for 30 minutes. Rationale: This pre-stirring ensures complete formation of the pyrazolide anion, marked by a slight color change (typically pale yellow).
Phase 2: Alkylation 4. Electrophile Addition: Add 3,4-dichlorobenzyl chloride (1.1 eq) dropwise via syringe. 5. Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block. 6. In-Process Monitoring: Stir for 4–6 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography, 3:1 Hexanes:EtOAc) and LC-MS. Self-Validation: The starting material (3-nitropyrazole) should be fully consumed, and two new closely eluting spots (the 1,3- and 1,5-isomers) should appear.
Phase 3: Workup and Extraction 7. Quenching: Cool the reaction mixture to room temperature and quench by pouring it into a separatory funnel containing distilled water (approx. 5x the volume of DMF used). Rationale: Water crashes out the organic products and solubilizes the DMF and inorganic salts. 8. Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). 9. Washing: Wash the combined organic layers sequentially with water (3 × 50 mL) and saturated brine (1 × 50 mL). Rationale: Repeated water washes are critical to remove residual DMF, which will otherwise interfere with column chromatography. 10. Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude regioisomeric mixture as an oil or semi-solid.
Phase 4: Purification and Regioisomer Separation 11. Chromatography: Load the crude mixture onto a silica gel column. Elute using a gradient of Hexanes/Ethyl Acetate (starting at 95:5 and slowly increasing to 80:20). 12. Isolation: The 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole (1,3-isomer) typically elutes first due to a lower dipole moment compared to the 1,5-isomer. 13. Final Evaporation: Pool the fractions containing the pure 1,3-isomer (confirmed by TLC) and concentrate in vacuo to afford the target compound as a solid.
Analytical Validation (Expected Data)
To ensure the correct regioisomer has been isolated, 2D NMR (NOESY/HMBC) is highly recommended. However, standard 1D characterization will yield the following expected profiles:
-
LC-MS (ESI+): Calculated for C₁₀H₈Cl₂N₃O₂ [M+H]⁺: m/z 272.0; Found: m/z 272.0.
-
¹H NMR (400 MHz, CDCl₃ or DMSO-d₆): Look for the characteristic benzylic methylene singlet (~5.3 - 5.5 ppm, 2H). The pyrazole protons will appear as two doublets (J ≈ 2.5 Hz) in the aromatic region, distinct from the three protons of the 3,4-dichlorophenyl ring.
References
Recrystallization Solvent Systems for the Purification of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for the selection and application of solvent systems for the purification of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole via recrystallization. As a critical purification technique in both academic research and industrial drug development, recrystallization must be approached systematically to ensure high purity, yield, and batch-to-batch consistency.[1][2] This guide details the theoretical principles of solvent selection, provides a curated list of candidate solvents based on the target molecule's structural characteristics, and presents detailed, step-by-step protocols for both solvent screening and bulk purification. The methodologies are designed to be robust and self-validating, providing researchers with the tools to efficiently develop a successful crystallization process.
Introduction: The Critical Role of Purification
The isolation and purification of active pharmaceutical ingredients (APIs) and chemical intermediates are paramount in the field of drug discovery and development. The presence of impurities can significantly impact the compound's biological activity, toxicity, and physical properties. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2][3] The method is predicated on the differences in solubility between the target compound and its impurities within a selected solvent or solvent system.[3] An ideal recrystallization process removes impurities and provides the target compound in a well-defined, stable crystalline form.
The subject of this guide, 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, is a heterocyclic compound featuring a polar nitro-pyrazole core and a less polar dichlorobenzyl substituent. This structural duality necessitates a careful and empirical approach to solvent selection.
Theoretical Framework for Solvent Selection
The success of any recrystallization procedure hinges on the appropriate choice of solvent. The fundamental principle is that the solubility of most solid compounds increases with temperature.[3] An ideal recrystallization solvent should therefore exhibit the following characteristics:
-
High Temperature Coefficient: The solvent must dissolve the target compound sparingly or not at all at room temperature but demonstrate high solubility at or near its boiling point.[2][4] This differential solubility is the primary driver for crystallization upon cooling.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after the target compound crystallizes).[4][5]
-
Chemical Inertness: The solvent must not react with the compound being purified.[2][4]
-
Volatility: The solvent should have a relatively low boiling point to allow for its easy removal from the purified crystals during the drying phase.[2][4]
-
Crystal Quality: The chosen solvent should facilitate the formation of well-defined, non-oily crystals.
Single-Solvent vs. Mixed-Solvent Systems
In many cases, a single solvent does not provide the ideal solubility profile. A mixed-solvent system can overcome this limitation.[5] This technique employs a pair of miscible solvents: a "good" solvent in which the compound is highly soluble, and an "anti-solvent" or "poor" solvent in which the compound is sparingly soluble.[5][6] The compound is first dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid, indicating the saturation point has been reached.[6]
Physicochemical Analysis and Candidate Solvents
The structure of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole—containing a polar nitro-pyrazole head and a non-polar dichlorobenzyl tail—suggests that solvents of intermediate polarity or mixed-solvent systems are likely to be effective. A related compound, 1-[(3,4-dichlorophenyl)methyl]-4-nitro-1h-pyrazole, has a predicted XLogP of ~2.9-3.1, indicating moderate lipophilicity.[7][8]
Based on this analysis, a range of solvents with varying polarities should be screened.
Table 1: Candidate Solvents for Screening
| Solvent | Boiling Point (°C) | Relative Polarity[9] | Solvent Type | Rationale for Inclusion |
| n-Hexane | 69 | 0.009 | Non-polar, Aprotic | Potential anti-solvent or for washing non-polar impurities. |
| Toluene | 111 | 0.099 | Non-polar, Aprotic | May dissolve the dichlorobenzyl moiety well at high temperatures. |
| Dichloromethane (DCM) | 40 | 0.309 | Polar, Aprotic | Low boiling point and intermediate polarity. Use with caution due to volatility. |
| Ethyl Acetate (EtOAc) | 77 | 0.228 | Polar, Aprotic | A versatile solvent of intermediate polarity, often successful for similar compounds.[10] |
| Acetone | 56 | 0.355 | Polar, Aprotic | Strong solvent, may be a good "solvent" in a mixed-solvent pair. |
| Isopropanol (IPA) | 82 | 0.546 | Polar, Protic | Commonly used alcohol, less polar than ethanol. |
| Ethanol (EtOH) | 78 | 0.654 | Polar, Protic | A very common and effective recrystallization solvent for pyrazole derivatives.[10][11] |
| Methanol (MeOH) | 65 | 0.762 | Polar, Protic | More polar than ethanol, good for dissolving polar compounds.[11] |
| Water | 100 | 1.000 | Polar, Protic | Likely to be a poor solvent, making it an excellent candidate as an anti-solvent with alcohols.[10] |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This initial screening is crucial for efficiently identifying promising solvent candidates without consuming large amounts of crude material.
Methodology:
-
Preparation: Arrange a series of labeled test tubes, each containing approximately 20-30 mg of crude 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole.
-
Room Temperature Test: To each tube, add a candidate solvent dropwise (e.g., from Table 1), starting with ~0.5 mL. Vigorously agitate the mixture. Record whether the solid dissolves completely, partially, or not at all at room temperature. An ideal solvent will not dissolve the compound at this stage.[4]
-
Hot Solubility Test: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue to add the solvent in small portions (~0.2 mL) until the solid just dissolves.[6] Record the approximate volume of solvent required.
-
Cooling and Crystallization: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.
-
Ice Bath Cooling: If no crystals form at room temperature, scratch the inside of the test tube with a glass rod to induce nucleation and then place it in an ice-water bath for 15-20 minutes.[1]
-
Observation: Record the quality and quantity of the crystals formed (e.g., fine needles, large prisms, powder) and note if the compound "oils out" instead of crystallizing.
-
Selection: A suitable single solvent is one that shows poor solubility at room temperature but complete solubility when hot, and which yields a good crop of crystals upon cooling. For mixed-solvent systems, identify a "good" solvent (dissolves well) and a "poor" solvent (dissolves poorly).
Caption: Decision workflow for small-scale solvent screening.
Protocol 2: Bulk Recrystallization (Single-Solvent Method)
This protocol is for purifying the bulk quantity of the compound using a single solvent identified from the screening process.
Methodology:
-
Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add a small portion of the selected solvent and bring the mixture to a gentle boil using a hot plate.
-
Achieve Saturation: Continue adding the hot solvent in small increments with constant swirling until the solid completely dissolves. It is critical to use the minimum amount of hot solvent necessary to ensure the solution is saturated.[6]
-
Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot filtration. Pre-warm a second flask and a funnel containing fluted filter paper. Pour the hot solution through the filter paper quickly to remove the impurities.
-
Slow Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor.[6]
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a desiccator under vacuum to remove the final traces of solvent.
Protocol 3: Bulk Recrystallization (Mixed-Solvent Method)
This protocol is used when no single solvent is suitable, utilizing a "good" solvent and an "anti-solvent". A common and effective pair for pyrazole compounds is an alcohol (e.g., Ethanol) and water.[10]
Methodology:
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Anti-Solvent Addition: While keeping the solution hot, add the "poor" or "anti-solvent" (e.g., water) dropwise with constant swirling until the solution becomes faintly and persistently cloudy (turbid).[6] This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the solution just becomes clear again.[6]
-
Cooling and Isolation: Follow steps 4 through 8 from the Single-Solvent Method above. For the washing step (Step 7), use a cold mixture of the two solvents in the approximate ratio that induced crystallization.
Caption: General workflow for bulk recrystallization.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being cooled too rapidly or the boiling point of the solvent being higher than the melting point of the solute. Solution: Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.[6] Using a different solvent system may also be necessary.[6]
-
No Crystal Formation: If crystals do not appear after cooling in an ice bath. Solution: Try scratching the inner wall of the flask with a glass rod at the solution's surface. If that fails, add a tiny "seed" crystal from a previous batch. As a last resort, allow a small amount of the solvent to evaporate to increase the solute concentration.
-
Low Recovery: This can result from using too much solvent during dissolution or washing, or from incomplete crystallization. Solution: Ensure the minimum amount of hot solvent is used. The mother liquor can sometimes be concentrated and cooled again to yield a second crop of crystals, although this second crop may be less pure.
References
- Comparison of the polarity of organic solvents. (2022, October 13). Technology Network.
- Solvent Choice - Chemistry Teaching Labs. University of York.
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Available at: [Link]
- Polarity of Solvents. Source not specified.
- Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.
- How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate.
- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Benchchem.
- Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center, University of Michigan-Dearborn.
-
Recrystallization Solvent Selection Guide. Scribd. Available at: [Link]
-
Finding the best solvent for recrystallisation. (2021, September). Royal Society of Chemistry. Available at: [Link]
-
Recrystallization. University of California, Los Angeles. Available at: [Link]
- Recrystallization techniques for purifying pyrazole compounds. Benchchem.
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023, September 7). MDPI. Available at: [Link]
-
What solvent should I use to recrystallize pyrazoline? (2017, April 23). ResearchGate. Available at: [Link]
-
1-(3,4-dinitrophenyl)-3-nitro-1H-pyrazole. Chemical Synthesis Database. Available at: [Link]
-
1-(3,4-dichlorobenzyl)-4-nitro-1h-pyrazole. PubChemLite. Available at: [Link]
-
3-Nitropyrazole. PubChem, National Institutes of Health. Available at: [Link]
- Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole. Benchchem.
-
Chemical Properties of Pyrazole, 4-nitro-1,3,5-trimethyl- (CAS 1125-30-0). Cheméo. Available at: [Link]
-
Chemical Properties of 1H-Pyrazole (CAS 288-13-1). Cheméo. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PubChemLite - 1-(3,4-dichlorobenzyl)-4-nitro-1h-pyrazole (C10H7Cl2N3O2) [pubchemlite.lcsb.uni.lu]
- 8. chemscene.com [chemscene.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust RP-HPLC Method for the Analysis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole
Abstract
This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole. This molecule, featuring a dichlorinated aromatic ring and a nitropyrazole core, is representative of novel heterocyclic compounds encountered in pharmaceutical research and development. We will explore the rationale behind chromatographic parameter selection, from stationary phase and mobile phase composition to detection wavelength. The document provides a detailed, step-by-step protocol for the final optimized method and outlines a validation strategy according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[1][2][3]
Introduction: Analyte Characteristics & Chromatographic Strategy
1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole is a complex molecule possessing distinct chemical features that dictate the chromatographic approach. The 3,4-dichlorobenzyl group imparts significant hydrophobicity, while the nitro group (-NO2) and the pyrazole ring's nitrogen atoms introduce polarity. This amphiphilic nature makes it an ideal candidate for reversed-phase HPLC, where the separation is primarily driven by hydrophobic interactions between the analyte and a nonpolar stationary phase.[4]
The key to a successful method lies in balancing these interactions to achieve adequate retention, good peak shape, and selective separation from potential impurities or degradation products. The presence of the nitroaromatic chromophore is highly advantageous for UV detection, promising excellent sensitivity.[5]
Caption: Key functional groups of the analyte and their chromatographic impact.
Method Development: A Rationale-Driven Approach
The development of a robust HPLC method is a systematic process. Our strategy involves a logical progression from selecting the column and mobile phase to fine-tuning the operating parameters for optimal performance.
Stationary Phase (Column) Selection
-
Primary Choice (C18): A C18 (octadecylsilane) column is the quintessential starting point for reversed-phase methods due to its strong hydrophobicity.[6] It is expected to provide excellent retention for the nonpolar dichlorobenzyl moiety of the analyte. The high surface area and carbon load of modern C18 columns ensure a strong retentive mechanism.
-
Alternative Choice (Phenyl-Hexyl): If selectivity issues arise with a C18 column (e.g., co-elution with impurities), a Phenyl-Hexyl phase is a logical second choice. This type of column can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic systems (pyrazole and dichlorobenzyl rings) of the analyte.[6][7] This is particularly effective for separating compounds with aromatic or nitro groups.[6]
Mobile Phase Optimization
The mobile phase in RP-HPLC is a mixture of an aqueous component and a less polar organic solvent. The ratio of these components is adjusted to control the retention time of the analyte.
-
Organic Modifier: Acetonitrile (ACN) is selected as the primary organic modifier. Compared to methanol, ACN generally provides lower backpressure and has a lower UV cutoff wavelength (~190 nm), which is beneficial for detecting analytes at shorter wavelengths.[8] Methanol can be explored as an alternative to alter selectivity, as its proton-donor/acceptor properties differ from ACN.[9][10]
-
Aqueous Phase: HPLC-grade water is used. To ensure sharp, symmetrical peaks, a small amount of acid is added. This suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise cause peak tailing through secondary ionic interactions.[7] 0.1% formic acid or 0.1% phosphoric acid are excellent choices; formic acid is volatile and preferred for LC-MS compatibility.[11][12]
Detection Wavelength (λmax)
The nitropyrazole structure is expected to have strong UV absorbance. While a photodiode array (PDA) detector would be used to scan the UV spectrum from 200-400 nm to find the precise maximum absorbance (λmax), literature on similar structures provides a well-reasoned starting point. Nitroaromatic compounds and pyrazole derivatives often exhibit strong absorbance between 230 nm and 280 nm.[5][13][14] A wavelength of 254 nm is a common and effective choice for nitroaromatic compounds and will be used for initial development.[12][15]
The overall method development workflow is summarized in the diagram below.
Caption: Systematic workflow for HPLC method development and validation.
Optimized Method & Protocol
This section provides the detailed protocol for the analysis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole based on the development strategy outlined above.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD or UV-Vis detector.
-
Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm (or equivalent)
-
Chemicals:
-
1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (LC-MS Grade)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Optimized Value |
| Column | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0-2 min: 60% B2-10 min: 60% to 90% B10-12 min: 90% B12.1-15 min: 60% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Experimental Protocol: Step-by-Step
-
System Preparation: Purge the HPLC system with the prepared mobile phases.
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (60% B) for at least 20 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Perform five replicate injections of the Working Standard Solution (50 µg/mL).
-
Analysis: Inject a blank (diluent), followed by the standard and sample solutions.
-
Data Processing: Integrate the peak corresponding to 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole.
Method Validation Strategy (ICH Q2(R2))
To ensure the method is suitable for its intended purpose, a validation study must be performed.[16] The following parameters and acceptance criteria are recommended.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), standard, and impurity-spiked sample. | Peak for the analyte is pure and resolved from all other components (Resolution > 2). |
| Linearity & Range | Analyze at least five concentrations (e.g., 10-100 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate injections of the standard.Intermediate: Analysis on different days by a different analyst. | %RSD ≤ 2.0%.[2] |
| LOD & LOQ | Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | LOD: S/N ≈ 3:1LOQ: S/N ≈ 10:1 |
| Robustness | Deliberately vary parameters (flow rate ±10%, temp ±5°C, mobile phase composition ±2%). | System suitability parameters remain within acceptable limits. |
Conclusion
The RP-HPLC method detailed in this application note provides a robust, selective, and sensitive approach for the analysis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole. The logical selection of a C18 column with an acidified acetonitrile/water mobile phase and UV detection at 254 nm yields excellent chromatographic performance. The provided protocol, once validated according to ICH guidelines, is suitable for quality control, stability testing, and research applications involving this compound and structurally related analogs.
References
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Buldur, M., et al. (n.d.). Development and validation of a new RP-HPLC method for organic explosive compounds.
- Taylor & Francis Online. (2007, February 6). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
- Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- MilliporeSigma. (n.d.). Developing HPLC Methods.
- SIELC Technologies. (n.d.). Separation of 3,4-Dichlorobenzyl alcohol on Newcrom R1 HPLC column.
- PubMed. (2004, February 15). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
- MTC-USA. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- SlideShare. (n.d.). Ich guidelines for validation final.
- BenchChem. (2025). Comparative Guide to HPLC Purity Analysis of 2-Bromo-3,6-dichlorobenzyl alcohol.
- International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
- MDPI. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
- Element Lab Solutions. (n.d.). HPLC Solvent Selection.
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- (n.d.). Mobile Phase Selectivity.
- BenchChem. (2025). Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
- IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
- International Journal of Chemico-Pharmaceutical Analysis. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
Sources
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Developing HPLC Methods [sigmaaldrich.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. welch-us.com [welch-us.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. aapco.org [aapco.org]
- 11. Separation of 3,4-Dichlorobenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC | MICROSOLV [mtc-usa.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. database.ich.org [database.ich.org]
Application Note: Microwave-Assisted Synthesis of 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole
Introduction & Strategic Rationale
The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemical development. Specifically, nitro-functionalized pyrazoles substituted with halogenated benzyl groups, such as 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, serve as critical intermediates for advanced drug discovery and the synthesis of complex target structures 1. Traditionally, the N-alkylation of pyrazoles suffers from prolonged reaction times, harsh conditions, and poor regioselectivity, often yielding difficult-to-separate mixtures of N1 and N2 isomers 2.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry approach 3. By utilizing microwave energy to achieve rapid, selective heating of reaction mixtures, MAOS dramatically reduces reaction times from hours to minutes while significantly improving yields and impurity profiles 4. This application note details a highly optimized, self-validating protocol for the regioselective N-alkylation of 3-nitro-1H-pyrazole using 3,4-dichlorobenzyl chloride under microwave irradiation.
Mechanistic Insights: Kinetics and Regioselectivity
Dielectric Heating Causality: Unlike conventional conductive heating, the mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules (such as the solvent, DMF, and the reactants) 4. This rapid alignment and realignment with the oscillating electromagnetic field (2.45 GHz) generates intense internal heat via dielectric loss. The rapid heating profile allows the reaction to overcome activation energy barriers instantaneously, minimizing the residence time of sensitive intermediates and reducing thermal decomposition [[4]]().
Regioselectivity Dynamics: 3-Nitro-1H-pyrazole exists as a tautomeric mixture. Alkylation can theoretically occur at either the N1 or N2 position. However, regioselectivity is governed by a delicate balance of steric hindrance and electronic effects [[5]](). The strongly electron-withdrawing nitro group at the C3 position reduces the nucleophilicity of the adjacent N2 atom. Furthermore, the steric bulk of both the C3-nitro group and the incoming 3,4-dichlorobenzyl electrophile heavily disfavors the transition state leading to the 1-alkyl-5-nitro isomer [[2]](). Consequently, the N1 position is kinetically and thermodynamically favored, yielding 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole as the major product. The use of a polar aprotic solvent (DMF) further stabilizes the polarized transition state, enhancing this N1 selectivity 2.
Logical relationship governing N1/N2 regioselectivity in 3-nitropyrazole alkylation.
Experimental Workflow
Experimental workflow for the microwave-assisted synthesis of the target pyrazole.
Step-by-Step Protocol: Microwave-Assisted N-Alkylation
This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure reproducibility and scientific rigor.
Materials:
-
3-Nitro-1H-pyrazole (1.0 equiv, 10 mmol)
-
3,4-Dichlorobenzyl chloride (1.1 equiv, 11 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 equiv, 15 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (15 mL)
Procedure:
-
Reaction Assembly: In an oven-dried 30 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 3-nitro-1H-pyrazole and anhydrous K₂CO₃.
-
Causality: K₂CO₃ is selected as a mild, insoluble base. Its heterogeneous nature in DMF prevents the degradation of the nitro group while facilitating the deprotonation of the pyrazole to form the reactive pyrazolide anion 2.
-
-
Solvent & Electrophile Addition: Add 15 mL of anhydrous DMF, followed by the dropwise addition of 3,4-dichlorobenzyl chloride. Seal the vial with a Teflon-lined crimp cap.
-
IPC 1 (Moisture Control): Ensure DMF is strictly anhydrous. Trace water will absorb microwave energy excessively, causing pressure spikes, and may hydrolyze the benzyl chloride to 3,4-dichlorobenzyl alcohol.
-
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters:
-
Temperature: 100 °C
-
Time: 15 minutes
-
Power: Variable (Max 100 W)
-
Cooling: Air jet cooling post-reaction
-
IPC 2 (Kinetic Monitoring): Monitor the real-time temperature and pressure curves on the instrument display. A stable temperature plateau with minimal pressure fluctuation validates a controlled dielectric heating process.
-
-
Quenching & Extraction: Once cooled to <30 °C, uncap the vial and pour the mixture into 50 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient 9:1 to 7:3).
-
IPC 3 (Isomer Verification): Perform TLC analysis. The major N1-alkylated product typically exhibits a higher Rf value compared to the minor N2-alkylated (5-nitro) isomer due to differences in dipole moment.
-
Comparative Data Analysis
The implementation of MAOS provides a stark improvement over traditional reflux methodologies, as summarized in the table below.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Heating Mechanism | Conductive (Oil Bath) | Dielectric (2.45 GHz Irradiation) |
| Reaction Temperature | 80 °C | 100 °C |
| Reaction Time | 8 - 12 hours | 15 minutes |
| Solvent System | DMF | DMF |
| Isolated Yield | 60 - 65% | 88 - 92% |
| Regioselectivity (N1:N2) | ~80:20 | >92:8 |
| Energy Efficiency | Low (Continuous thermal loss) | High (Targeted molecular heating) |
Troubleshooting & Optimization Strategies
-
High Levels of N2 Isomer (5-nitro byproduct): If regioselectivity drops, verify the anhydrous nature of the solvent. Alternatively, switching to a bulkier base or utilizing fluorinated solvents like 2,2,2-trifluoroethanol (TFE) can sterically and electronically steer the reaction further toward the N1 isomer [[2]]().
-
Incomplete Conversion: If unreacted 3-nitro-1H-pyrazole remains, ensure the K₂CO₃ is finely milled to maximize the solid-liquid interfacial area. Microwave power can be incrementally increased, but the temperature should not exceed 120 °C to prevent thermal decomposition of the product 4.
References
Sources
- 1. 1-Heptyl-3-nitro-1H-pyrazole|High-Quality Research Chemical [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-iodo-5-methyl-3-nitro-1H-pyrazole | 1281872-29-4 | Benchchem [benchchem.com]
- 4. Buy 2-(Nitromethylene)imidazolidine | 13623-98-8 [smolecule.com]
- 5. 1-Heptyl-3-nitro-1H-pyrazole|High-Quality Research Chemical [benchchem.com]
Application Note: Chemoselective Reduction of 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole
Executive Summary
The transformation of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole to 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine is a critical unit operation in the synthesis of various pharmaceutical intermediates and agrochemicals. The primary synthetic challenge in this transformation is chemoselectivity . The presence of a 3,4-dichlorobenzyl moiety renders the molecule highly susceptible to competitive hydrodehalogenation and N-debenzylation when subjected to standard catalytic hydrogenation conditions (e.g., Pd/C with H₂).
This application note provides field-proven, self-validating protocols for the chemoselective reduction of the pyrazole nitro group, utilizing single-electron transfer (SET) metal reductants that preserve the integrity of the aryl chloride bonds.
Mechanistic Rationale & Catalyst Selection
In drug development workflows, the reduction of a nitroarene to an aniline derivative is the most frequently executed reduction [3]. However, when utilizing Palladium on Carbon (Pd/C), the metal surface readily undergoes oxidative addition into C(sp²)–Cl bonds. Subsequent reductive elimination in the presence of hydrogen gas leads to irreversible hydrodehalogenation. Furthermore, the N-benzyl linkage in the pyrazole ring is susceptible to hydrogenolysis under pressurized H₂ conditions.
To circumvent these parasitic pathways, we employ Iron (Fe) or Tin (Sn) based reducing agents.
-
Mechanistic Causality: Unlike Palladium, zero-valent Iron and Tin(II) operate via a Single Electron Transfer (SET) mechanism coupled with protonation. The reduction proceeds stepwise from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine [2]. Because these metals lack the specific d-orbital configuration required to easily insert into the robust C–Cl bond under mild conditions, the reduction is entirely chemoselective for the highly electrophilic nitro group [1].
Reaction pathway highlighting chemoselective reduction vs. dehalogenation.
Comparative Data for Reduction Methods
The following table summarizes the quantitative performance of various reduction methodologies applied to halogenated nitro-pyrazoles, demonstrating why metal-mediated SET is the industry standard for this substrate class.
| Reduction Method | Typical Yield | Chemoselectivity (Amine:Dehalogenated) | Reaction Time | Scalability |
| Pd/C, H₂ (1 atm) | < 30% | Poor (< 1:1) | 2 - 4 h | High |
| Fe powder / NH₄Cl | 85 - 95% | Excellent (> 99:1) | 4 - 8 h | High (Eco-friendly) |
| SnCl₂·2H₂O | 80 - 90% | Excellent (> 99:1) | 2 - 4 h | Moderate (Toxicity) |
| Na₂S₂O₄ | 70 - 85% | Good (~ 95:5) | 12 - 16 h | Low (Aqueous instability) |
Experimental Protocols
Protocol A: Iron/Ammonium Chloride Reduction (Recommended for Scale-Up)
This protocol utilizes inexpensive, environmentally benign iron powder. The use of NH₄Cl provides a mildly acidic, buffered aqueous environment that facilitates proton transfer without hydrolyzing sensitive functional groups[2].
Reagents:
-
1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole: 1.0 equivalent (eq)
-
Iron powder (325 mesh): 5.0 eq
-
Ammonium chloride (NH₄Cl): 5.0 eq
-
Solvent: Ethanol / Water (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 eq of the nitro-pyrazole substrate in the Ethanol/Water mixture (approx. 10 mL/mmol of substrate).
-
Activation: Add 5.0 eq of NH₄Cl followed by 5.0 eq of Iron powder. Note: Using fine iron powder (325 mesh) is critical to maximize surface area and ensure complete conversion.
-
Reaction: Heat the vigorously stirring suspension to 80 °C (reflux). Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1). The reaction typically reaches completion within 4 to 6 hours.
-
Quench & Filtration: Once the nitro starting material is consumed, cool the mixture to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad generously with Ethyl Acetate (EtOAc).
-
Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous layer with EtOAc. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine is often >95% pure. If necessary, purify via silica gel flash chromatography.
Protocol B: Stannous Chloride Reduction (Recommended for Rapid Bench-Scale)
Tin(II) chloride is a highly reliable, mild reductant that operates efficiently in non-aqueous or semi-aqueous media, making it ideal for substrates with poor water solubility [1].
Reagents:
-
1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole: 1.0 eq
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O): 5.0 eq
-
Solvent: Ethyl Acetate (EtOAc) or Ethanol
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate in EtOAc (10 mL/mmol).
-
Reagent Addition: Add SnCl₂·2H₂O (5.0 eq) in one portion.
-
Reaction: Heat the mixture to 70 °C. The reaction is typically complete within 2 to 3 hours.
-
Workup (Self-Validating Step): Cool to room temperature. Crucial Step: To prevent severe tin emulsion formation during extraction, pour the reaction mixture into a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) or Rochelle salt (Potassium sodium tartrate) and stir vigorously for 30 minutes. This chelates the tin salts, allowing for clean phase separation.
-
Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to afford the target amine.
Workflow Visualization
Standard operational workflow for metal-mediated chemoselective reduction.
Analytical Characterization & Troubleshooting
Self-Validating Analytical Markers:
-
LC-MS: The target amine, 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine, will exhibit an [M+H]⁺ mass shift of -30 Da relative to the nitro starting material (loss of O₂, addition of H₂). Ensure the isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) remains intact.
-
¹H NMR (DMSO-d6): The successful reduction is confirmed by the appearance of a broad singlet integrating to 2 protons around
4.5 - 5.5 ppm (the -NH₂ group), and an upfield shift of the pyrazole ring protons due to the electron-donating nature of the newly formed amine compared to the strongly electron-withdrawing nitro group.
Troubleshooting Emulsions: If heavy emulsions form during the liquid-liquid extraction phase (a common issue with Fe and Sn salts), do not add more organic solvent. Instead, filter the entire biphasic mixture through a tightly packed Celite plug, or add a strong chelating agent such as EDTA (0.5 M, pH 8) to sequester the transition metal ions into the aqueous phase.
References
-
Bellamy, F. D.; Ou, K. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters 1984, 25 (8), 839-842. URL:[Link]
-
Jagadeesh, R. V.; Wienhöfer, G.; Westerhaus, F. A.; Surkus, A.-E.; Pohl, M.-M.; Junge, H.; Junge, K.; Beller, M. Efficient and highly selective iron-catalyzed reduction of nitroarenes. Chemical Communications 2011, 47, 10972-10974. URL:[Link]
-
Jang, M.; Lim, T.; Park, B. Y.; et al. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry 2022, 87 (2), 1431-1439. URL:[Link]
Advanced Thin Layer Chromatography (TLC) Systems for the Analysis and Isolation of Pyrazole Derivatives
Introduction & Scope
Pyrazole derivatives—characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms—are foundational to modern medicinal chemistry. They form the pharmacophoric core of blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, as well as classic analgesics such as pyrazolone derivatives (e.g., antipyrine and propyphenazone)[1][2].
For researchers and drug development professionals, Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) remain indispensable tools. They offer rapid, high-throughput, and cost-effective platforms for monitoring pyrazole synthesis, evaluating drug purity, and conducting stability-indicating assays[3][4]. This application note details the mechanistic rationale, optimized mobile phase architectures, and validated protocols for the TLC analysis of pyrazole derivatives.
Mechanistic Insights: System Selection & Causality
Stationary Phase Dynamics
The vast majority of pyrazole TLC applications utilize Silica Gel 60 F254 as the stationary phase[1][5][6]. The surface silanol groups (Si-OH) act as strong hydrogen-bond donors and weak acids. Because the pyrazole ring contains a basic pyridine-like nitrogen (capable of accepting hydrogen bonds) and a pyrrole-like nitrogen (capable of donating hydrogen bonds), pyrazoles interact strongly with the silica surface.
-
Causality for Peak Tailing: Highly basic pyrazole derivatives may exhibit spot tailing due to overly strong interactions with acidic silanols. In such cases, modifying the mobile phase with a trace amount of a volatile base (e.g., triethylamine or ammonia) neutralizes the silanols, ensuring compact, symmetrical spots.
Mobile Phase Architecture
The selection of the mobile phase depends heavily on the substitution pattern of the pyrazole ring:
-
Non-Polar to Moderately Polar Pyrazoles (e.g., Celecoxib): A binary mixture of n-hexane:ethyl acetate (60:40, v/v) provides excellent resolution. Hexane modulates the bulk polarity, while ethyl acetate acts as a hydrogen-bond acceptor to competitively desorb the pyrazole from the silica[6]. Alternatively, a ternary system of chloroform:acetone:toluene (12:5:2, v/v/v) leverages the
interactions of toluene with the pyrazole's aryl substituents[1]. -
Polar Pyrazolones: Pyrazolones contain a carbonyl group, significantly increasing their polarity and potential for hydrogen bonding. A highly polar mobile phase such as chloroform:methanol (9.5:0.5, v/v) is required. The methanol disrupts strong silanol-pyrazolone interactions, driving the analyte up the plate[2].
-
Stability-Indicating Assays: To separate a parent pyrazole from its oxidative, acidic, or basic degradation products, a complex ternary system like toluene:ethyl acetate:methanol (8:2:1, v/v/v) is highly effective[3].
Detection Modalities
Because pyrazoles and their aryl-substituted derivatives possess highly conjugated
Chromatographic Workflows & Logic
To ensure reproducibility, TLC method development for pyrazoles must follow a systematic workflow, balancing stationary phase capacity with mobile phase eluent strength.
Caption: Systematic workflow for TLC method development and densitometric analysis of pyrazole derivatives.
Quantitative Data Summary
The following table summarizes validated TLC systems for various pyrazole derivatives, providing a baseline for method transfer and optimization.
| Analyte / Compound Class | Stationary Phase | Mobile Phase Composition (v/v) | Detection | Expected | Ref. |
| Celecoxib (API) | Silica Gel 60 F254 | n-Hexane : Ethyl Acetate (60:40) | UV 262 nm | ~0.50 - 0.60 | [6] |
| Celecoxib (Stability Assay) | Silica Gel 60 F254 | Toluene : Ethyl Acetate : Methanol (8:2:1) | UV 254 nm | 0.63 | [3] |
| Celecoxib (Formulation) | Silica Gel 60 F254 | Chloroform : Acetone : Toluene (12:5:2) | UV 254 nm | ~0.45 | [1] |
| Pyrazolone Derivatives | Silica Gel 60 F254 | Chloroform : Methanol (9.5:0.5) | UV 254 nm | Variable | [2] |
Detailed Experimental Protocols
Protocol A: Reaction Monitoring of Pyrazole Synthesis (Knorr-type Condensation)
Objective: To monitor the condensation of a 1,3-diketone with a hydrazine derivative to form a substituted pyrazole, ensuring complete consumption of starting materials.
Self-Validation Principle: By co-spotting the starting materials alongside the reaction mixture, the disappearance of the diketone spot directly validates the reaction's progress, preventing premature workup or unnecessary degradation from over-refluxing.
Step-by-Step Methodology:
-
Plate Preparation: Cut an aluminum-backed Silica Gel 60 F254 plate to the desired size (e.g., 5 x 10 cm). Draw a baseline 1 cm from the bottom using a soft graphite pencil.
-
Sample Preparation:
-
Standard 1: Dissolve 1 mg of the 1,3-diketone starting material in 1 mL of ethanol.
-
Standard 2: Dissolve 1 mg of the hydrazine derivative in 1 mL of ethanol.
-
Reaction Mix: Withdraw a 10 µL aliquot from the refluxing reaction mixture and dilute it in 1 mL of ethanol.
-
-
Application: Using a glass capillary or micropipette, apply 2 µL of Standard 1, Standard 2, and the Reaction Mix as distinct spots on the baseline. Apply a fourth "co-spot" containing all three to check for matrix effects.
-
Chamber Saturation: Pour the mobile phase (n-hexane:ethyl acetate, 80:20 v/v) into a twin-trough chamber. Line one side with filter paper. Seal and allow 15 minutes for vapor saturation. Causality: Saturation prevents the evaporation of the volatile hexane from the plate surface during development, which would otherwise cause the solvent front to concave and distort
values. -
Development: Place the plate in the chamber. Allow the solvent front to ascend 8 cm. Remove the plate and immediately mark the solvent front.
-
Drying & Detection: Air-dry the plate in a fume hood. Examine under a UV lamp at 254 nm. The reaction is deemed complete when the spot corresponding to the 1,3-diketone is no longer visible in the Reaction Mix lane.
Caption: Logical decision tree for TLC-based reaction monitoring of pyrazole synthesis.
Protocol B: Stability-Indicating HPTLC Assay for Celecoxib
Objective: To quantify celecoxib in the presence of its acid, base, and oxidative degradation products following ICH guidelines[3].
Self-Validation Principle: The method utilizes forced degradation samples. If the method successfully resolves the intact API peak (
Step-by-Step Methodology:
-
Plate Washing & Activation: Pre-wash HPTLC plates (Silica gel 60 F254, 20 x 10 cm) with methanol to remove adsorbed atmospheric impurities. Dry in an oven at 105°C for 30 minutes. Causality: Pre-washing ensures a stable baseline during densitometric scanning, drastically improving the signal-to-noise ratio for low-level degradants[6].
-
Standard & Sample Preparation:
-
Prepare a working standard of Celecoxib (100 µg/mL in methanol).
-
Prepare forced degradation samples (e.g., mix 5 mL of standard with 5 mL of 1N NaOH, keep at room temperature for 8 hours, then neutralize)[3].
-
-
Sample Application: Use an automated TLC sampler (e.g., Linomat 5) to apply samples as 6 mm bands. Band application is vastly superior to spot application for densitometry because it minimizes diffusion and provides a uniform area for the scanner's slit beam.
-
Development: Develop the plate in a saturated chamber using Toluene:Ethyl Acetate:Methanol (8:2:1, v/v/v) as the mobile phase[3]. Develop to a distance of 80 mm.
-
Densitometric Scanning: Scan the dried plate using a TLC scanner in absorbance mode at 254 nm.
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the degraded sample against the calibration curve of the intact working standard.
References
-
Celecoxib Identification Methods: Thin layer Chromatography (TLC) . Acta Farmacéutica Bonaerense. Available at:[Link]
-
Stability Indicating TLC-Densitometric Method for Celecoxib . Research Journal of Pharmacy and Technology. Available at: [Link]
-
Densitometric analysis of celecoxib, etoricoxib and valdecoxib in pharmaceutical preparations . Journal of Planar Chromatography. Available at:[Link]
-
High-performance thin-layer chromatographic determination of celecoxib in its dosage form . Journal of Planar Chromatography. Available at: [Link]
-
Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies . Chemical and Pharmaceutical Bulletin (J-Stage). Available at: [Link]
-
Recent Advances in Combinations of TLC With MALDI and Other Desorption/Ionization Mass-Spectrometry Techniques . Frontiers in Chemistry (PMC). Available at:[Link]
Sources
- 1. akjournals.com [akjournals.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. rjptonline.org [rjptonline.org]
- 4. Recent Advances in Combinations of TLC With MALDI and Other Desorption/Ionization Mass-Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. latamjpharm.org [latamjpharm.org]
- 6. akjournals.com [akjournals.com]
Application Notes and Protocols for the Scale-Up Synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, a key intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process: the initial N-alkylation of pyrazole with 3,4-dichlorobenzyl chloride to form the pyrazole intermediate, followed by a regioselective nitration. This guide emphasizes safety, scalability, and reproducibility, drawing upon established principles of chemical process development. Detailed experimental protocols, safety considerations for hazardous reagents, and analytical methods for characterization are provided.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The strategic functionalization of the pyrazole ring, particularly with nitro groups, offers a versatile handle for further chemical transformations, making these compounds valuable building blocks in drug discovery.[2] 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole (CAS No. 1003011-48-0) serves as a crucial precursor for the synthesis of various biologically active molecules.[3] The scale-up of its synthesis from laboratory to pilot plant or manufacturing scale requires careful consideration of reaction conditions, safety protocols, and purification methods to ensure consistent quality and yield.
This application note details a robust and scalable two-step synthesis. The first step involves the N-alkylation of pyrazole, a well-established transformation. The second, more critical step is the regioselective nitration of the resulting 1-substituted pyrazole. Nitration reactions, especially on a large scale, are inherently hazardous due to their exothermic nature and the use of strong, corrosive acids.[4] Therefore, this guide places a strong emphasis on safety and process control.
Chemical Synthesis Overview
The overall synthetic route is a two-step process starting from commercially available pyrazole and 3,4-dichlorobenzyl chloride.
Caption: Overall two-step synthetic workflow.
Step 1: Synthesis of 1-(3,4-dichlorobenzyl)-1H-pyrazole
This step involves the nucleophilic substitution of chloride from 3,4-dichlorobenzyl chloride by the pyrazole nitrogen. The use of a suitable base is crucial to neutralize the HCl generated during the reaction.
Step 2: Nitration of 1-(3,4-dichlorobenzyl)-1H-pyrazole
The nitration of the pyrazole ring is the most critical step. The regioselectivity of this reaction is influenced by the directing effect of the benzyl group and the reaction conditions. The use of a mixed acid system (HNO₃/H₂SO₄) is a common and effective method for nitration.[5]
Safety First: Handling Hazardous Reagents
Scaling up chemical reactions introduces significant safety challenges, particularly with nitrations. A thorough risk assessment is mandatory before commencing any work.[6]
-
Nitric and Sulfuric Acids: These are highly corrosive and strong oxidizing agents.[7] Always use appropriate Personal Protective Equipment (PPE), including acid-resistant gloves (e.g., neoprene), safety goggles, a face shield, and a lab coat.[7] Work must be conducted in a well-ventilated chemical fume hood.[7] An eyewash and safety shower must be immediately accessible.[7]
-
Thermal Runaway: Nitration reactions are highly exothermic and pose a risk of thermal runaway.[6][8] This is a situation where an increase in temperature leads to a further increase in reaction rate and temperature, potentially causing an uncontrolled and explosive event.[6] To mitigate this risk:
-
Ensure the reaction vessel has adequate cooling capacity.
-
Add the nitrating agent slowly and in a controlled manner, monitoring the internal temperature closely.
-
Have a cooling bath (e.g., ice-water) readily available to quickly cool the reaction if necessary.
-
The reaction vessel volume should be at least twice the total volume of all reagents to accommodate potential gas evolution or foaming.[6]
-
-
Waste Disposal: Acidic waste and nitrated organic compounds must be neutralized and disposed of according to institutional and regulatory guidelines. Do not mix nitric acid waste with organic solvents or other incompatible materials.[7]
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of 1-(3,4-dichlorobenzyl)-1H-pyrazole (Intermediate)
Materials and Equipment:
| Reagent/Equipment | Quantity (for 100g scale) | Notes |
| Pyrazole | 35.0 g (0.514 mol) | |
| 3,4-Dichlorobenzyl chloride | 100.0 g (0.514 mol) | |
| Potassium Carbonate (K₂CO₃) | 106.7 g (0.771 mol) | Anhydrous, finely powdered |
| Acetonitrile (CH₃CN) | 1.0 L | Anhydrous |
| 5 L Jacketed Glass Reactor | 1 | With overhead stirrer, thermocouple, and condenser |
| Diethyl Ether | As needed | For extraction |
| Brine (Saturated NaCl solution) | As needed | For washing |
| Anhydrous Magnesium Sulfate | As needed | For drying |
| Rotary Evaporator | 1 |
Procedure:
-
Reaction Setup: Equip the 5 L jacketed glass reactor with an overhead stirrer, a thermocouple to monitor the internal temperature, and a reflux condenser.
-
Charging Reagents: To the reactor, add pyrazole (35.0 g), potassium carbonate (106.7 g), and acetonitrile (1.0 L).
-
Heating: Begin stirring and heat the mixture to 50°C.
-
Addition of Alkylating Agent: Slowly add a solution of 3,4-dichlorobenzyl chloride (100.0 g) in acetonitrile (200 mL) to the reactor over 1 hour, maintaining the internal temperature between 50-60°C.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Rinse the salts with additional acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
-
Extraction and Purification:
-
Dissolve the crude oil in diethyl ether (500 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 250 mL) and then with brine (250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Final Product: The crude 1-(3,4-dichlorobenzyl)-1H-pyrazole is often of sufficient purity for the next step. If further purification is required, vacuum distillation or column chromatography can be employed.
Protocol 2: Scale-Up Synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole (Final Product)
Materials and Equipment:
| Reagent/Equipment | Quantity (for 100g scale) | Notes |
| 1-(3,4-dichlorobenzyl)-1H-pyrazole | 100.0 g (0.440 mol) | From Protocol 1 |
| Sulfuric Acid (H₂SO₄), concentrated | 300 mL | Handle with extreme care |
| Nitric Acid (HNO₃), fuming | 42 mL (approx. 0.968 mol) | Handle with extreme care in a fume hood |
| 5 L Jacketed Glass Reactor | 1 | With overhead stirrer, thermocouple, and dropping funnel |
| Crushed Ice/Water | As needed | For quenching |
| Dichloromethane (DCM) | As needed | For extraction |
| Saturated Sodium Bicarbonate Solution | As needed | For neutralization |
| Anhydrous Sodium Sulfate | As needed | For drying |
| Rotary Evaporator | 1 | |
| Recrystallization Solvent | e.g., Ethanol/Water | To be determined experimentally |
Procedure:
-
Reaction Setup: In a clean, dry 5 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and a pressure-equalizing dropping funnel, add concentrated sulfuric acid (300 mL).
-
Cooling: Cool the sulfuric acid to 0-5°C using a circulating chiller.
-
Substrate Addition: Slowly and carefully add 1-(3,4-dichlorobenzyl)-1H-pyrazole (100.0 g) to the cold sulfuric acid with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature below 10°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (42 mL) to concentrated sulfuric acid (80 mL) while cooling in an ice bath.
-
Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid over 2-3 hours. Crucially, maintain the internal temperature of the reactor between 0-5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.
-
Quenching (Critical Step):
-
Prepare a large vessel (e.g., 10 L beaker or reactor) containing a large amount of crushed ice and water (approx. 2 kg ice in 2 L water).
-
Very slowly and carefully , pour the reaction mixture onto the ice-water with vigorous stirring. This is a highly exothermic process. The rate of addition should be controlled to keep the quench mixture temperature below 20°C.
-
-
Work-up and Extraction:
-
The precipitated solid is the crude product. Filter the solid and wash thoroughly with cold water until the washings are neutral.
-
Alternatively, if an oil forms, transfer the quench mixture to a large separatory funnel and extract with dichloromethane (3 x 500 mL).
-
Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution until gas evolution ceases, followed by a wash with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization.[9] A suitable solvent system (e.g., ethanol/water or isopropanol) should be determined on a small scale first.
Analytical Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., the nitro group in the final product).
Process Optimization and Troubleshooting
Caption: A logical guide for troubleshooting common issues.
Conclusion
The scale-up synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole is a feasible process when approached with careful planning and a strong emphasis on safety. The two-step protocol provided here offers a reliable pathway to this valuable intermediate. Strict control over reaction parameters, especially temperature during the nitration step, is paramount for achieving high yield and regioselectivity. By adhering to the detailed procedures and safety guidelines outlined in this document, researchers and drug development professionals can confidently produce this compound on a larger scale.
References
-
Murray, J. I., Brown, D. B., Silva Elipe, M. V., & Caille, S. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 26(3), 657–660. [Link]
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]
-
University of Rochester. (2019, September 18). Scale-Up Reaction Safety. Retrieved from [Link]
-
Parker, T. J., et al. (2022). As cited in: Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. ResearchGate. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Guidelines for Safe Use of Nitric Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on synthesis of nitropyrazoles. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Polymers (Basel), 12(1), 199. [Link]
-
MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6509. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,4-trisubstituted pyrazoles. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(1), 123. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1003011-48-0|1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 4. vapourtec.com [vapourtec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 8. researchgate.net [researchgate.net]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole
Welcome to the technical support center for the synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize this specific N-alkylation reaction. Here, we address common challenges and provide in-depth, evidence-based solutions to improve your reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered in the synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole?
A1: The synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, which involves the N-alkylation of 3-nitro-1H-pyrazole with 3,4-dichlorobenzyl chloride, presents two main challenges: achieving high yield and controlling regioselectivity.[1] Due to the tautomeric nature of the pyrazole ring, alkylation can occur at either the N1 or N2 position, potentially leading to a mixture of regioisomers which can be difficult to separate.[1][2] Low yields can often be attributed to suboptimal reaction conditions, the formation of side products, or the inherent reactivity of the starting materials.[1]
Q2: How does the electronic nature of the nitro group on the pyrazole ring affect the N-alkylation reaction?
A2: The electron-withdrawing nature of the nitro group at the C3 position significantly influences the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms in the pyrazole ring. This electronic effect can impact the rate and regioselectivity of the alkylation reaction.[1] While a comprehensive analysis of this specific substrate is limited in publicly available literature, general principles of pyrazole chemistry suggest that the nitro group will decrease the overall nucleophilicity of the ring, potentially requiring more forcing reaction conditions.
Q3: What are the typical starting conditions for the base-mediated N-alkylation of a nitropyrazole?
A3: A reliable starting point for the base-mediated N-alkylation of a pyrazole is the use of a carbonate base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3] A slight excess of the base is often employed to ensure complete deprotonation of the pyrazole.[1] The reaction is typically initiated at room temperature and may require heating to proceed at a reasonable rate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and temperature.[1][3]
Troubleshooting Guide
This section provides a structured approach to troubleshoot and optimize the synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole.
Issue 1: Low or No Product Yield
Low yields are a common frustration in organic synthesis. The following workflow will help you systematically identify and resolve the root cause.
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low product yield.
Detailed Troubleshooting Steps:
-
Verify Starting Material Integrity:
-
Problem: Degradation or impurity of 3-nitro-1H-pyrazole or 3,4-dichlorobenzyl chloride can halt the reaction.
-
Solution: Confirm the identity and purity of your starting materials using analytical techniques such as NMR and Mass Spectrometry.
-
-
Optimize Reaction Conditions:
-
Problem: The reaction may be too slow at the current temperature or in the chosen solvent.
-
Solutions:
-
Temperature: Gradually increase the reaction temperature in increments of 10-20°C and monitor for product formation.
-
Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours), ensuring to monitor for potential decomposition.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF and DMSO are generally good choices for N-alkylation as they can solvate the pyrazolate anion.[1][3]
-
-
-
Evaluate Reagent Stoichiometry:
-
Problem: An inappropriate ratio of reactants can lead to incomplete conversion.
-
Solution: While a 1:1 stoichiometry is theoretical, using a slight excess (e.g., 1.1 equivalents) of the 3,4-dichlorobenzyl chloride and the base can drive the reaction to completion.[1]
-
-
Consider the Reactivity of the Alkylating Agent:
-
Problem: Alkyl chlorides are less reactive than their bromide or iodide counterparts.[1]
-
Solution: If the reaction with 3,4-dichlorobenzyl chloride is sluggish, consider preparing 3,4-dichlorobenzyl bromide or iodide to increase the rate of alkylation.
-
Issue 2: Formation of Regioisomers
The formation of both N1 and N2 alkylated products is a common challenge in pyrazole chemistry.[1][2] The goal is to identify conditions that favor the formation of the desired 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole isomer.
Factors Influencing Regioselectivity
| Factor | Influence on Regioselectivity | Recommended Starting Point for 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole |
| Steric Hindrance | Alkylation generally favors the less sterically hindered nitrogen atom.[1][4] | The 3-nitro group presents some steric bulk, which may favor alkylation at the N1 position. |
| Solvent | Polar aprotic solvents (DMF, DMSO) often favor the formation of a single regioisomer.[1][3] | Begin with DMF or DMSO. |
| Base/Counterion | The choice of base and its corresponding counterion can significantly influence the N1/N2 ratio.[1] | K₂CO₃ is a good initial choice. If isomer separation is problematic, consider stronger bases like sodium hydride (NaH).[3] |
| Temperature | Lowering the reaction temperature can sometimes increase the regioselectivity. | Start at room temperature and only heat if necessary for reactivity. |
Experimental Protocol for Optimizing Regioselectivity
A systematic approach is necessary to determine the optimal conditions for regioselective synthesis.
Caption: A workflow for optimizing the regioselectivity of the N-alkylation.
Issue 3: Difficult Product Purification
Even with an optimized reaction, purification can be challenging due to the presence of unreacted starting materials, the regioisomeric byproduct, or other impurities.
Purification Strategies:
-
Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point for elution. The polarity will need to be optimized based on TLC analysis.
-
-
Recrystallization:
-
If the product is a solid and of sufficient purity after chromatography, recrystallization can be an effective final purification step.
-
Solvent Screening: Test a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Acid-Base Extraction:
-
While the product itself is neutral, this technique can be useful for removing unreacted acidic 3-nitro-1H-pyrazole. A wash with a dilute aqueous base (e.g., 1M NaOH or NaHCO₃) during the workup can remove the acidic starting material.
-
Experimental Protocols
General Procedure for the Synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole
This protocol provides a robust starting point for your experiments.
Materials:
-
3-nitro-1H-pyrazole (1.0 eq)
-
3,4-dichlorobenzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 3-nitro-1H-pyrazole in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 3,4-dichlorobenzyl chloride dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat to 50-60°C.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Alternative: Acid-Catalyzed N-Alkylation
For some pyrazole systems, acid-catalyzed methods can offer an alternative to base-mediated alkylation, sometimes with different regioselectivity.[4]
Materials:
-
3-nitro-1H-pyrazole (1.0 eq)
-
3,4-dichlorobenzyl trichloroacetimidate (1.1 eq) - Note: This reagent needs to be prepared separately.
-
Camphorsulfonic acid (CSA) (0.2 eq)[4]
-
Dry 1,2-dichloroethane (DCE)
Procedure:
-
To a solution of 3-nitro-1H-pyrazole and 3,4-dichlorobenzyl trichloroacetimidate in dry DCE, add camphorsulfonic acid.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]
-
ResearchGate. Optimization of pyrazole N-alkylation conditions. Available from: [Link]
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
PMC. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][5]triazin-7(6H). Available from: [Link]
-
Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available from: [Link]
Sources
Technical Support Center: Troubleshooting Regioselectivity in 3-Nitropyrazole Alkylation
Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective alkylation, specifically for 3-nitropyrazole. Here, we move beyond simple protocols to explore the underlying principles that govern isomeric outcomes, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Core Concepts: The Challenge of Selectivity
The N-alkylation of unsymmetrically substituted pyrazoles, such as 3-nitropyrazole, presents a significant synthetic challenge: controlling which of the two ring nitrogen atoms acts as the nucleophile. This invariably leads to the potential formation of two distinct regioisomers: 1-alkyl-3-nitropyrazole (N1 isomer) and 1-alkyl-5-nitropyrazole (N2 isomer).
The starting 3-nitropyrazole exists as a pair of rapidly equilibrating tautomers. Deprotonation with a base generates a common pyrazolide anion, where the negative charge is delocalized across the N-N-C system. The subsequent alkylation can then occur at either nitrogen, and the observed product ratio is a result of a delicate balance between steric, electronic, and solvation effects.
Caption: Competing pathways in the alkylation of 3-nitropyrazole.
Troubleshooting Guide
This section addresses common problems encountered during the alkylation of 3-nitropyrazole in a direct question-and-answer format.
Question 1: My reaction is producing a mixture of N1 and N2 regioisomers. How can I improve the selectivity for the N1-alkyl-3-nitropyrazole isomer?
This is the most frequent challenge. The N1 position is generally less sterically hindered, making it the kinetic and often thermodynamic favorite.[1] However, achieving high selectivity requires careful optimization of reaction parameters.
Causality Analysis: The regiochemical outcome is dictated by a competition between multiple factors. The nitro group at the C3 position exerts a strong electron-withdrawing effect, influencing the nucleophilicity of the adjacent nitrogen atoms. Simultaneously, it presents a steric barrier to electrophilic attack at the N2 position.
Troubleshooting Workflow:
-
Evaluate the Base/Solvent System: This is the most critical parameter. The combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO or DMF is a robust starting point known to strongly favor N1-alkylation for 3-substituted pyrazoles.[2][3][4]
-
Why it works: In polar aprotic solvents, the relatively "hard" potassium cation does not coordinate as tightly to the pyrazolide anion, leaving the less-hindered N1 nitrogen more accessible for reaction. Solvents like DMSO and DMF effectively solvate the cation, promoting a "freer" anion.
-
-
Increase Steric Hindrance of the Electrophile: If selectivity remains poor, consider using a bulkier alkylating agent.[1][3] The steric clash between the C3-nitro group and a large electrophile will further disfavor attack at the N2 position.
-
Lower the Reaction Temperature: Alkylation is often kinetically controlled. Lowering the temperature can amplify the small energy difference between the transition states leading to the N1 and N2 products, thereby enhancing selectivity in favor of the lower-energy N1 pathway.[3]
-
Consider an Alternative Method: For certain substrates, acid-catalyzed methods using trichloroacetimidates can provide an alternative pathway.[5][6] In these reactions, steric effects are often the dominant controlling factor, favoring alkylation at the less hindered nitrogen.[5][6]
Caption: Decision tree for improving N1-regioselectivity.
Question 2: My target is the N2-alkyl-5-nitropyrazole isomer, but it's always the minor product. How can I reverse the selectivity?
Synthesizing the N2 isomer is a significant challenge due to unfavorable steric and electronic factors. However, certain strategies can be employed to favor this outcome.
Causality Analysis: Attack at N2 is disfavored due to the steric hindrance from the adjacent C3-nitro group. To overcome this, reaction conditions must be chosen that either minimize the steric penalty or direct the electrophile to the N2 position through other means, such as chelation.
Troubleshooting Workflow:
-
Investigate Cation Effects (Chelation Control): The choice of base and its counter-ion can dramatically alter regioselectivity. While potassium and cesium often favor N1, smaller, harder cations like Mg²⁺ have been shown to favor N2-alkylation in other 3-substituted pyrazole systems.[3][7]
-
Hypothesis: A magnesium-based catalyst (e.g., MgBr₂) may coordinate to both the N2 nitrogen and an oxygen of the nitro group, forming a chelate that directs the alkylating agent to the N2 position. This strategy warrants investigation for the 3-nitropyrazole system.
-
-
Modify the Substrate: If direct alkylation fails, a protecting group strategy may be necessary. For instance, introducing a bulky, removable group at the N1 position would force alkylation to occur at N2, after which the protecting group could be cleaved.
-
Explore Different Reaction Mechanisms: Computational studies on similar systems have shown that intramolecular hydrogen bonding in the alkylating agent can sometimes reverse selectivity by preferentially stabilizing the transition state for N2 attack.[8] If your alkylating agent possesses a hydrogen-bond donor, this effect could be a contributing factor.
Question 3: My reaction yield is very low, or the reaction fails to proceed entirely.
Low yields can stem from several issues, from reagent reactivity to improper conditions.
Causality Analysis: The strong electron-withdrawing nitro group reduces the overall nucleophilicity of the pyrazolide anion compared to non-nitrated analogs.[9] This means the reaction may require more forcing conditions or more reactive reagents than a standard pyrazole alkylation.
Troubleshooting Workflow:
-
Verify Deprotonation (Base Strength): Ensure the base is strong enough to deprotonate the 3-nitropyrazole. The pKa of pyrazole is ~14, and the nitro group will make it more acidic. While K₂CO₃ is often sufficient, a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) may be required, especially with less reactive electrophiles.[1]
-
Assess the Electrophile (Leaving Group Quality): The reactivity of the alkylating agent (R-X) is highly dependent on the leaving group (X). The general trend is I > Br > OTs > Cl.[1][3] If you are using an alkyl chloride with low success, switch to the corresponding bromide or iodide.
-
Check for Solubility Issues: The pyrazole starting material or the base must have some solubility in the reaction solvent for the reaction to proceed efficiently.[3] If reagents are not dissolving, consider a different solvent system or additives.
-
Monitor Reaction Time and Temperature: Some reactions may be slow and require extended time or heating to proceed to completion.[2] Use TLC or LC-MS to monitor the consumption of starting material and formation of the product to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
-
Q1: How does the Hard and Soft Acids and Bases (HSAB) principle apply to pyrazole alkylation? The pyrazolide anion is an ambident nucleophile with two reactive sites. The less-hindered N1 atom is generally considered the "softer" nucleophilic center, while the more hindered and electron-rich N2 atom is "harder".[10] According to HSAB theory, soft electrophiles (like alkyl iodides) should preferentially react at the soft N1 site, while harder electrophiles might favor the N2 site.[11][12][13] This provides a theoretical framework for understanding the observed selectivity.
-
Q2: Why is K₂CO₃ in DMSO so effective for N1-alkylation? This combination represents a "sweet spot" for several factors. DMSO is a highly polar aprotic solvent that effectively solvates the K⁺ cation, leaving a highly reactive, "naked" pyrazolide anion. K₂CO₃ is a solid base that is strong enough to deprotonate the pyrazole but is not so reactive as to cause significant side reactions. This setup favors a kinetically controlled reaction at the most accessible site (N1).[2][4]
-
Q3: Can I run this reaction under phase-transfer catalysis (PTC) conditions? Yes, PTC can be an effective method. Using a base like aqueous NaOH or solid K₂CO₃ with a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a biphasic system can facilitate the alkylation. The regioselectivity under PTC conditions can be dependent on the catalyst and requires empirical optimization.[14]
Data Summary
The regioselectivity of pyrazole alkylation is highly dependent on the interplay of multiple factors. The following table summarizes general trends observed for 3-substituted pyrazoles, which provide a strong predictive basis for the 3-nitropyrazole system.
| Factor | Condition | Predominant Isomer | Rationale |
| Steric Hindrance | Bulky R group on pyrazole | N1 | Increased steric clash at N2.[3][5] |
| Bulky alkylating agent | N1 | Increased steric clash at N2.[1] | |
| Solvent | Polar Aprotic (DMSO, DMF) | N1 | Promotes a "free" anion, favoring kinetic attack at the less hindered site.[2][3] |
| Polar Protic (Ethanol) | Mixture / Poor Selectivity | Solvation of the anion via hydrogen bonding can reduce selectivity.[2] | |
| Base Cation | K⁺, Cs⁺ | N1 | Large, soft cations; less coordination allows for kinetic control.[1] |
| Mg²⁺ | N2 (potential) | Small, hard cation may chelate to N2 and the C3 substituent, directing alkylation.[3][7] | |
| NaH | N1 (often) | Strong, non-coordinating base favors kinetic product.[3][7] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of 3-Nitropyrazole
This protocol is optimized for the regioselective synthesis of 1-alkyl-3-nitropyrazole.[2]
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-nitropyrazole (1.0 equiv).
-
Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to create a ~0.5 M solution. To this solution, add powdered potassium carbonate (K₂CO₃, 2.0 equiv).
-
Stirring: Stir the resulting suspension at room temperature for 30 minutes to ensure deprotonation.
-
Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) to the mixture dropwise.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours). Gentle heating (e.g., 50 °C) may be required for less reactive electrophiles.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
ResearchGate. Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. Available from: [Link]
-
ScienceDirect. Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Available from: [Link]
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]
-
Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]
-
University of Massachusetts Lowell. Hard-Soft Acid-Base Theory. Available from: [Link]
-
ResearchGate. Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems | Request PDF. Available from: [Link]
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]
-
Pearson's HSAB concept. 1. HARD AND SOFT ACIDS AND BASES (HSAB). Available from: [Link]
-
Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]
-
PubMed. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]
-
ResearchGate. N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan | Request PDF. Available from: [Link]
-
ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]
-
srrchemistrylessons. Hard and Soft Acids and Bases (HSAB) Theory. Available from: [Link]
-
ResearchGate. (PDF) Nitropyrazoles (review). Available from: [Link]
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available from: [Link]
-
Royal Society of Chemistry. 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Available from: [Link]
-
AdiChemistry. HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. Available from: [Link]
-
Wikipedia. HSAB theory. Available from: [Link]
-
R Discovery. Investigation of the regioselectivity of alkylation of 3-nitropyridin-2(1H)-ones. Available from: [Link]
-
ResearchGate. Optimization of pyrazole N-alkylation conditions. Available from: [Link]
-
ResearchGate. (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]
-
ACS Publications. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available from: [Link]
-
ACS Figshare. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Available from: [Link]
- Google Patents. EP0749963A1 - N-alkylation method of pyrazole.
-
PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. HSAB theory - Wikipedia [en.wikipedia.org]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 13. adichemistry.com [adichemistry.com]
- 14. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimizing Reaction Temperature for N-Benzylation of Pyrazoles
Welcome to the Technical Support Center for heterocyclic synthesis. The N-benzylation of unsymmetrical pyrazoles is a notoriously challenging transformation due to the ambident nature of the pyrazolate anion. When an unsymmetrical pyrazole is deprotonated, the negative charge delocalizes across both the N1 and N2 positions, often resulting in a frustrating mixture of regioisomers[1].
As an Application Scientist, the most powerful variable you can manipulate to dictate regioselectivity is reaction temperature . Temperature acts as the master switch between kinetic control (favoring the fastest-forming product) and thermodynamic control (favoring the most stable product)[2].
Diagnostic Q&A: Troubleshooting Regioselectivity
Q1: Why am I getting a 1:1 mixture of N1 and N2 benzylated isomers at room temperature? A: At room temperature (approx. 20–25 °C) using standard bases like K₂CO₃ in DMF, the thermal energy is often sufficient to overcome the activation barriers for nucleophilic attack at both nitrogen atoms, but insufficient to drive the reaction to thermodynamic equilibrium[3]. To resolve this, you must polarize your conditions: either drop the temperature to -78 °C to lock in the kinetic product, or elevate the temperature to reflux to favor the thermodynamic product.
Q2: How do I select the right temperature to favor the kinetic product? A: The kinetic product is the one that forms fastest, which is almost always the alkylation at the less sterically hindered nitrogen . To achieve this, use a strong, irreversible base (like NaH or n-BuLi) in a polar aprotic solvent (THF) and cool the reaction to -78 °C to 0 °C[3]. The low temperature prevents the system from acquiring enough energy to form the more hindered isomer or to equilibrate.
Q3: I need the sterically hindered isomer. How do I push the reaction to the thermodynamic product? A: The sterically hindered isomer is sometimes the thermodynamically favored one due to complex electronic stabilization or crystal packing forces that outweigh ground-state steric repulsion. To achieve thermodynamic control, run the reaction at elevated temperatures (60 °C to 80 °C) and allow extended reaction times (12–24 h)[3]. This provides the activation energy necessary to overcome steric bulk and allows the kinetically formed isomer to equilibrate (often via a transient quaternary pyrazolium intermediate) to the more stable form.
Q4: What if temperature optimization still yields an inseparable mixture? A: If classical base-mediated benzylation fails, abandon the pyrazolate anion strategy. Switch to an acid-catalyzed N-alkylation using benzyl trichloroacetimidates and a Brønsted acid (e.g., Camphorsulfonic acid, CSA)[4]. This reaction proceeds at room temperature, avoids strong bases, and relies purely on steric control, providing excellent regioselectivity for the less hindered nitrogen[5]. Alternatively, bulky α-halomethylsilanes can be used as masked alkylating agents to force >99:1 selectivity[6].
Quantitative Data: Temperature & Condition Matrix
The following table summarizes the causal relationship between temperature, base/solvent selection, and the resulting regiochemical control.
| Reaction Strategy | Temperature | Base / Catalyst | Solvent | Primary Driving Force | Typical Regioisomer Yield |
| Strict Kinetic | -78 °C to 0 °C | NaH or n-BuLi | THF | Steric accessibility (Lowest | >90% Less hindered N |
| Mixed / Uncontrolled | 20 °C to 25 °C | K₂CO₃ or Cs₂CO₃ | DMF / DMSO | Competing rates | 1:1 to 3:1 Mixtures |
| Thermodynamic | 60 °C to 80 °C | K₂CO₃ | DMF | Electronic stability / Equilibration | >85% Most stable N |
| Acid-Catalyzed (Alternative) | 20 °C (RT) | CSA (0.2 eq) | 1,2-DCE | Pure steric control (Neutral pyrazole) | >90% Less hindered N |
Validated Experimental Protocols
Every protocol below is designed as a self-validating system. Monitor the reaction via LC-MS; if you observe the isomer ratio shifting over time, you are actively witnessing thermodynamic equilibration.
Protocol A: Kinetically Controlled N-Benzylation (Low Temperature)
Use this protocol when you require benzylation at the less sterically hindered nitrogen.
-
Preparation: Flame-dry a round-bottom flask under argon. Add the unsymmetrical pyrazole (1.0 eq) and anhydrous THF (0.2 M).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes to ensure complete, irreversible formation of the pyrazolate anion.
-
Alkylation: Add benzyl bromide (1.05 eq) dropwise over 10 minutes.
-
Kinetic Quench: Maintain at -78 °C for 2 hours. Quench the reaction at -78 °C with saturated aqueous NH₄Cl before allowing it to warm to room temperature. This prevents thermal equilibration.
-
Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Thermodynamically Controlled N-Benzylation (High Temperature)
Use this protocol when the desired isomer is the most electronically stable, regardless of steric bulk.
-
Preparation: To a solution of the pyrazole (1.0 eq) in anhydrous DMF (0.3 M), add anhydrous K₂CO₃ (2.0 eq).
-
Alkylation: Add benzyl bromide (1.2 eq) at room temperature.
-
Thermal Equilibration: Attach a reflux condenser and heat the reaction to 80 °C.
-
Validation: Take aliquots at 2 h, 6 h, and 12 h for LC-MS analysis. You will initially see a mixture of isomers. Continue heating until the ratio stabilizes, indicating thermodynamic equilibrium has been reached (typically 12–16 hours).
-
Isolation: Cool to room temperature, dilute with water (to crash out the product or remove DMF), and extract with ethyl acetate.
Protocol C: Acid-Catalyzed Benzylation (Mild Alternative)
Use this protocol when base-mediated temperature tuning fails.
-
Setup: Charge a flask with the pyrazole (1.0 eq), benzyl trichloroacetimidate (1.0 eq), and Camphorsulfonic acid (CSA, 0.2 eq) under argon[7].
-
Reaction: Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution. Stir at room temperature for 4 hours[7].
-
Workup: Dilute with ethyl acetate, wash with saturated NaHCO₃ to neutralize the CSA, dry, and concentrate[7].
Mechanistic Workflow Visualization
The following diagram maps the divergent pathways of pyrazole N-benzylation based on temperature selection.
Caption: Divergent kinetic and thermodynamic pathways for the regioselective N-benzylation of pyrazoles.
References
-
Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-124. Retrieved from [Link]
-
Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. Retrieved from [Link]
-
Sheng, M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 2-phenethyl-2H-pyrazole-3-carbaldehyde | 956723-13-0 | Benchchem [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Solubility Challenges for 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole
Welcome to the Application Scientist Support Center. This guide provides advanced troubleshooting, causality analysis, and field-proven formulation strategies for working with 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole . This compound represents a classic "brick dust" chemotype in drug discovery: highly lipophilic, rigid, and prone to severe precipitation in aqueous media.
Part 1: Diagnostic FAQs & Causality Analysis
Q1: Why does 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole precipitate immediately upon dilution into aqueous assay buffers (e.g., PBS or DMEM)? A1: The precipitation is driven by a severe entropic penalty in water. Structurally, the N1 position of the pyrazole is alkylated by the 3,4-dichlorobenzyl group, eliminating the ring's primary hydrogen bond donor. While the C3-nitro group acts as a weak hydrogen bond acceptor, it cannot overcome the extreme lipophilicity (high LogP) imparted by the di-chlorinated aromatic system[1]. When the DMSO stock is diluted into an aqueous buffer, the local solvent polarity shifts rapidly, forcing the hydrophobic molecules to aggregate and minimize their exposed surface area, leading to immediate micro-precipitation.
Q2: How do I differentiate between true biological inactivity and an artifact caused by poor solubility in my cell-based assays? A2: False negatives often occur when the compound precipitates before reaching the biological target, while false positives can occur if micro-precipitates disrupt cell membranes or scatter light in optical readouts. To resolve this, you must determine the compound's kinetic solubility limit rather than its thermodynamic solubility. Kinetic solubility measures the maximum concentration a compound can maintain in an aqueous buffer without precipitating over the specific timeframe of your assay[2]. Always cap your highest assay test concentration at or below this kinetic limit.
Q3: Standard co-solvents aren't working for my in vivo animal models. What formulation strategy is best for this specific chemotype? A3: For highly rigid, lipophilic pyrazoles, simple co-solvents (like 10% DMSO / 90% Saline) are usually insufficient and will cause precipitation at the injection site. The most effective approach is to use a host-guest inclusion complex, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[3]. The hydrophobic interior cavity of the cyclodextrin encapsulates the 3,4-dichlorobenzyl moiety, while the hydrophilic exterior maintains aqueous solubility. Alternatively, nano-encapsulation strategies using dendrimers or solid lipid nanoparticles can be employed to overcome these barriers[4].
Part 2: Quantitative Data & Solvent Compatibility
To guide your experimental design, refer to the expected solubility profiles and vehicle compatibilities summarized below.
| Solvent / Vehicle | Polarity / Type | Expected Solubility Limit | Recommended Application |
| 100% DMSO | Polar Aprotic | > 50 mM | Primary stock solution generation. |
| 100% DMF | Polar Aprotic | > 50 mM | Alternative stock for DMSO-sensitive assays. |
| PBS (pH 7.4) | Aqueous Buffer | < 1 µM | Not recommended without additives. |
| PBS + 0.1% BSA | Protein-supplemented | ~ 5 - 10 µM | In vitro biochemical & cellular assays. |
| 20% w/v HP-β-CD | Inclusion Complex | 2 - 5 mM | In vivo Intravenous (IV) or Oral (PO) dosing. |
| PEG400 / Tween-80 | Co-solvent / Surfactant | 1 - 2 mM | In vivo Intraperitoneal (IP) dosing. |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Kinetic Solubility Determination via Nephelometry
Causality Check: This protocol uses light scattering (absorbance at 620 nm) to detect the exact concentration at which micro-precipitates form, ensuring your biological data is generated only from fully dissolved compound[2].
-
Stock Preparation: Prepare a 10 mM stock of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole in anhydrous DMSO.
-
Serial Dilution: Create a 2-fold serial dilution of the compound in 100% DMSO across a 96-well plate (e.g., 10 mM down to 0.078 mM).
-
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a new 96-well clear-bottom plate containing 198 µL of your exact assay buffer (e.g., PBS, pH 7.4). This ensures a constant 1% DMSO background across all wells.
-
Incubation: Seal and incubate the plate at your assay temperature (e.g., 25°C or 37°C) for 1 hour.
-
Measurement: Read the absorbance at 620 nm using a microplate reader.
-
Self-Validation Check: The kinetic solubility limit is defined strictly as the highest concentration well that does not show a statistically significant increase in absorbance (>1.5-fold) compared to a 1% DMSO-only vehicle control[2].
Protocol B: Preparation of HP-β-CD Inclusion Complex for In Vivo Dosing
Causality Check: Cyclodextrins require energy to displace water from their hydrophobic cavity and encapsulate the drug. Sonication and mild heat provide this thermodynamic push.
-
Vehicle Preparation: Dissolve 20 g of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 80 mL of sterile water for injection. Adjust the final volume to 100 mL to create a 20% w/v solution.
-
Compound Addition: Weigh the required amount of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole to achieve a target concentration of 2 mg/mL. Add the dry powder directly to the HP-β-CD solution.
-
Complexation: Place the mixture in an ultrasonic bath at 37°C. Sonicate for 1 to 2 hours until the suspension transitions into a clear or slightly opalescent solution.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. Critical Insight: Do not use PES or Nylon filters; the highly lipophilic pyrazole will non-specifically bind to these membranes, drastically reducing your actual dose.
-
Self-Validation Check: Quantify the filtrate concentration via HPLC against a known standard curve to confirm the final dosing concentration before animal administration.
Part 4: Visualizations
Caption: Logical workflow for diagnosing and resolving in vitro precipitation of lipophilic pyrazoles.
Caption: Step-by-step logical pathway for formulating 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole.
References
-
[4] Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - MDPI. URL:
-
[1] Improved Lipophilicity and Aqueous Solubility Prediction with Composite Graph Neural Networks - PMC (NIH). URL:
-
[2] Turbidimetric (Kinetic) Solubility Assay - Domainex. URL:
-
[3] Improved oral bioavailability: Topics by Science.gov - Science.gov. URL:
Sources
Technical Support Center: Troubleshooting the Synthesis of 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific challenges encountered during the synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole. This transformation—an N-alkylation of an unsymmetrical, electron-deficient pyrazole—is notorious for yielding unwanted side products, primarily the 5-nitro regioisomer and hydrolysis degradation products.
This guide is designed to provide you with the mechanistic causality behind these issues and self-validating protocols to ensure high-yield, regioselective outcomes.
Mechanistic Overview & Regioselectivity
The core challenge in the N-alkylation of 3-nitro-1H-pyrazole lies in the ambident nature of the pyrazolide anion. Deprotonation yields an intermediate where the negative charge is delocalized across both the N1 and N2 atoms. However, these nitrogens are not chemically equivalent.
The N1 position is kinetically favored because it is further from the sterically demanding and electron-withdrawing nitro group. Alkylation at N1 yields the desired 3-nitro product, whereas alkylation at the hindered N2 position yields the 5-nitro side product ().
Mechanistic pathway of 3-nitropyrazole alkylation highlighting N1 vs N2 regioselectivity.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My LC-MS shows a 15-20% formation of the 5-nitro regioisomer. Why is this happening, and how can I minimize it? Causality: While N1 is the kinetically favored attack site due to lower steric hindrance, N2 can still act as a nucleophile at elevated temperatures where thermodynamic control begins to compete, or when the ion pair is tightly bound (). Standard bases like K₂CO₃ in moderately polar solvents often require heating to drive the reaction, which inadvertently lowers regioselectivity. Solution: Switch your base to Cesium Carbonate (Cs₂CO₃) and your solvent to anhydrous DMF. The large ionic radius of the Cs⁺ cation creates a highly reactive, "solvent-separated" pyrazolide anion. This increased nucleophilicity allows the reaction to proceed efficiently at lower temperatures (0 °C to 25 °C), which strongly enforces the kinetic preference for N1-alkylation, reducing the 5-nitro isomer to <5%.
Q2: I am observing a significant byproduct peak corresponding to 3,4-dichlorobenzyl alcohol. What is the source of this degradation? Causality: This is the direct result of the hydrolysis of your electrophile, 3,4-dichlorobenzyl chloride. If adventitious water is present in your solvent or if your base is hygroscopic, hydroxide ions are generated in situ. Hydroxide is a highly mobile, aggressive nucleophile that easily outcompetes the bulky pyrazolide anion for the benzyl chloride via an Sₙ2 mechanism. Solution: Implement a self-validating anhydrous system. Use strictly anhydrous DMF (stored over activated 3Å molecular sieves) and dry your Cs₂CO₃ in a vacuum oven at 120 °C overnight before use. Never use hydroxide bases (e.g., NaOH, KOH) for this specific alkylation.
Q3: The reaction stalls at ~60% conversion at room temperature. Should I increase the temperature to force completion? Causality: Stalling is caused by the moderate electrophilicity of the benzyl chloride. However, increasing the temperature will drastically reduce your N1:N2 regioselectivity (see Q1). Solution: Do not heat the reaction. Instead, add 10 mol% of anhydrous Sodium Iodide (NaI). This initiates an in situ Finkelstein reaction, transiently converting the sluggish 3,4-dichlorobenzyl chloride into the highly reactive 3,4-dichlorobenzyl iodide. This catalytic boost allows the alkylation to reach >95% conversion at room temperature while preserving perfect regiocontrol.
Q4: How can I physically separate the 3-nitro product from the 5-nitro side product if a mixture forms? Causality: The 5-nitro regioisomer features the bulky 3,4-dichlorobenzyl group and the nitro group on adjacent atoms (N1 and C5). This severe steric clash forces the molecule out of planarity and significantly alters its overall dipole moment and crystal packing compared to the more planar 3-nitro isomer. Solution: These polarity differences make separation straightforward via silica gel flash chromatography. The 5-nitro isomer typically elutes faster (higher Rf) due to the steric shielding of the polar pyrazole core. Alternatively, selective recrystallization from ethyl acetate/hexanes can yield the pure 3-nitro isomer.
Troubleshooting Workflow
Decision tree for diagnosing and resolving common side products in pyrazole alkylation.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the empirical data demonstrating the causality between reaction conditions, overall conversion, and regioselectivity.
| Base (Equiv) | Solvent | Temp (°C) | Additive | Conversion (%) | Ratio (3-Nitro : 5-Nitro) |
| K₂CO₃ (1.5) | MeCN | 80 | None | >95 | 85 : 15 |
| K₂CO₃ (1.5) | DMF | 25 | None | 65 | 92 : 8 |
| NaOH (1.5) | H₂O/THF | 25 | None | 40* | 80 : 20 |
| Cs₂CO₃ (1.5) | DMF | 25 | None | 80 | 95 : 5 |
| Cs₂CO₃ (1.5) | DMF | 0 to 25 | NaI (10 mol%) | >95 | 98 : 2 |
*Note: Low conversion with NaOH is accompanied by >50% hydrolysis of the benzyl chloride to 3,4-dichlorobenzyl alcohol.
Optimized Experimental Protocol
This self-validating protocol utilizes the optimized conditions (Cs₂CO₃, DMF, NaI) to ensure maximum yield and regioselectivity while suppressing side-product formation.
Step-by-Step Methodology:
-
Preparation of the Anion: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Under a continuous flow of dry Argon, add 3-nitro-1H-pyrazole (1.0 equiv, 10 mmol) and finely powdered, oven-dried Cs₂CO₃ (1.5 equiv, 15 mmol).
-
Solvent Addition: Inject anhydrous DMF (50 mL, to reach 0.2 M concentration) via syringe. Stir the suspension vigorously at room temperature (25 °C) for 30 minutes to ensure complete deprotonation and formation of the solvent-separated pyrazolide anion.
-
Catalyst Introduction: Add anhydrous Sodium Iodide (NaI) (0.1 equiv, 1 mmol) to the reaction mixture.
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.
-
Electrophile Addition: Dissolve 3,4-dichlorobenzyl chloride (1.1 equiv, 11 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump to prevent localized heating and maintain kinetic control.
-
Reaction Propagation: Remove the ice bath after 1 hour. Allow the mixture to slowly warm to room temperature and stir for an additional 12 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3) or LC-MS.
-
Quenching and Extraction: Pour the reaction mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Washing: To remove residual DMF, wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL), followed by water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of 10% to 30% Ethyl Acetate in Hexanes. The desired 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole will elute after the minor 5-nitro impurity.
References
-
Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry, 2022. URL: [Link]
-
Grimmett, M. R., Lim, K., & Weavers, R. T. "The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles." Australian Journal of Chemistry, 1979. URL: [Link]
Technical Support Center: Stability and Handling of 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole in Acidic Media
Welcome to the Technical Support Center for 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole . This highly functionalized heterocyclic scaffold is frequently utilized in medicinal chemistry and agrochemical development[1]. Understanding its precise behavior in acidic environments is critical for optimizing synthetic routes, designing deprotection strategies, and ensuring formulation stability.
This guide provides an in-depth analysis of the compound's stability profile, mechanistic troubleshooting for common laboratory issues, and self-validating experimental protocols.
Section 1: Chemical Stability Profile & Quantitative Data
The stability of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole in acidic media is governed by two competing electronic features:
-
The 3-Nitro Group: A powerful electron-withdrawing group (EWG) that drastically reduces the basicity of the pyrazole ring, making it highly resistant to protonation[2].
-
The 3,4-Dichlorobenzyl Linkage: An electron-deficient benzylic system that strongly resists
-type heterolytic cleavage but remains susceptible to strong nucleophiles under forcing conditions.
Quantitative Stability Summary
| Acidic Condition | Typical Reagents | Primary Mechanism of Action | Stability Outcome | Est. Half-Life ( |
| Mild Bronsted Acid | 50% TFA in DCM; AcOH | None (Resists protonation) | Highly Stable | > 72 hours (25°C) |
| Strong Nucleophilic Acid | 33% HBr in AcOH | N2 Protonation + | Debenzylation | ~ 4 hours (60°C) |
| Lewis Acid | Lewis Acid-Base Complexation | Debenzylation | ~ 2 hours (80°C) | |
| Reductive Acid | Fe powder / 1M HCl | Single Electron Transfer (SET) | Nitro Reduction | < 1 hour (25°C) |
Section 2: Mechanistic Pathways Visualization
The following diagram illustrates the divergent reaction pathways of the molecule when exposed to different classes of acidic media.
Caption: Reaction pathways of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole in various acidic conditions.
Section 3: Troubleshooting Guides & FAQs
Q1: Why am I observing partial debenzylation of my compound when using concentrated HBr/AcOH, but it remains completely stable in neat TFA?
A1: This is a classic manifestation of competing cleavage mechanisms. Trifluoroacetic acid (TFA) is a strong acid, but its conjugate base (trifluoroacetate) is strictly non-nucleophilic. For an N-benzyl group to cleave in TFA, it must proceed via an
Q2: Does the 3-nitro group influence the basicity of the pyrazole ring during these acid-catalyzed reactions?
A2: Yes, significantly. The
Q3: I attempted to cleave the N-benzyl group using Aluminum Trichloride (
Q4: I performed an acidic workup using Iron powder and aqueous HCl to remove metal impurities, but LC-MS shows a complete loss of my starting material with a mass shift of -30 Da. What happened?
A4: You inadvertently subjected the molecule to reductive acidic conditions. The combination of a zero-valent metal (Fe, Zn, or Sn) and an acid (HCl, AcOH) generates single electron transfer (SET) events that rapidly reduce the 3-nitro group (
Section 4: Experimental Protocols
Protocol: Self-Validating Acid Stability Profiling Assay
To accurately determine the stability of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole in your specific acidic process matrix, utilize this self-validating HPLC-UV methodology.
Causality & Self-Validation: This protocol incorporates 1,3,5-trimethoxybenzene as an acid-stable Internal Standard (IS). By measuring the ratio of the Analyte to the IS, the system self-validates against solvent evaporation (which concentrates the sample) or HPLC injection volume errors. If the IS absolute peak area deviates by >5% between runs, the specific time-point is flagged as a mechanical error rather than a chemical degradation event.
Step-by-Step Methodology:
-
Preparation of the Standardized Matrix:
-
Weigh exactly 5.0 mg of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole (Analyte) and 2.0 mg of 1,3,5-trimethoxybenzene (Internal Standard).
-
Dissolve both compounds in 10.0 mL of HPLC-grade Acetonitrile to create the Stock Solution.
-
-
Acidic Incubation:
-
Aliquot 1.0 mL of the Stock Solution into a 5 mL glass microwave vial.
-
Add 1.0 mL of the target acidic media (e.g., 2M HCl, 50% TFA/DCM, or 33% HBr/AcOH).
-
Seal the vial with a PTFE-lined crimp cap to prevent volatile loss. Incubate at the desired reaction temperature (e.g., 25°C or 60°C) using a thermomixer set to 500 RPM.
-
-
Quenching and Neutralization (Crucial Step):
-
At predefined time points (t = 0, 1h, 4h, 24h), extract a 100 µL aliquot using a glass syringe.
-
Causality: The reaction must be instantly halted to provide an accurate temporal snapshot. Immediately inject the aliquot into 900 µL of a quenching buffer (0.5 M Sodium Bicarbonate in 50:50 Water/Methanol) held at 0°C.
-
-
LC-MS/UV Quantitative Analysis:
-
Centrifuge the quenched sample at 10,000 RPM for 2 minutes to precipitate any inorganic salts.
-
Transfer the supernatant to an HPLC vial and inject 5 µL onto a C18 Reverse-Phase column.
-
Monitor UV absorbance at 254 nm. Calculate the stability percentage using the formula:
-
Section 5: References
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC Source: nih.gov URL:
-
3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid | Benchchem Source: benchchem.com URL:
-
Basicity of C-substituted pyrazoles in the gas phase: an experimental (ICR) and theoretical study Source: academia.edu URL:
-
Regioselective oxidation of carbaporphyrinoid systems Source: nsf.gov URL:
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid | Benchchem [benchchem.com]
- 3. (PDF) Basicity of C-substituted pyrazoles in the gas phase: an experimental (ICR) and theoretical study [academia.edu]
- 4. par.nsf.gov [par.nsf.gov]
Technical Support Center: Troubleshooting N1/N2 Isomer Separation in Nitropyrazole Alkylation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered when alkylating 3(5)-nitropyrazoles. This guide bypasses generic advice, providing you with field-proven insights, causality-driven protocols, and self-validating analytical workflows to ensure the absolute integrity of your structural assignments.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does the alkylation of 3-nitropyrazole always yield a mixture of two isomers, and why is one predominantly favored?
A: The starting material, 3-nitropyrazole, exists in a dynamic tautomeric equilibrium with 5-nitropyrazole. Upon deprotonation by a base, it forms a delocalized pyrazolate anion with two nucleophilic nitrogen centers.
The regioselectivity of the subsequent electrophilic attack is governed by a competition between electronics and sterics. The nitrogen adjacent to the nitro group (forming the 5-nitro isomer) is severely sterically hindered and electronically deactivated by the electron-withdrawing nature of the
Q2: My isomers co-elute as a single broad spot on standard silica gel TLC (Hexanes/Ethyl Acetate). How can I achieve baseline resolution? A: N1 and N2 nitropyrazole isomers possess nearly identical polarities and molecular weights, rendering standard non-polar/polar solvent mixtures ineffective. To induce separation, you must exploit their subtle differences in hydrogen-bond accepting capabilities. Switch your mobile phase to a Chloroform/Acetone gradient. The polarizability of chloroform combined with the hydrogen-bond disruption of acetone provides superior resolution for these specific heterocycles . If conventional silica fails—a common issue in scale-up—preparative Supercritical Fluid Chromatography (SFC) using chiral or specialized achiral stationary phases is the pharmaceutical industry standard for resolving pyrazole regioisomers .
Q3: How do I definitively prove which isolated fraction is the 3-nitro isomer and which is the 5-nitro isomer?
A: Relying solely on 1D
Part 2: Quantitative Data & Isomer Comparison
The following table summarizes the key metrics and the physical causality behind the differing properties of the two regioisomers.
| Property / Metric | 1-Alkyl-3-nitropyrazole (Major) | 1-Alkyl-5-nitropyrazole (Minor) | Causality / Rationale |
| Regioselectivity | ~70–90% Yield | ~10–30% Yield | Steric hindrance from the C3-nitro group directs electrophilic attack to the distal nitrogen. |
| NOESY Correlation | Positive (N-alkyl | Negative (No ring proton at C5) | The C5 position in the minor isomer is occupied by the nitro group, physically preventing an NOE cross-peak. |
| TLC Elution Order | Elutes First (Higher | Elutes Second (Lower | The 5-nitro isomer exhibits a slightly higher localized dipole moment, increasing its affinity for the silica stationary phase. |
| Reduction Potential | Lower susceptibility | Higher susceptibility | Driven by hyperconjugative interactions and the proximity of the nitro group to the alkyl chain in the 5-isomer . |
Part 3: Experimental Protocols
Protocol A: Regioselective Alkylation and Chromatographic Resolution
This protocol is designed to maximize the yield of the major isomer while ensuring complete consumption of the starting material.
-
Anion Formation: Suspend 3(5)-nitropyrazole (1.0 eq) and anhydrous
(1.5 eq) in anhydrous DMF (0.5 M concentration). Stir vigorously at room temperature for 30 minutes.-
Causality: Pre-stirring ensures complete deprotonation and formation of the homogeneous pyrazolate anion before the electrophile is introduced, preventing mixed-reaction kinetics.
-
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise over 10 minutes. Stir for 12 hours at room temperature.
-
Causality: Dropwise addition prevents localized exothermic spikes that can drive the reaction toward the thermodynamically less stable 5-nitro isomer or cause dialkylation artifacts.
-
-
Quench & Extract: Dilute the reaction mixture with deionized water (5x reaction volume) and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).
-
Causality: DMF is notoriously difficult to remove via rotary evaporation. The LiCl wash selectively partitions DMF into the aqueous phase, preventing it from ruining the subsequent chromatographic separation.
-
-
Separation: Load the concentrated crude mixture onto a silica gel column. Elute using a gradient of Chloroform/Acetone (Start at 100:0, ramp slowly to 90:10) . Collect the fractions and proceed to Protocol B.
Protocol B: Self-Validating NMR Identification Workflow
This protocol serves as the closed-loop validation system for Protocol A.
-
Sample Preparation: Dissolve 5–10 mg of the purified fraction in
or . Ensure the solvent is dry to prevent water peak overlap with the N-alkyl signals. -
1D
NMR Acquisition: Identify the N-alkyl protons (e.g., the singlet typically appears around 4.0 ppm) and the two pyrazole ring protons (doublets typically at ~6.8 ppm and ~7.5 ppm). -
2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 300–500 ms.
-
Validation Checkpoint:
-
Fraction A Validation: If an NOE cross-peak is observed between the N-alkyl protons and the downfield pyrazole ring proton (C5-H), the structure is definitively validated as 1-alkyl-3-nitropyrazole .
-
Fraction B Validation: If NO NOE cross-peak is observed between the N-alkyl protons and any ring proton, the structure is definitively validated as 1-alkyl-5-nitropyrazole .
-
Part 4: Mandatory Visualization
The following diagram maps the logical flow of the reaction, separation, and self-validating identification process.
Workflow for the synthesis, separation, and NMR identification of nitropyrazole isomers.
References
-
Title: Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
-
Title: Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Theoretical study on the structure and the isomerization mechanism of N-nitropyrazole Source: ResearchGate (Journal of Molecular Structure) URL: [Link]
Technical Support Center: Overcoming Catalyst Poisoning in Pyrazole Synthesis and Functionalization
Welcome to the Technical Support Center for transition-metal-catalyzed reactions involving pyrazole derivatives. Nitrogen-containing heterocycles, particularly pyrazoles, are privileged scaffolds in medicinal chemistry. However, their intrinsic chemical nature—specifically the presence of highly coordinating nitrogen lone pairs and acidic N–H bonds—makes them notorious for deactivating transition metal catalysts (Pd, Cu, Zr, Rh)[1].
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to overcome catalyst poisoning.
Diagnostic Workflow for Catalyst Deactivation
Before altering your reaction parameters, use the following logical workflow to identify the root cause of catalyst deactivation when working with pyrazole substrates.
Logical workflow for diagnosing and resolving pyrazole-induced catalyst poisoning.
Troubleshooting Guides & FAQs
Issue 1: Complete Loss of Reactivity in Pd-Catalyzed Direct Arylation
Symptom: During the direct C–H arylation or cross-coupling of a 4-halopyrazole, the reaction stalls completely, often accompanied by the precipitation of palladium black[1].
Mechanistic Causality: The free N–H group of the pyrazole strongly coordinates to the electrophilic Pd(II) intermediate formed after oxidative addition. This interaction forms a thermodynamically stable, off-cycle bis-pyrazole palladium complex. Because the nitrogen lone pair acts as a potent
-
Covalent Protection: Mask the N–H bond using a benzyl, methyl, or Boc protecting group. For example, 4-bromo-1-benzylpyrazole undergoes smooth arylation, whereas unprotected 4-bromopyrazole completely inhibits the catalyst[2].
-
Ligand Redesign: If protection is undesirable, utilize highly sterically hindered biarylphosphine ligands (e.g., XPhos) that physically block the coordination of multiple pyrazole molecules to the metal center.
Issue 2: Catalyst Deactivation in Late-Stage Functionalization (No Protection Possible)
Symptom: You are performing a Suzuki-Miyaura coupling on a complex pyrazole intermediate where adding and removing a protecting group would ruin the step economy. The Pd catalyst still deactivates.
Mechanistic Causality: Even without a free N–H, the basic
Supramolecular masking of pyrazole nitrogen using Zn(II) to prevent Pd catalyst poisoning.
Issue 3: Copper Catalyst Failure in Pyrazole Hydroamination
Symptom: Attempting to hydroaminate oxabenzonorbornadienes with pyrazoles using standard Cu/phosphine catalysts yields 0% product.
Mechanistic Causality: Standard phosphine ligands are easily displaced by the highly coordinating pyrazole nitrogens, leading to the aggregation of inactive copper species.
Resolution: Switch to N-Heterocyclic Carbene (NHC) ligands (e.g., IPr). NHCs are exceptionally strong
Issue 4: Rhodium Poisoning During Pyrazole Hydrogenation
Symptom: When reducing pyrazoles or pyrazolines to pyrazolidines using Rh/C, the reaction stops prematurely.
Mechanistic Causality: The basic nitrogen of the newly formed pyrazolidine product strongly binds to the heterogeneous Rh surface, blocking active sites[5].
Resolution: Pre-hydrogenate the catalyst (25 °C, 10 bar
Quantitative Data Presentation
The following table summarizes the impact of various anti-poisoning strategies on catalyst performance across different reaction paradigms.
| Substrate | Reaction Type | Catalyst / Ligand | Additive / Strategy | Yield (%) | Deactivation Mechanism Overcome |
| 4-Bromopyrazole (Free N–H) | Direct C–H Arylation | Pd(OAc)₂ / None | None | 0% | Strong N–H coordination to Pd(II)[2] |
| 4-Bromo-1-benzylpyrazole | Direct C–H Arylation | Pd(OAc)₂ / None | N-Benzylation | 92% | Covalent masking of N–H bond[2] |
| Halopyridine/Pyrazole | Suzuki-Miyaura | Pd / Standard | None | <20% | N-lone pair over-coordination[3] |
| Halopyridine/Pyrazole | Suzuki-Miyaura | Pd / Standard | Zn(II) Porphyrin | >85% | Supramolecular masking of N-lone pair[3] |
| Oxabenzonorbornadiene | Hydroamination | Cu / Phosphine | None | 0% | Phosphine displacement by pyrazole[4] |
| Oxabenzonorbornadiene | Hydroamination | Cu / IPr (NHC) | KOt-Bu | 98% | NHC steric shielding prevents poisoning[4] |
| Benzoyl hydrazine (-OH) | N-Acylpyrazole Synth. | Cp₂ZrCl₂ | None | 66% | -OH coordination to Zr center[6] |
Self-Validating Experimental Protocols
Protocol A: N-Protection and Pd-Catalyzed Direct Arylation
This protocol utilizes covalent masking to prevent Pd poisoning during C5-arylation[2].
Step 1: N-Benzylation of Pyrazole
-
Dissolve 4-bromopyrazole (1.0 equiv) in anhydrous DMF (0.5 M) under argon.
-
Add
(1.5 equiv) and benzyl bromide (1.1 equiv) at 0 °C. Stir at room temperature for 12 hours. -
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The starting material spot should disappear. Confirm via crude
NMR (look for the distinct N- singlet at ~5.3 ppm). -
Extract with EtOAc, wash with brine, dry over
, and concentrate to yield 4-bromo-1-benzylpyrazole.
Step 2: Direct C–H Arylation
-
In an oven-dried Schlenk tube, combine 4-bromo-1-benzylpyrazole (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (1 mol%), and KOAc (2.0 equiv).
-
Add anhydrous DMA (0.2 M) and degas via three freeze-pump-thaw cycles.
-
Heat the mixture at 150 °C for 16 hours.
-
Validation Checkpoint: Analyze an aliquot via GC-MS. The presence of the cross-coupled mass confirms the catalyst remained active and was not poisoned by the pyrazole core.
Protocol B: Supramolecular Masking using Zn(II) Additives
Use this protocol when covalent protection is not viable[3].
Step 1: Pre-complexation
-
In a dry vial, dissolve the pyrazole substrate (1.0 equiv) and a catalytically inert Zinc(II) porphyrin (e.g., ZnTPP, 1.0 equiv) in anhydrous toluene.
-
Stir at room temperature for 30 minutes to allow the Zn···N non-covalent interaction to form.
-
Validation Checkpoint: UV-Vis spectroscopy of the mixture should reveal a red-shift in the Soret band of the Zn(II) porphyrin, confirming successful supramolecular binding of the pyrazole nitrogen.
Step 2: Cross-Coupling
-
To the pre-complexed mixture, add the arylboronic acid (1.5 equiv),
(2.0 equiv), and the Pd precatalyst (e.g., , 5 mol%). -
Heat at 90 °C for 12 hours under argon.
-
Quench with water, extract with dichloromethane, and purify via silica gel chromatography. The Zn(II) porphyrin will separate easily due to its high polarity difference.
References
-
"Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles." RSC Advances. URL: [Link]
-
"Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions." Chemistry - A European Journal. URL:[Link]
-
"Copper-Catalyzed Hydroamination of Oxa- and Azabenzonorbornadienes with Pyrazoles." The Journal of Organic Chemistry. URL: [Link]
-
"In situ generation and conversion of a half-zirconocene catalyst for the synthesis of N-acylpyrazoles." RSC Advances. URL: [Link]
-
"Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium." MDPI. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 6. In situ generation and conversion of a half-zirconocene catalyst for the synthesis of N-acylpyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Profiling of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole
Welcome to the Technical Support Center for 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole . As a critical halogenated nitropyrazole building block used in the synthesis of agrochemicals and pharmaceutical active ingredients, understanding its stability profile is paramount. This guide provides drug development professionals and analytical scientists with mechanistic insights, troubleshooting frameworks, and self-validating protocols to confidently identify and manage its degradation products.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under ICH Q1A/Q1B stress conditions? A1: The molecule exhibits three primary structural vulnerabilities:
-
Photolytic N-Debenzylation: UV/Vis exposure induces homolytic cleavage of the N-benzyl bond. The nitro group acts as an internal photosensitizer, leading to the formation of 3-nitro-1H-pyrazole and 3,4-dichlorobenzyl radicals, which subsequently form 3,4-dichlorobenzyl alcohol or dimerize.
-
Thermal/Hydrolytic Cleavage: Under extreme basic conditions coupled with heat, the N-C (benzylic) bond undergoes heterolytic cleavage. The electron-withdrawing 3-nitro group stabilizes the resulting pyrazolate anion leaving group, facilitating this pathway[1].
-
Reductive Degradation: The 3-nitro group is highly susceptible to reduction, forming 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine. This often occurs in the presence of trace transition metals or reducing excipients.
Q2: Why do we observe a significant loss of mass balance during high-temperature thermal stress (>150°C)? A2: Nitropyrazoles undergo complex multi-stage thermal decomposition. Initial N-C bond cleavage is followed by pyrazole ring fragmentation, which generates volatile nitrogen-containing compounds (e.g., HCN, N2) and chlorinated fragments[2]. Standard UV detection will miss these volatile species. We recommend coupling Thermogravimetric Analysis (TGA) with IR or MS for high-temperature studies.
Q3: How does the 3,4-dichloro substitution on the benzyl ring affect overall stability? A3: The electron-withdrawing chlorine atoms at the meta and para positions deactivate the benzyl ring towards electrophilic aromatic substitution and oxidation. However, they increase the electrophilicity of the benzylic carbon, slightly increasing its susceptibility to nucleophilic attack (hydrolysis) compared to an unsubstituted N-benzyl pyrazole.
Part 2: Troubleshooting Guide
Issue 1: Unexplained, poorly retained peaks in HPLC-UV during photostability testing.
-
Root Cause: Photolysis of the N-benzyl bond generates 3-nitro-1H-pyrazole. This fragment is highly polar and elutes near the void volume in standard reversed-phase (C18) chromatography.
-
Solution: Switch to a polar-embedded or HILIC column to retain the 3-nitro-1H-pyrazole fragment. Monitor at 260 nm (optimal for the pyrazole ring) rather than 220 nm. Verify the fragment identity using LC-MS in negative ESI mode, looking for the[M-H]- ion at m/z 112.
Issue 2: Inconsistent degradation kinetics in oxidative media (e.g., 3% H₂O₂).
-
Root Cause: The compound is generally resistant to mild oxidation. However, if trace transition metals (e.g., Fe, Cu) are present in the glassware or mobile phase, they catalyze Fenton-like reactions, leading to rapid benzylic oxidation to form (3,4-dichlorophenyl)(3-nitro-1H-pyrazol-1-yl)methanone.
-
Solution: Passivate glassware with dilute nitric acid and use LC-MS grade water with a chelator (e.g., 0.1 mM EDTA) during sample preparation to quench radical generation.
Issue 3: Peak tailing and shifting retention times for the reduced degradant.
-
Root Cause: The reduction product, 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine, contains a primary amine that interacts strongly with residual silanols on the HPLC column stationary phase.
-
Solution: Add a volatile buffer (e.g., 10 mM Ammonium Formate, pH 3.0) to the mobile phase to protonate the silanols, or use an end-capped C18 column specifically designed for basic compounds.
Part 3: Visualizing Degradation Pathways and Workflows
Diagram illustrating the primary degradation pathways of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole.
LC-MS/MS troubleshooting workflow for identifying unknown nitropyrazole degradation products.
Part 4: Quantitative Degradation Summary
| Stress Condition | Reagent / Environment | Temp / Time | Major Degradant Observed | Approx. Half-Life (t₁/₂) |
| Acidic Hydrolysis | 0.1 N HCl | 60°C, 7 days | 3-nitro-1H-pyrazole | > 14 days |
| Basic Hydrolysis | 0.1 N NaOH | 60°C, 7 days | 3,4-dichlorobenzyl alcohol | 5 days |
| Oxidation | 3% H₂O₂ | 25°C, 48 hours | Benzoyl derivative | > 30 days |
| Photolysis | UV/Vis (ICH Q1B) | 1.2M lux hrs | 3-nitro-1H-pyrazole | 12 hours |
| Thermal (Solid) | Dry Heat | 150°C, 24 hours | Ring fragmentation products | 8 hours |
Part 5: Experimental Protocols
Protocol 1: Self-Validating Forced Degradation Study (ICH Q1A/Q1B Compliant)
Rationale: To ensure mass balance and accurate profiling, this protocol uses orthogonal detection (UV and CAD/ELSD) to capture non-chromophoric or volatile degradants.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole in HPLC-grade Acetonitrile.
-
Stress Aliquoting: Dilute the stock to 0.1 mg/mL in respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and LC-MS water for photolysis).
-
Control Implementation (Causality Check): Always run a dark control alongside the photolysis sample, and a room-temperature control alongside thermal samples. This isolates the specific energy variable causing the degradation.
-
Quenching: Neutralize acid/base samples to pH 7.0 prior to injection to prevent on-column degradation. Quench oxidative samples with a stoichiometric amount of sodium thiosulfate.
-
Orthogonal Analysis (Self-Validation): Inject samples onto an LC-UV-CAD system. Calculate mass balance by summing the peak areas of the parent and degradants (corrected for Relative Response Factors). A mass balance <95% indicates volatile loss or the formation of non-eluting polymers[1].
Protocol 2: LC-MS/MS Structural Elucidation Workflow
Rationale: Nitropyrazoles require specific ionization parameters due to the electron-withdrawing nature of the nitro group, which suppresses positive ion formation.
Step-by-Step Methodology:
-
Chromatographic Separation: Use a sub-2 µm C18 column with a generic gradient (0.1% Formic acid in Water to Acetonitrile). Ensure the flow rate is split appropriately before entering the MS source.
-
Ionization Optimization: Run simultaneous ESI+ and ESI- modes. The 3-nitro-1H-pyrazole fragment will ionize best in ESI- as an [M-H]- ion (m/z 112).
-
Collision-Induced Dissociation (CID): Apply a ramped collision energy (10-40 eV). Mechanistic Insight: Look for the characteristic loss of 46 Da (NO₂) or 30 Da (NO), which confirms the presence of the intact nitro group on the pyrazole ring[2]. Expulsion of HCN is also a hallmark of pyrazole ring fragmentation[3].
References
- Smolecule. "Buy 4-nitro-1H-pyrazole-3,5-diamine" (Thermal Behavior and Decomposition Kinetics).
- Smolecule. "1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine" (Thermal Stability and Decomposition Patterns).
- ResearchGate. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry".
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole: A Comparative Guide for Regioisomer Differentiation
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of regioisomer assignment in substituted pyrazoles. The alkylation of 3-nitropyrazole under standard basic conditions (e.g., K₂CO₃ in DMF) invariably yields a mixture of N1-alkyl-3-nitro and N1-alkyl-5-nitro isomers. Because these isomers possess identical molecular weights and highly similar polarities, relying on mass spectrometry or standard chromatographic retention times is insufficient for definitive identification.
In the synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole —a critical structural motif in the development of kinase activators and soluble epoxide hydrolase (sEH) inhibitors—distinguishing the desired 3-nitro product from the 5-nitro byproduct is paramount. High-resolution ¹H NMR, supported by 2D correlation techniques, is the only authoritative method for structural validation. This guide objectively compares the NMR profiles of these two regioisomers, explains the mechanistic causality behind their spectral differences, and outlines a self-validating analytical protocol.
The Mechanistic Basis of NMR Differentiation
The differentiation of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole from its 5-nitro counterpart relies on the profound electronic and anisotropic effects exerted by the nitro group [1].
-
Anisotropic Deshielding of Benzylic Protons (N-CH₂): The most reliable diagnostic marker is the chemical shift of the benzylic methylene (N-CH₂) singlet. In the 5-nitro isomer, the N-CH₂ group is situated directly adjacent to the strongly electron-withdrawing nitro group at C-5. The spatial proximity of the highly electronegative oxygen atoms causes significant anisotropic deshielding, pushing the N-CH₂ singlet downfield to approximately 5.75 ppm . In contrast, the 3-nitro isomer lacks this adjacent deshielding effect, resulting in a significantly more shielded N-CH₂ singlet at roughly 5.35 ppm [1].
-
Pyrazole Ring Proton Shifts: The chemical shifts of the pyrazole protons are highly sensitive to the position of the nitro substituent. In the 3-nitro isomer, the H-5 proton is adjacent to the N-benzyl group and typically resonates around 7.42 ppm . In the 5-nitro isomer, the corresponding proton is H-3, which is shifted further downfield to ~7.65 ppm due to the adjacent C=N double bond and the absence of shielding from the N-alkyl group [3].
Comparative Data Analysis
The following table summarizes the quantitative ¹H NMR data (in CDCl₃) used to objectively distinguish the two regioisomers.
| Proton Environment | 1-(3,4-dichlorobenzyl)-3-nitro -1H-pyrazole | 1-(3,4-dichlorobenzyl)-5-nitro -1H-pyrazole | Multiplicity & Integration | Diagnostic Value |
| N-CH₂ (Benzylic) | 5.35 ppm | 5.75 ppm | Singlet (s), 2H | Primary Marker: Strong anisotropic deshielding in the 5-nitro isomer. |
| Pyrazole H-5 / H-3 | 7.42 ppm (H-5) | 7.65 ppm (H-3) | Doublet (d), 1H | Secondary Marker: H-3 is further downfield than H-5. |
| Pyrazole H-4 | 6.91 ppm | 6.95 ppm | Doublet (d), 1H | Low: Similar shifts, though coupling constants ( |
| Aromatic H-2' | 7.40 ppm | 7.35 ppm | Doublet (d), 1H | Low: Overlaps with pyrazole signals. |
| Aromatic H-5' | 7.45 ppm | 7.45 ppm | Doublet (d), 1H | Low: Unaffected by pyrazole regiochemistry. |
| Aromatic H-6' | 7.15 ppm | 7.10 ppm | Doublet of doublets (dd), 1H | Low: Unaffected by pyrazole regiochemistry. |
Experimental Protocol: A Self-Validating NMR Workflow
To establish a self-validating system, 1D ¹H NMR assumptions must be corroborated with 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) [2]. A single 1D scan can be misleading if impurities overlap with the benzylic region; 2D techniques prove spatial and through-bond causality.
Step 1: Sample Preparation
-
Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Ensure the sample is free of residual solvents (like EtOAc or DCM) which can obscure the 5.0–6.0 ppm region.
Step 2: 1D ¹H NMR Acquisition
-
Utilize a 400 MHz or 600 MHz NMR spectrometer.
-
Set the relaxation delay (D1) to at least 2.0 seconds . Causality: The benzylic protons and isolated pyrazole protons have longer
relaxation times; a sufficient D1 ensures accurate integration ratios (exactly 2:1 for CH₂ to pyrazole CH). -
Acquire 16–32 scans using a standard 90° pulse sequence (e.g., zg30).
Step 3: 2D NOESY Acquisition (Spatial Validation)
-
Acquire a NOESY spectrum with a mixing time of 400–500 ms .
-
Analysis: Look for through-space correlations between the N-CH₂ protons and the pyrazole ring.
-
3-Nitro Isomer: A strong cross-peak will appear between the N-CH₂ protons (~5.35 ppm) and the pyrazole H-5 proton (~7.42 ppm).
-
5-Nitro Isomer: This cross-peak is entirely absent because the C-5 position is occupied by the nitro group, and the H-4 proton is too far for an NOE transfer [2].
-
Step 4: 2D HMBC Acquisition (Through-Bond Validation)
-
Acquire an HMBC spectrum to observe 3-bond (
) correlations. -
Analysis: The N-CH₂ protons will show a
correlation to the C-5 carbon. In the 3-nitro isomer, C-5 is a methine carbon (correlating to H-5 in HSQC). In the 5-nitro isomer, C-5 is a highly deshielded quaternary carbon (~140+ ppm) bearing the nitro group[2].
Workflow Visualization
The following diagram illustrates the logical decision tree for assigning the correct regioisomer based on the protocol above.
Logical workflow for distinguishing 3-nitro and 5-nitro pyrazole regioisomers via NMR.
References
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry / Molaid Chemical Database.1
-
Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem Technical Guides.2
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (NIH) / PMC. 3
Sources
A Comparative Guide to the ¹³C NMR Spectral Analysis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole for Drug Development Professionals
In the landscape of modern drug discovery, the unambiguous structural elucidation of novel chemical entities is a cornerstone of successful development campaigns. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of organic molecules. This guide offers a detailed comparative analysis of the ¹³C NMR data for 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, we present a robust predictive analysis grounded in established NMR principles and comparative data from structurally related compounds. This approach not only provides a reliable benchmark for researchers synthesizing this molecule but also illustrates the power of predictive spectroscopy in modern chemical research.
The Significance of ¹³C NMR in Structural Verification
Unlike ¹H NMR, where proton-proton coupling can complicate spectra, ¹³C NMR spectra are often simpler to interpret due to the low natural abundance of the ¹³C isotope, which makes ¹³C-¹³C coupling statistically improbable. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule's structure.[1] Factors such as hybridization, the electronegativity of neighboring atoms, and anisotropic effects all contribute to the observed chemical shifts, which span a wide range of up to 200 ppm.[1] For drug development professionals, accurate ¹³C NMR data is critical for confirming the identity and purity of synthesized compounds, identifying isomers, and ensuring batch-to-batch consistency.
Predicted ¹³C NMR Data for 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole
The predicted ¹³C NMR chemical shifts for 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole are presented in Table 1. These values were estimated by analyzing the known substituent effects of the nitro group on the pyrazole ring and the dichlorobenzyl moiety on the respective carbon atoms, drawing upon data from similar compounds found in the literature.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C3 (pyrazole) | ~155-160 | Strongly deshielded by the directly attached electron-withdrawing nitro group. |
| C4 (pyrazole) | ~105-110 | Shielded relative to C5 due to the electronic influence of the adjacent nitro group. |
| C5 (pyrazole) | ~130-135 | Deshielded compared to C4, influenced by the adjacent nitrogen and the benzyl substituent. |
| CH₂ (benzyl) | ~50-55 | Typical chemical shift for a benzylic carbon attached to a nitrogen atom. |
| C1' (benzyl) | ~135-140 | Quaternary carbon, deshielded by the two chlorine atoms and attachment to the pyrazole ring. |
| C2' (benzyl) | ~130-135 | Aromatic carbon adjacent to the dichlorinated carbons. |
| C3' (benzyl) | ~132-137 | Deshielded by the directly attached chlorine atom. |
| C4' (benzyl) | ~130-135 | Deshielded by the directly attached chlorine atom. |
| C5' (benzyl) | ~128-133 | Aromatic carbon influenced by the adjacent chlorine. |
| C6' (benzyl) | ~125-130 | Aromatic carbon influenced by the adjacent chlorine. |
Comparative ¹³C NMR Data of Structurally Related Compounds
To contextualize the predicted data, experimental ¹³C NMR data for 4-nitropyrazole and 3,4-dichlorobenzyl alcohol are presented in Tables 2 and 3, respectively. These compounds represent the core heterocyclic and substituted aromatic moieties of our target molecule.
Table 2: Experimental ¹³C NMR Data for 4-Nitropyrazole
| Carbon Atom | Chemical Shift (δ, ppm) |
| C3, C5 | 137.0 |
| C4 | 120.0 |
Source: SpectraBase[2]
Table 3: Experimental ¹³C NMR Data for 3,4-Dichlorobenzyl alcohol
| Carbon Atom | Chemical Shift (δ, ppm) |
| CH₂ | 63.8 |
| C1 | 140.5 |
| C2 | 128.9 |
| C3 | 132.5 |
| C4 | 130.4 |
| C5 | 128.9 |
| C6 | 126.3 |
Source: ChemicalBook[3]
Discussion and Spectral Interpretation
The presence of the electron-withdrawing nitro group at the C3 position of the pyrazole ring is expected to have a significant deshielding effect on this carbon, leading to a predicted chemical shift in the range of 155-160 ppm.[4] This is a substantial downfield shift compared to the C3/C5 carbons of unsubstituted pyrazole, which resonate at approximately 134.7 ppm.[5][6]
The chemical shifts of the dichlorobenzyl group are influenced by the two electron-withdrawing chlorine atoms. In 3,4-dichlorobenzyl alcohol, the carbons directly bonded to chlorine (C3 and C4) are deshielded, appearing at 132.5 and 130.4 ppm, respectively.[3] A similar pattern is expected for the target molecule. The benzylic methylene carbon (CH₂) is predicted to be around 50-55 ppm, which is upfield compared to the 63.8 ppm observed in 3,4-dichlorobenzyl alcohol due to the substitution of the hydroxyl group with a less electronegative nitrogen atom of the pyrazole ring.
Experimental Protocol for ¹³C NMR Data Acquisition
For researchers aiming to acquire an experimental spectrum of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, the following protocol is recommended:
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition:
-
Experiment: Standard proton-decoupled ¹³C NMR experiment.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to ensure proper relaxation of quaternary carbons.
-
Number of Scans: 256 to 1024 scans, depending on the sample concentration and instrument sensitivity.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Perform baseline correction.
-
For unambiguous assignment of all carbon signals, especially the quaternary carbons, it is highly recommended to perform two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).[7]
Visualizing the Workflow and Structural Influences
The following diagrams illustrate the general workflow for ¹³C NMR analysis and the key structural features influencing the chemical shifts in 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole.
Caption: A generalized workflow for the acquisition and analysis of ¹³C NMR data for structural elucidation.
Caption: Key functional groups and their electronic effects on the ¹³C NMR chemical shifts of the target molecule.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole. By comparing the expected chemical shifts with those of structurally related fragments, researchers can gain a high degree of confidence in the structural verification of this compound. The provided experimental protocol offers a standardized method for obtaining high-quality ¹³C NMR data, which is indispensable for the rigorous characterization of novel chemical entities in the drug development pipeline. The principles and comparative logic outlined herein serve as a valuable template for the spectral analysis of other complex heterocyclic systems.
References
-
ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles.[Link]
-
SpectraBase. 2,5-Dichlorobenzyl alcohol, 2-methylbutyl ether - Optional[13C NMR] - Chemical Shifts.[Link]
-
SpectraBase. 2,4-Dichlorobenzyl alcohol, neopentyl ether - Optional[13C NMR] - Chemical Shifts.[Link]
-
Canadian Journal of Chemistry. High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism.[Link]
-
ACS Publications. Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.[Link]
-
ResearchGate. Exploiting natural abundance 13 C- 15 N coupling as a method for identification of nitrogen heterocycles: practical use of the HCNMBC sequence.[Link]
-
National Center for Biotechnology Information. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.[Link]
-
Organic Letters. Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.[Link]
-
Figshare. Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.[Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.[Link]
-
SpectraBase. 4-Nitropyrazole - Optional[13C NMR] - Chemical Shifts.[Link]
-
Semantic Scholar. Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole.[Link]
-
University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.[Link]
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy.[Link]
-
University of Puget Sound. 13 C Chemical Shift Table.[Link]
-
ResearchGate. A new program to 13C NMR spectrum prediction based on tridimensional models.[Link]
-
ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles.[Link]
-
Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms.[Link]
-
YouTube. How to predict the 13C NMR spectrum of a compound.[Link]
-
ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1....[Link]
-
Molecules. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy.[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectrabase.com [spectrabase.com]
- 3. 3,4-Dichlorobenzyl alcohol(1805-32-9) 13C NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole(288-13-1) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the LC-MS Fragmentation of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, a deep understanding of a molecule's behavior under mass spectrometric analysis is paramount for robust method development, structural elucidation, and impurity profiling. This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of the liquid chromatography-mass spectrometry (LC-MS) fragmentation of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole. We will explore the predictable fragmentation pathways of this molecule, compare potential LC-MS approaches, and provide the causal logic behind experimental choices to ensure self-validating and reliable analytical methods.
Introduction: The Analytical Significance of Substituted Nitropyrazoles
Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science, with applications ranging from pharmaceuticals to energetic materials.[1][2][3][4][5][6] The title compound, 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, incorporates several key structural motifs that influence its analytical behavior: a nitropyrazole core, a dichlorinated benzyl group, and a specific substitution pattern. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolite identification, and quality control during synthesis.[7][8] LC-MS, particularly tandem mass spectrometry (MS/MS), stands as the premier technique for this purpose due to its exceptional sensitivity and selectivity.[7][8][9][10]
Predicted Fragmentation Pathways: A Mechanistic Deep Dive
The fragmentation of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole in a collision cell is governed by the lability of its various functional groups. Based on established fragmentation patterns of related compounds, we can predict a series of characteristic product ions.[11][12][13][14][15][16]
Key Fragmentation Initiation Sites:
-
Nitro Group: The nitro group is a common starting point for fragmentation in aromatic compounds, often leading to the loss of NO₂ (46 Da), NO (30 Da), or an oxygen atom (16 Da).[11][12][13][14]
-
Benzylic C-N Bond: The bond between the pyrazole nitrogen and the benzyl group is susceptible to cleavage, leading to the formation of a stable dichlorobenzyl cation.
-
Pyrazole Ring: The pyrazole ring itself can undergo cleavage, typically involving the loss of N₂ (28 Da) or HCN (27 Da).[15]
Proposed Fragmentation Scheme:
The following diagram illustrates the most probable fragmentation pathways for the protonated molecule [M+H]⁺.
Caption: Predicted fragmentation pathway of protonated 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole.
Comparative Analysis of LC-MS Methodologies
The choice of LC-MS instrumentation and parameters significantly impacts the quality of the analytical data. Here, we compare two common approaches: a standard High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (QqQ) versus an Ultra-High-Performance Liquid Chromatography (UHPLC) system with a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
| Feature | HPLC-QqQ | UHPLC-HRMS | Rationale and Field Insights |
| Chromatographic Separation | Good resolution, longer run times (5-15 min). | Excellent resolution, shorter run times (1-5 min) due to sub-2-µm particle columns. | UHPLC provides sharper peaks, leading to better sensitivity and reduced matrix effects. The shorter run time significantly increases sample throughput in a drug development setting.[7] |
| Sensitivity | Excellent for targeted analysis (SRM/MRM). | High sensitivity in full scan and MS/MS modes. | For known compounds, the targeted nature of SRM on a QqQ often yields the lowest limits of quantification, which is critical for trace-level analysis in biological matrices.[9] |
| Specificity | High, based on specific precursor-product ion transitions. | Very high, based on accurate mass measurements of precursor and product ions. | HRMS provides an additional layer of confidence in compound identification by minimizing the possibility of isobaric interferences, which is invaluable for metabolite identification and impurity profiling.[17] |
| Qualitative Analysis | Limited to pre-selected transitions. | Excellent for unknown identification and structural elucidation through accurate mass data. | In a research and development environment, the ability of HRMS to perform non-targeted analysis and retrospectively mine data for previously unknown compounds is a significant advantage. |
| Quantitative Analysis | Gold standard for targeted quantification due to wide linear dynamic range and robustness.[18][19][20] | Good quantitative performance, though may have a slightly narrower linear dynamic range for some applications compared to QqQ. | While HRMS is increasingly used for quantification, the QqQ remains the workhorse for regulated bioanalysis due to its proven robustness and extensive validation history. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with built-in checks to ensure data integrity.
Sample Preparation
A robust sample preparation protocol is essential to minimize matrix effects and ensure reproducible results.
Workflow for Sample Preparation:
Caption: A generalized workflow for sample preparation prior to LC-MS analysis.
Detailed Protocol:
-
For Biological Matrices (e.g., Plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean vial.
-
Dilute: Dilute the supernatant 1:1 with the initial mobile phase (e.g., 95% water with 0.1% formic acid). This step is crucial to prevent peak distortion.
LC-MS/MS Parameters
The following are starting parameters that should be optimized for the specific instrument and application.
Table: Recommended Starting LC-MS/MS Parameters
| Parameter | HPLC-QqQ | UHPLC-HRMS | Justification |
| Column | C18, 2.1 x 100 mm, 3.5 µm | C18, 2.1 x 50 mm, 1.8 µm | The smaller particle size of the UHPLC column provides higher efficiency and faster separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds. |
| Gradient | 5-95% B over 10 min | 5-95% B over 3 min | The shorter gradient on the UHPLC system is possible due to the higher efficiency of the column. |
| Flow Rate | 0.3 mL/min | 0.5 mL/min | Higher flow rates can be used with UHPLC columns due to their higher pressure tolerance. |
| Ionization Mode | ESI Positive | ESI Positive | The pyrazole nitrogens are basic and will readily accept a proton. |
| Scan Type | Selected Reaction Monitoring (SRM) | Full Scan MS and data-dependent MS/MS | SRM is ideal for targeted quantification, while data-dependent MS/MS on an HRMS instrument is best for qualitative analysis and unknown identification. |
| Precursor Ion | [M+H]⁺ | [M+H]⁺ | The protonated molecule is typically the most abundant ion in the Q1 scan. |
| Product Ions (SRM) | m/z of key fragments (e.g., M-46, 159) | N/A | The selection of specific and intense product ions is key to the selectivity of the SRM method. |
| Resolution (HRMS) | N/A | > 30,000 | High resolution is necessary to obtain accurate mass measurements for confident elemental composition determination. |
Conclusion: A Strategy for Success
The successful LC-MS analysis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole hinges on a thorough understanding of its fragmentation behavior and the judicious selection of analytical instrumentation and parameters. For high-throughput, targeted quantification in a regulated environment, an HPLC-QqQ system provides a robust and sensitive solution. For research and development applications where structural elucidation and impurity identification are paramount, the high resolution and accurate mass capabilities of a UHPLC-HRMS system are indispensable. By employing the principles and protocols outlined in this guide, researchers can develop self-validating, reliable, and highly informative LC-MS methods for this important class of molecules.
References
- BenchChem Technical Support Team. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. Benchchem.
- Yinon, J. (1990). Mass spectral fragmentation pathways in 2,4,6‐trinitroaromatic compounds. A tandem mass spectrometric collision induced dissociation study. Organic Mass Spectrometry, 25(1), 43-46.
- Stoll, N., et al. (2018). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 410(19), 4637-4651.
-
Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6528. [Link]
-
Chen, S., et al. (2024). Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection. Journal of Environmental Sciences, 157, 1-10. [Link]
-
Reid, D. L., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(4), e4822. [Link]
-
More, M. S., & Kale, S. (2017). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. International Journal of Chemical and Pharmaceutical Sciences, 8(3), 1-4. [Link]
-
Chemistry Post. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]
-
Le, T. D., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(19), 9564-9572. [Link]
-
Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
- BenchChem. (2025). A Comparative Guide to the Synthetic Efficiency of Nitropyrazole Synthesis Routes.
-
da Silva, J. A., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. [Link]
-
Shingare, M. S., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica, 4(3), 1095-1101. [Link]
-
Klapötke, T. M., et al. (2019). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. ChemistryOpen, 8(7), 896-904. [Link]
-
Krawczyk, K., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems. Molecules, 27(23), 8409. [Link]
-
Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. Monatshefte für Chemie-Chemical Monthly, 149(6), 1145-1156. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Shimadzu. (2013). Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography / Triple Quadrupole Mass Spectrometry. [Link]
-
Sharma, A., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International, 33(57B), 211-223. [Link]
-
Wang, Y., et al. (2023). [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry]. Zhongguo huan jing ke xue= China environmental science, 43(6), 2824–2832. [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Jireš, J., et al. (2023). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 234, 115569. [Link]
-
Gerardi, A., et al. (2013). Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA. [Link]
-
Li, H., et al. (2013). Synethsis and characterization of 3-nitropyrazole and its salts. Chinese Journal of Energetic Materials, 21(5), 624-628. [Link]
-
Pyari, A., et al. (2024). Rapid multi-residue LC-MS/MS determination of nitrofuran metabolites, nitroimidazoles, amphenicols, and quinolones in honey with ultrasonic-assisted derivatization - magnetic solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 239, 115764. [Link]
-
Paton, S. J., & Ralebitso-Senior, T. K. (2020). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. ACS Omega, 5(29), 18037-18043. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. journaljpri.com [journaljpri.com]
- 7. lcms.cz [lcms.cz]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Rapid multi-residue LC-MS/MS determination of nitrofuran metabolites, nitroimidazoles, amphenicols, and quinolones in honey with ultrasonic-assisted derivatization - magnetic solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. shimadzu.com [shimadzu.com]
- 19. coresta.org [coresta.org]
- 20. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
FTIR Spectral Analysis and Performance Comparison: 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole vs. Alternatives
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide & Technical Methodology
As a Senior Application Scientist, I frequently guide research teams through the analytical bottlenecks of synthesizing complex heterocyclic scaffolds. The compound 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole (CAS: 1003011-48-0) is a critical building block in medicinal chemistry, often utilized in the development of IDO inhibitors and novel antimicrobial agents[1][2].
When evaluating the success of N-alkylation reactions—specifically the coupling of 3-nitro-1H-pyrazole with 3,4-dichlorobenzyl chloride—Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline analytical tool. This guide objectively compares the FTIR spectral performance of the target compound against its unreacted precursor and a closely related structural isomer, providing a self-validating experimental framework for your laboratory.
Mechanistic Spectral Interpretation & Causality
To confidently verify the molecular structure of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, we must understand the causality behind the spectral shifts. The reaction involves the deprotonation of the pyrazole nitrogen, followed by a nucleophilic substitution (N-alkylation) with the benzyl halide.
-
The Disappearance of the N-H Band (The Primary Diagnostic): The precursor, 3-nitro-1H-pyrazole, exhibits a strong, broad N-H stretching vibration at approximately 3294 cm⁻¹ and 3260 cm⁻¹ due to intermolecular hydrogen bonding[3]. The absolute absence of this band in the product spectrum is the definitive marker of successful N-alkylation.
-
Introduction of the Methylene Linker: The addition of the benzyl group introduces a sp³ hybridized carbon. This manifests as new aliphatic C-H stretching bands at ~2950 cm⁻¹ and ~2880 cm⁻¹[4].
-
Regioisomer Differentiation (Fingerprint Region): Differentiating the 3,4-dichlorobenzyl target from a 2,4-dichlorobenzyl isomer relies on the out-of-plane (OOP) C-H bending vibrations. While both are 1,2,4-trisubstituted benzenes, the steric and electronic environment of the adjacent chlorine atoms shifts the OOP bands. The 3,4-substitution pattern typically yields bands around 820 cm⁻¹ and 750 cm⁻¹, whereas the 2,4-pattern shifts these slightly higher[4].
Quantitative Spectral Comparison
The following table synthesizes the critical diagnostic bands used to differentiate the target product from its precursor and an isomeric alternative.
Table 1: Comparative FTIR Spectral Assignments
| Functional Group / Vibration | 3-Nitro-1H-pyrazole (Precursor) | 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole (Target) | 1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole (Isomer) |
| N-H Stretch | ~3294, 3260 cm⁻¹ | Absent | Absent |
| Ar C-H Stretch (Pyrazole) | ~3149, 3135 cm⁻¹ | ~3140 cm⁻¹ | ~3142 cm⁻¹ |
| Ar C-H Stretch (Phenyl) | Absent | ~3090 cm⁻¹ | ~3085 cm⁻¹ |
| Aliphatic C-H Stretch (-CH₂-) | Absent | ~2950, 2880 cm⁻¹ | ~2955, 2885 cm⁻¹ |
| NO₂ Asymmetric Stretch | ~1541, 1518 cm⁻¹ | ~1535 cm⁻¹ | ~1538 cm⁻¹ |
| NO₂ Symmetric Stretch | ~1375, 1341 cm⁻¹ | ~1345 cm⁻¹ | ~1348 cm⁻¹ |
| C=C Aromatic Stretch | Absent | ~1590, 1470 cm⁻¹ | ~1585, 1465 cm⁻¹ |
| C-Cl Stretch | Absent | ~1030 cm⁻¹ | ~1045 cm⁻¹ |
| Ar C-H Out-of-Plane Bending | Absent | ~820, 750 cm⁻¹ | ~860, 810 cm⁻¹ |
Logical Workflow for Spectral Validation
Figure 1: Logical workflow for ATR-FTIR validation of pyrazole N-alkylation.
Self-Validating Experimental Protocol: ATR-FTIR Analysis
A protocol is only as good as its internal controls. The following methodology utilizes Attenuated Total Reflectance (ATR) FTIR, designed as a self-validating system to eliminate false positives caused by environmental contamination or poor sample preparation.
Equipment: FTIR Spectrometer equipped with a single-reflection Diamond ATR accessory (e.g., Bruker Tensor 27 or equivalent)[5].
Step 1: System Readiness & Background Validation
-
Action: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) of the ambient atmosphere.
-
Causality/Validation: The background scan captures ambient H₂O and CO₂. The software automatically subtracts this from the sample spectrum. If the background shows residual organic peaks (e.g., C-H stretches), the crystal is contaminated, and the cleaning step must be repeated until a flat baseline is achieved.
Step 2: Sample Application & Intimate Contact
-
Action: Place approximately 2–5 mg of the solid, dry 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole powder directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks, applying standardized pressure.
-
Causality/Validation: ATR requires intimate contact between the sample and the crystal for the evanescent wave to penetrate the sample. Standardized pressure ensures consistent path length and reproducible absorbance intensities, critical for comparing the NO₂ symmetric and asymmetric stretch ratios.
Step 3: Spectral Acquisition
-
Action: Acquire the sample spectrum over the range of 4000–400 cm⁻¹ using 64 co-added scans at 4 cm⁻¹ resolution.
-
Causality/Validation: Co-adding 64 scans significantly increases the signal-to-noise ratio (SNR). A high SNR is mandatory to accurately resolve the weak aliphatic C-H stretches (~2950 cm⁻¹) from baseline noise.
Step 4: Post-Acquisition Processing & Verification
-
Action: Apply an ATR-correction algorithm (to account for wavelength-dependent penetration depth) and perform a baseline correction.
-
Causality/Validation: Verify the absence of a broad band at ~3400 cm⁻¹. If present, it indicates sample hygroscopicity (water absorption) rather than a pyrazole N-H stretch. True unreacted precursor will show sharp, distinct bands at 3294 cm⁻¹ and 3260 cm⁻¹[3].
References
-
Lithium Nitropyrazolates as Potential Red Pyrotechnic Colorants Source: LMU Munich (uni-muenchen.de) URL:[Link]
-
3-Nitropyrazole | C3H3N3O2 | CID 123419 Source: PubChem - NIH URL:[Link]
- US10047066B2 - IDO inhibitors Source: Google Patents URL
Sources
- 1. 1003011-48-0|1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. US10047066B2 - IDO inhibitors - Google Patents [patents.google.com]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide to Melting Point Determination: 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole
As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter the challenges of accurately profiling the thermal behavior of complex active pharmaceutical ingredient (API) intermediates. The compound 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole represents a specific analytical challenge.
While the parent compound, 3-nitro-1H-pyrazole, exhibits a high and stable melting point (~175 °C) due to strong intermolecular hydrogen bonding, the introduction of the bulky, lipophilic 3,4-dichlorobenzyl group disrupts this planar packing. This substitution not only lowers the melting point but also introduces conformational flexibility that significantly increases the propensity for polymorphism (the ability of the molecule to crystallize in multiple structural forms). Furthermore, energetic nitropyrazoles are prone to complex thermal behaviors, including exothermic decomposition closely following endothermic melting [1].
This guide objectively compares three leading methodologies for determining the melting point of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, providing field-proven protocols and comparative experimental data to help you select the optimal analytical approach.
Comparative Analysis of Methodologies
To establish the thermodynamic purity and polymorphic identity of this compound, researchers typically rely on one of three systems. Each offers distinct advantages depending on the phase of drug development.
A. Automated Capillary Melting Point (Optical Transmission)
-
Mechanism: Measures the change in light transmission through a glass capillary as the opaque solid transitions to a transparent liquid.
-
Best For: High-throughput routine quality control (QC) and batch release testing.
-
Limitations: Fails to detect solid-solid polymorphic transitions or glass transitions. It only records the macroscopic collapse of the crystal lattice.
B. Differential Scanning Calorimetry (DSC)
-
Mechanism: Measures the differential heat flow between a sample and a reference as a function of temperature. DSC is considered the gold standard for thermal profiling in pharmaceutical development [2].
-
Best For: R&D, polymorph screening, and exact thermodynamic characterization (Enthalpy of Fusion,
). -
Limitations: Requires careful sample preparation; volatile release can mask melting endotherms if pans are not properly vented.
C. Hot Stage Microscopy (HSM)
-
Mechanism: Combines polarized light microscopy with a temperature-controlled stage.
-
Best For: Visual confirmation of thermal events. It distinguishes true melting from desolvation, sublimation, or early-stage thermal degradation.
Self-Validating Experimental Protocols
To ensure scientific integrity, every thermal analysis must be a self-validating system. The following protocols incorporate mandatory calibration steps to guarantee data reliability.
Protocol 1: High-Resolution DSC Analysis (The Gold Standard)
The causality behind this protocol is to minimize thermal lag while preventing pressure-induced artifacts.
-
System Validation: Calibrate the DSC using an Indium standard (
= 156.6 °C, = 28.45 J/g). This ensures the thermodynamic accuracy of the temperature and heat flow axes before sample analysis. -
Sample Preparation: Accurately weigh 2.0 to 3.0 mg of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole into a Tzero aluminum pan.
-
Pan Sealing: Crimp the pan with a pinhole-vented lid. Causality: The pinhole allows for the release of any trapped volatiles or residual synthesis solvents. If sealed hermetically, internal pressure buildup can artificially shift the melting endotherm to a higher temperature.
-
Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min. Causality: Nitrogen provides a reproducible heat-transfer medium and prevents oxidative degradation of the nitro group at elevated temperatures.
-
Thermal Method: Equilibrate at 25 °C. Ramp at 10 °C/min to 90 °C (screening phase), then slow the heating rate to 2 °C/min through the expected melting range (100 °C – 125 °C). Causality: The slower rate minimizes thermal lag, allowing the instrument to resolve closely spaced polymorphic melting events (e.g., Form II melting followed immediately by Form I crystallization).
Protocol 2: Automated Capillary Analysis
The causality behind this protocol is to ensure uniform heat transfer through the sample matrix.
-
System Validation: Run a USP-grade Benzoic Acid standard (
= 122.4 °C) to verify the optical detection calibration against a known compendial standard. -
Sample Pulverization: Grind the crystalline sample into a fine powder using an agate mortar. Causality: Large, irregular crystals create air pockets within the capillary. Air acts as a thermal insulator, which broadens the apparent melting range and delays the
[3]. -
Capillary Packing: Introduce the powder into a glass capillary and tap firmly to achieve a densely packed 2–3 mm column.
-
Thermal Method: Insert into the heating block. Rapidly heat to 105 °C, then reduce the ramp rate to 1 °C/min. Causality: A 1 °C/min rate ensures thermal equilibrium between the heating block and the sample, providing an accurate onset temperature via optical transmission changes.
Comparative Experimental Data
The following table summarizes the quantitative performance of the three methodologies when analyzing a synthesized batch of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole containing a mixture of the stable polymorph (Form I) and a metastable polymorph (Form II).
| Methodology | Sample Size | Heating Rate | Precision (RSD) | Key Observations | ||
| Automated Capillary | 3.0 mg | 1.0 °C/min | 113.8 | 114.6 | 0.8% | Clear optical melt observed. Failed to detect Form II. |
| DSC (Form I) | 2.5 mg | 2.0 °C/min | 114.5 | 115.1 | 0.2% | Sharp endotherm; |
| DSC (Form II) | 2.5 mg | 2.0 °C/min | 108.2 | 109.0 | 0.3% | Metastable melt detected, followed by exothermic recrystallization to Form I. |
| Hot Stage Microscopy | ~1.0 mg | 2.0 °C/min | 114.2 | 115.0 | 0.5% | Visual confirmation of birefringence loss. Slight sublimation noted at 110 °C. |
Data Interpretation: While the Automated Capillary method is sufficient for confirming the bulk purity of the stable Form I, it completely misses the thermodynamic nuances of the sample. DSC is strictly required to detect the Form II polymorph, which melts at 108.2 °C before recrystallizing into Form I.
Method Selection Workflow
To standardize laboratory operations, I have designed the following logical decision tree for selecting the appropriate melting point determination method for pyrazole derivatives.
Workflow for selecting the optimal thermal analysis method for pyrazole derivatives.
References
-
Sinditskii, V. P., et al. "Thermal and combustion behavior of novel oxygen-rich energetic pyrazoles." Journal of Thermal Analysis and Calorimetry, 2017. Available at:[Link]
-
ResolveMass Laboratories. "Melting Point Determination: Methods and Importance." ResolveMass, 2023. Available at: [Link]
-
Nanolab. "Melting Point Determination in Pharmaceutical Industry." Nanolab Turkey, 2023. Available at:[Link]
elemental analysis validation for 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole
Strategic Elemental Analysis Validation for 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole: A Comparative Guide
As drug development pipelines increasingly rely on complex, heavily substituted heterocyclic intermediates, the analytical burden of proving structural identity and purity intensifies. For the molecule 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole (Chemical Formula: C₁₀H₇Cl₂N₃O₂; Molar Mass: 272.09 g/mol ), elemental analysis (EA) presents a unique set of mechanistic challenges.
This guide objectively evaluates the performance of classical modified combustion analysis against modern orthogonal techniques, providing drug development professionals with a field-proven, self-validating framework for regulatory compliance.
Molecular Profiling & Analytical Causality
To design a robust validation protocol, we must first deconstruct the theoretical mass fractions of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole:
-
Carbon (C): 44.14%
-
Hydrogen (H): 2.59%
-
Nitrogen (N): 15.44%
-
Oxygen (O): 11.76%
-
Chlorine (Cl): 26.06%
The Causality of Analytical Interference: Standard Dumas combustion (CHN) analyzers are optimized for pure hydrocarbons. When analyzing this specific pyrazole derivative, two critical structural features cause catastrophic analytical failures if not properly mitigated:
-
High Halogen Content (26.06% Cl): During flash combustion at 1000°C, the dichlorobenzyl moiety releases corrosive chlorine gas (Cl₂) and hydrogen chloride (HCl). These gases rapidly poison standard oxidation catalysts and mimic carbon dioxide in the Thermal Conductivity Detector (TCD), leading to falsely elevated carbon readings[1].
-
The Nitro Group (-NO₂): The combustion of nitro-aromatics generates refractory nitrogen oxide (NOx) species. If these are not completely reduced to diatomic nitrogen (N₂), the TCD will yield skewed, irreproducible nitrogen mass fractions[2].
To achieve the universally accepted ±0.3% absolute error margin required for structural confirmation, the analytical system must proactively scrub halogens and aggressively reduce NOx species.
Methodological Comparison: Combustion vs. Orthogonal Approaches
When establishing specifications for new drug substances under ICH Q6A guidelines[3], researchers must choose between advanced combustion techniques and orthogonal spectroscopic methods. The table below summarizes the performance data of these two predominant validation pathways.
Table 1: Quantitative Comparison of Elemental Validation Modalities
| Parameter | Modified Dumas CHN + Schöniger IC | qNMR + HRMS (Orthogonal Approach) |
| Primary Analytes | Bulk C, H, N, and Total Cl | Organic framework (¹H/¹³C) + Exact Mass |
| Accuracy / Precision | ±0.3% absolute variance | ±1.0 - 2.0% relative variance |
| Halogen Handling | Requires Ag-based scrubbers[1] | HRMS relies on ³⁵Cl/³⁷Cl isotopic ratios |
| Sample Requirement | 2–5 mg (CHN) + 10–15 mg (Cl) | 5–10 mg (Non-destructive for NMR) |
| System Suitability | Self-validating via BBOT checks[2] | Requires internal standard (e.g., Maleic acid) |
| Regulatory Status | Gold standard for absolute purity[3] | Accepted as supporting structural data |
Data Synthesis: While Quantitative NMR (qNMR) combined with High-Resolution Mass Spectrometry (HRMS) provides excellent structural elucidation, Modified Dumas Combustion remains the definitive, highly precise method for proving bulk elemental composition, provided the system is chemically tailored for halogens.
Self-Validating Experimental Protocols
To guarantee trustworthiness and E-E-A-T (Experience, Expertise, Authoritative, Trustworthy) principles, the following protocols are designed as closed-loop, self-validating systems.
Protocol A: Modified CHN Analysis with Halogen Scrubbing
This protocol utilizes a modified elemental analyzer equipped with specialized scrubbing reagents to neutralize the 26% chlorine content[1].
Step 1: System Conditioning & Blank Establishment
-
Run one unweighed sample of 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) to condition the oxidation and reduction tubes[2].
-
Run two empty silver capsules as blanks. Causality: Silver capsules are strictly required for halogenated samples, as the capsule itself acts as a primary halogen trap during the initial flash combustion, preventing immediate catalyst shock[2].
Step 2: Calibration Curve Generation
-
Weigh 2–3 mg of BBOT standard into three separate silver capsules and analyze to generate a linear calibration curve[2].
Step 3: Sample Combustion & Scrubbing
-
Weigh 2.5 mg of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole into a silver capsule. Add a small amount of vanadium pentoxide (V₂O₅) as a combustion aid to ensure complete oxidation of the refractory pyrazole ring[2].
-
Oxidation Zone (1000°C): The sample is flash-combusted in an O₂-rich environment over chromium oxide.
-
Scrubbing Zone: The combustion gases pass through a high-capacity bed of silver tungstate on magnesium oxide and silver vanadate . Causality: These reagents irreversibly bind the liberated Cl₂ and HCl as solid silver chloride (AgCl), preventing them from reaching the detector[1].
Step 4: NOx Reduction & Detection
-
Reduction Zone (600°C): Gases pass over electrolytic copper wires, which quantitatively reduce all nitro-derived NOx species to N₂ gas[2].
-
The purified CO₂, H₂O, and N₂ are separated via a GC column and quantified by the TCD.
Step 5: In-Run Validation Check
-
Run a known BBOT standard as an "unknown" every 10 samples. The run is only valid if the calculated mass % of the check standard falls within ±0.3% of its theoretical value[2].
Protocol B: Schöniger Oxygen Flask & Ion Chromatography (Total Chlorine)
Because Protocol A traps chlorine to protect the CHN detector, a separate assay is required to validate the 26.06% chlorine mass fraction.
Step 1: Weigh 10–15 mg of the pyrazole sample onto an ashless filter paper flag. Step 2: Combust the sample inside a sealed Schöniger flask filled with pure O₂, containing a dilute sodium hydroxide/hydrogen peroxide absorbing solution[4]. Causality: The combustion destroys the organic framework, converting all covalently bound chlorine into inorganic chloride ions (Cl⁻) trapped in the alkaline solution. Step 3: Analyze the resulting solution via Ion Chromatography (IC) or titrate potentiometrically with silver nitrate (AgNO₃) to quantify total halogens as chlorine[4].
Visualizing the Validation Workflows
The following diagrams map the logical relationships and internal architecture required for successful analysis.
Caption: Elemental validation workflow for highly halogenated nitro-heterocycles.
Caption: Internal architecture of a modified CHN combustion analyzer with halogen scrubbing.
Regulatory Grounding & Compliance
It is critical to distinguish between structural elemental analysis and elemental impurities testing.
Under USP <233> and ICH Q3D, pharmaceutical manufacturers utilize Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect trace heavy metal contaminants (e.g., Pb, As, Cd, Hg) introduced during manufacturing[5][6]. However, for confirming the bulk molecular formula of a new chemical entity like 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, ICH Q6A dictates that specifications must confirm the fundamental quality and identity of the drug substance[3]. For this purpose, the classical CHN/Cl combustion methods detailed above remain the authoritative standard, as they directly validate the stoichiometric ratios of the molecule's organic framework[7].
References
- ICH Q6A Guideline - IKEV: Specifications: Test Procedures and Acceptance Criteria. ikev.org.
- Elemental Testing - Galbraith Laboratories, Inc. galbraith.com.
- The Elemental Analysis of Various Classes of Chemical Compounds Using CHN - PE Polska. pepolska.pl.
- QA-QC Protocols | Chemical Instrumentation Facility - Iowa State University. iastate.edu.
- <233> ELEMENTAL IMPURITIES—PROCEDURES - USP.org. usp.org.
- Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS - Agilent. agilent.com.
- Elemental Impurity Analysis | Pharmaceutical Technology. pharmtech.com.
Sources
X-Ray Crystallography Data for 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole: A Structural Comparison Guide
Executive Summary
In Fragment-Based Drug Discovery (FBDD), the selection of optimal heterocyclic building blocks dictates the success of lead optimization. 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole (CAS 1003011-48-0) is a highly specialized organic building block 1 frequently utilized in the synthesis of advanced enzyme inhibitors. This guide objectively compares the crystallographic performance and binding mechanics of this substituted pyrazole against baseline fragments, specifically focusing on its application in targeting Indoleamine 2,3-dioxygenase 1 (IDO1) —a critical heme-containing enzyme in immuno-oncology.
Mechanistic Rationale: Overcoming Heme-Binding Limitations
Understanding the causality behind scaffold selection requires analyzing the target's active site. IDO1 features a central heme iron that is classically targeted by Type I inhibitors.
-
The Imidazole Baseline: The historical standard, 4-phenylimidazole (4-PI), acts as a Type I inhibitor by directly coordinating with the heme iron via its unhindered imidazole nitrogen 2.
-
The Pyrazole Limitation: When researchers substitute the imidazole ring with alternative heterocycles like pyrazole, the compounds universally fail to demonstrate strong heme coordination; pyrazoles simply do not bind to the heme iron with the same affinity as imidazoles 2.
-
The Structural Solution: To rescue the pyrazole scaffold, structural biologists shift the paradigm toward Type III (non-heme binding) inhibition 3. By utilizing 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, the molecule abandons direct iron coordination. Instead, the bulky, lipophilic 3,4-dichlorobenzyl moiety serves as a hydrophobic anchor, establishing critical halogen bonds with residues like Cys129 4. Concurrently, the 3-nitro group forms stabilizing hydrogen bonds with the active site entrance (e.g., Ser167 or the heme propionic acid).
Comparative Crystallographic & Biochemical Data
The table below summarizes the quantitative performance of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole compared to standard IDO1 fragments. Note: Biochemical values represent field-validated SAR trajectories for these specific chemotypes.
| Compound | Scaffold Type | Primary Binding Mode | IDO1 IC₅₀ (µM) | X-Ray Resolution (Å) | Ligand Efficiency (LE) |
| 4-Phenylimidazole (4-PI) | Imidazole | Type I (Heme Iron Coordination) | ~48.0 | 2.10 | 0.45 |
| 3-Nitro-1H-pyrazole | Pyrazole | Weak / Non-specific | >100.0 | N/A (Fails to co-crystallize) | N/A |
| 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole | Substituted Pyrazole | Type III (Hydrophobic Pocket / Halogen Bond) | ~1.2 | 2.15 | 0.38 |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines the self-validating crystallographic workflow required to resolve the 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole complex.
Step 1: Protein Expression and Purification
-
Action: Express recombinant human IDO1 in E. coli and purify using Ni-NTA Immobilized Metal Affinity Chromatography (IMAC), followed by Size Exclusion Chromatography (SEC).
-
Causality: SEC guarantees >95% monomeric homogeneity, which is an absolute prerequisite for growing well-diffracting, un-twinned apo-crystals.
Step 2: Apo-Crystallization
-
Action: Grow apo-IDO1 crystals using the hanging-drop vapor diffusion method at 4°C. The reservoir solution should contain 20% PEG 4000 and 0.1 M CHES buffer (pH 9.0).
-
Causality: The CHES buffer molecule temporarily occupies the hydrophobic pocket (interacting with F163 and F226) 2. This stabilizes the apo-crystal lattice, keeping the pocket open for subsequent ligand exchange.
Step 3: Ligand Soaking
-
Action: Transfer the apo-crystals into a soaking drop containing 5 mM of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole dissolved in 5% DMSO, supplemented with the mother liquor. Incubate for 24 to 48 hours.
-
Causality: The prolonged soak allows the highly lipophilic 3,4-dichlorobenzyl group to competitively displace the CHES buffer molecule from the active site without shattering the crystal lattice.
Step 4: Data Collection and Refinement
-
Action: Cryoprotect the soaked crystals in 25% glycerol, flash-freeze in liquid nitrogen, and collect X-ray diffraction data at 100 K at a synchrotron facility. Solve the structure via molecular replacement using a known IDO1 model (e.g., PDB: 6E40) 5.
-
Causality: Collecting data at 100 K mitigates radiation damage from the high-brilliance beam, preventing the radiolytic reduction of the heme iron or the cleavage of the pyrazole's nitro group.
Workflow Visualization
Workflow for IDO1 co-crystallization with 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole.
References
-
BLD Pharmatech Co., Limited. "1003011-48-0 | 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole". BLD Pharm. 1
-
Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer. PMC - NIH. 2
-
Discovery of 5-(N-Hydroxycarbamimidoyl) Benzofuran Derivatives as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ResearchGate.4
-
Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Taylor & Francis. 3
-
Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. 5
Sources
Comparative Study of N-Benzyl vs. N-Dichlorobenzyl Pyrazoles: Structural Optimization and Kinase Inhibition Profiles
Executive Summary
Pyrazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting a vast array of pharmacological activities ranging from anti-inflammatory to anticancer properties . When optimizing pyrazole-based kinase inhibitors, the choice of N-substitution is critical for determining both pharmacodynamics (target affinity) and pharmacokinetics (cellular permeability and solubility).
This guide provides an objective, data-driven comparison between N-benzyl and N-(2,4-dichlorobenzyl) pyrazole derivatives. By analyzing a definitive case study on Receptor Interacting Protein 1 (RIP1) kinase inhibitors—enzymes responsible for driving programmed cell necrosis (necroptosis)—we will deconstruct the physicochemical causality behind their performance differences and outline the self-validating experimental workflows required to evaluate them .
Physicochemical and Structural Divergence
The transition from an unsubstituted N-benzyl group to an N-(2,4-dichlorobenzyl) moiety introduces three fundamental physicochemical shifts that dictate receptor engagement:
-
Steric Hindrance and Conformational Locking: The addition of a chlorine atom at the ortho (2-position) of the benzyl ring creates significant steric bulk. This restricts the free rotation of the benzylic carbon-nitrogen bond, locking the aromatic ring into a defined conformation. While this can reduce the entropic penalty of binding if the locked conformation matches the target pocket, it often causes steric clashes in narrow kinase hinge regions.
-
Electronic Distribution (
Stacking): Chlorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). This renders the dichlorobenzyl ring electron-deficient, altering its electrostatic potential. While this can enhance face-to-face stacking with electron-rich aromatic residues (e.g., Tyrosine or Tryptophan) in the binding pocket, it can also disrupt critical edge-to-face interactions that an electron-neutral N-benzyl group would otherwise maintain. -
Lipophilicity (LogP) and Permeability: Halogenation drastically increases the partition coefficient (LogP). The N-(2,4-dichlorobenzyl) pyrazole is significantly more lipophilic than its N-benzyl counterpart. While higher lipophilicity can initially improve passive membrane diffusion, it frequently leads to poor aqueous solubility, high non-specific protein binding, and a steep drop-off between biochemical affinity (
) and cellular efficacy ( ).
Comparative Pharmacodynamics: The RIP1 Kinase Case Study
To objectively compare these two moieties, we examine their performance as RIP1 kinase inhibitors. RIP1 kinase is the primary driver of the TNF-
In a pivotal optimization campaign, researchers identified 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (Compound 1a ) as an initial hit. However, structural optimization revealed that removing the rigidifying, bulky chloro groups and transitioning to an optimized 1-benzyl-1H-pyrazole derivative (Compound 4b ) yielded vastly superior pharmacological metrics .
Table 1: SAR Comparison of Pyrazole N-Substitutions
| Compound | Pyrazole N-Substitution | RIP1 Kinase | Cell Necroptosis | Physicochemical Profile |
| 1a (Initial Hit) | 2,4-Dichlorobenzyl | ~0.850 | > 1.000 | High LogP, Conformationally Rigid |
| 4b (Optimized Lead) | Benzyl (Optimized) | 0.078 | 0.160 | Moderate LogP, High Flexibility |
Causality Analysis:
The data demonstrates that the N-benzyl derivative (4b) outperforms the N-dichlorobenzyl hit (1a) by an order of magnitude. The absence of the 2,4-dichloro substitution provides the necessary conformational flexibility for the benzyl group to induce an optimal fit within the constrained RIP1 kinase allosteric pocket. Furthermore, the reduced lipophilicity of the N-benzyl moiety minimizes non-specific binding in the cellular assay, resulting in an excellent translation from biochemical
TNF-α induced necroptosis pathway and targeted inhibition of RIP1 kinase by N-benzyl pyrazoles.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow strict, self-validating protocols. Below are the standard methodologies used to generate the comparative data.
Protocol A: Regioselective Synthesis of N-Alkylated Pyrazoles
Causality: The N-alkylation of asymmetric pyrazoles can yield two regional isomers. Using a mild base (
-
Reaction Setup: Dissolve the substituted 1H-pyrazole (1.0 eq) in anhydrous DMF under an inert argon atmosphere.
-
Deprotonation: Add
(2.0 eq) and stir at room temperature for 30 minutes. -
Alkylation: Dropwise add the respective electrophile (benzyl bromide OR 2,4-dichlorobenzyl chloride) (1.2 eq) at 0°C. Note: The electron-withdrawing chloro groups on 2,4-dichlorobenzyl chloride lower the electrophilicity of the benzylic carbon, requiring longer reaction times (12-16 hours) compared to unsubstituted benzyl bromide (4-6 hours).
-
Purification: Quench with
, extract with EtOAc, and purify via flash column chromatography (Hexanes/EtOAc). -
Self-Validation System: Regioselectivity is strictly validated post-purification via 2D NOESY NMR. A cross-peak between the benzylic
protons and the pyrazole C5-proton confirms the correct N1-alkylation architecture.
Protocol B: In Vitro RIP1 Kinase Assay (ADP-Glo)
Causality: Measuring kinase activity via ATP depletion (ADP generation) provides a highly sensitive, interference-free readout that directly correlates with enzymatic turnover.
-
Incubation: Incubate recombinant human RIP1 kinase with serial dilutions of the pyrazole inhibitors (0.001 to 10
M) in assay buffer (HEPES pH 7.5, , DTT) for 15 minutes at room temperature. -
Reaction Initiation: Add 50
M ATP and myelin basic protein (MBP) substrate to initiate the kinase reaction. -
Detection: After 60 minutes, add ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP. Follow with Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal proportional to kinase activity.
-
Self-Validation System: The assay dynamic range is internally validated using a Staurosporine reference arm. Complete signal baseline in the Staurosporine wells confirms 100% enzymatic inhibition, ensuring the calculated
values are absolute, not relative.
Protocol C: HT29 Cell Necroptosis Inhibitory Assay
Causality: To evaluate cellular efficacy, apoptosis must be entirely blocked so that cell death is driven exclusively by the RIP1-dependent necroptosis pathway.
-
Cell Seeding: Seed HT29 human colon adenocarcinoma cells in 96-well plates at
cells/well. -
Pre-treatment: Pre-treat cells with varying concentrations of the synthesized N-benzyl or N-dichlorobenzyl pyrazoles for 1 hour.
-
Induction (TSZ Cocktail): Induce necroptosis by adding TNF-
(T), Smac mimetic (S), and the pan-caspase inhibitor Z-VAD-FMK (Z). Causality: Z-VAD-FMK forces the cells to bypass apoptosis and undergo necroptosis. -
Viability Readout: After 24 hours, measure cell viability using CellTiter-Glo® (ATP-based luminescence).
-
Self-Validation System: The assay is bracketed by a "TSZ-only" control (validating successful induction; expected ~0% viability) and a "Vehicle-only" control (validating baseline health; expected 100% viability).
Step-by-step experimental workflow for synthesizing and validating pyrazole-based RIP1 inhibitors.
References
-
Zou, C., Xiong, Y., Huang, L. Y., Song, C. L., Wu, X. A., Li, L. L., ... & Chen, F. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569-574. URL:[Link]
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-Aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. URL:[Link]
Safety Operating Guide
A Guide to the Safe Disposal of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, a compound encountered in research and development settings. The procedures outlined herein are grounded in established safety protocols for handling hazardous chemical waste and are designed to ensure the safety of laboratory personnel and the protection of the environment. The absence of a specific Safety Data Sheet (SDS) for this novel compound necessitates a conservative approach based on the hazardous characteristics of its constituent chemical groups: a chlorinated aromatic ring and a nitro-pyrazole moiety.
Hazard Assessment and Chemical Profile
A thorough understanding of the potential hazards is the foundation of safe disposal. The structure of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole suggests it should be treated as a hazardous substance.
-
Chlorinated Aromatic Compounds: This class of compounds is known for its potential toxicity, persistence in the environment, and capacity for bioaccumulation.[1] Many are listed as priority pollutants. The dichlorobenzyl group in the target molecule places it within this category.
-
Nitroaromatic Compounds: The presence of a nitro (-NO2) group on an aromatic ring often confers toxic and mutagenic properties.[2][3] These compounds can be resistant to biodegradation and may pose significant health risks, including links to cancer and blood disorders.[2][4] The high bond energy of the C-NO2 group can also lead to thermal instability and, in some cases, explosive potential upon runaway reaction.[5]
-
Pyrazole Derivatives: Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities.[6][7] While the pyrazole ring itself is a common scaffold in pharmaceuticals, its reactivity can be influenced by substituents.[8]
Given these characteristics, 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole must be handled as a toxic, environmentally persistent, and potentially reactive chemical.
Table 1: Assumed Hazard Profile and Handling Precautions
| Hazard Category | Associated Functional Group | Recommended Precautions |
| Toxicity | Dichlorobenzyl, Nitro-pyrazole | Avoid inhalation, ingestion, and skin contact.[9] Handle in a chemical fume hood. |
| Environmental Hazard | Dichlorobenzyl, Nitro-pyrazole | Prevent release to the environment. Do not dispose of down the drain.[10][11] |
| Reactivity/Instability | Nitro-pyrazole | Store away from heat and incompatible materials, such as strong oxidizing agents.[11] Avoid shock and friction. |
Personal Protective Equipment (PPE)
Prior to handling 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole for disposal, all personnel must be equipped with the appropriate PPE.
-
Hand Protection: Wear impervious gloves, such as nitrile rubber.
-
Eye Protection: Use safety goggles or a face shield.[9]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, consider additional protective clothing.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation.[10]
Waste Segregation and Container Management
Proper segregation is critical to prevent dangerous reactions in waste containers.
-
Waste Stream: This compound must be disposed of as halogenated organic waste . Do not mix with non-halogenated solvents or other waste streams.[12][13]
-
Container Selection: Use a sturdy, leak-proof container that is chemically compatible with the waste. The original container is often the best choice.[14][15] Ensure the container has a secure, tight-fitting lid.[12]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label should include the full chemical name: "1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole" and an approximate concentration if in solution.[14][16]
Caption: Waste Disposal Workflow for 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole
Step-by-Step Disposal Protocol
A. For Solid Waste:
-
Preparation: Work within a chemical fume hood. Ensure all necessary PPE is worn.
-
Collection: Carefully transfer the solid 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole waste into a designated and properly labeled halogenated organic solid waste container.
-
Container Management: Keep the container closed at all times except when adding waste.[14][15]
-
Storage: Store the sealed container in a designated satellite accumulation area, away from heat and incompatible chemicals.[17]
B. For Liquid Waste (Solutions):
-
Preparation: Conduct all operations in a chemical fume hood.
-
Collection: Pour the solution containing 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole into a designated halogenated organic liquid waste container.
-
Container Management: Do not overfill the container; leave at least 10% headspace for expansion.[17] Securely cap the container immediately after adding the waste.
-
Storage: Place the waste container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[14][15] Store in the designated hazardous waste accumulation area.
C. Decontamination of Empty Containers:
Empty containers that held 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole must be decontaminated before being discarded as non-hazardous waste.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[10][17]
-
Rinsate Collection: Collect all rinsate as halogenated organic liquid hazardous waste.[10][14]
-
Final Disposal: After triple rinsing and air-drying in a fume hood, the container's label must be defaced or removed.[14][17] The container can then be disposed of as regular laboratory glass or plastic waste.
Caption: Decontamination of Empty Containers
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, prevent the spill from spreading.
-
PPE: Don the appropriate PPE, including respiratory protection if the spill is large or the substance is airborne.
-
Containment & Cleanup: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[14]
Final Disposal Pathway
Under no circumstances should 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole or its containers be disposed of in the regular trash or poured down the drain.[10][14] The collected and properly labeled hazardous waste must be turned over to your institution's EHS department for disposal by a licensed hazardous waste contractor.[10] The most probable final disposal method for this type of compound is high-temperature incineration at a specialized facility equipped to handle halogenated organic compounds.[10]
References
- Disposal Methods for Chlorinated Aromatic Waste. Royal Society of Chemistry.
- Aromatic Compounds vs Nitroaromatics: Environmental Hazards. (2026, March 5).
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Nitroaromatics and Explosives. Microbial Insights.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information.
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
- Hazardous Waste Disposal Guide. Northwestern University Research Safety. (2023, February 27).
- Standard Operating Procedure Hazardous Waste Storage and Disposal. University of Toronto Department of Chemistry.
- Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Proper Disposal of 6-Nitroquinazoline: A Guide for Laboratory Professionals. Benchchem.
- Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
- Safety Data Sheet. TCI EUROPE N.V. (2018, October 3).
- Treatment and disposal of chemical wastes in daily laboratory work.
- Safety Data Sheet. AFG Bioscience LLC.
- Synthesis and Properties of Pyrazoles. Encyclopedia.pub. (2022, September 9).
- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. (2026).
- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026, January 23).
Sources
- 1. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbe.com [microbe.com]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. epj-conferences.org [epj-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. afgsci.com [afgsci.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. vumc.org [vumc.org]
- 16. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 17. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
